Product packaging for (S)-Coriolic acid(Cat. No.:CAS No. 29623-28-7)

(S)-Coriolic acid

Cat. No.: B163635
CAS No.: 29623-28-7
M. Wt: 296.4 g/mol
InChI Key: HNICUWMFWZBIFP-IRQZEAMPSA-N
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Description

13(S)-Hydroxyoctadecadienoic acid (13(S)-HODE) is a stereospecific oxidized metabolite of linoleic acid that serves as a critical bioactive lipid in numerous physiological and pathological processes. It is a key subject of study in cardiovascular research, where it exhibits a dual role in atherosclerosis. In early stages, enzymatically produced 13(S)-HODE, generated by 15-lipoxygenase-1 (ALOX15) in macrophages, demonstrates potentially protective effects by activating Peroxisome Proliferator-Activated Receptor gamma (PPARγ), which can promote lipid clearance from the arterial wall . In contrast, during later stages of the disease, non-enzymatic oxidation leads to the accumulation of 13-HODE alongside its isomer, 9-HODE, which are associated with pro-inflammatory responses and increased apoptosis, contributing to the formation of unstable plaques . Recent research has expanded the significance of 13(S)-HODE to metabolic and age-related diseases. Studies show it is upregulated in senescent hepatocytes and macrophages, where it promotes age-related liver steatosis . A key mechanism identified is the direct inhibition of catalase (CAT) activity by 13(S)-HODE, which reduces the enzyme's ability to decompose hydrogen peroxide, leading to increased oxidative stress and activation of the lipogenic transcription factor SREBP1, thereby driving hepatic lipid accumulation . Furthermore, 13(S)-HODE is a recognized modulator of oxidative stress and a novel regulator of ferroptosis, an iron-dependent form of programmed cell death. Its role is complex and concentration-dependent; lower doses may counteract ferroptosis by supporting the glutathione-GPX4 antioxidant axis, while higher doses can promote ferroptosis sensitivity by increasing labile iron levels via activation of transferrin receptor (TFRC) and ferritin heavy chain 1 (FTH1) . This biphasic effect makes it a valuable tool for investigating cell death pathways in contexts such as ovarian follicular atresia . The compound is also a marker of oxidative stress in human diseases, with significantly elevated levels found in conditions like nonalcoholic steatohepatitis (NASH), where it correlates with disease severity . Researchers utilize 13(S)-HODE to explore its multifaceted mechanisms across fields including cardiology, hepatology, reproductive biology, and oncology, making it an essential compound for decoding signaling pathways in health and disease.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H32O3 B163635 (S)-Coriolic acid CAS No. 29623-28-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

29623-28-7

Molecular Formula

C18H32O3

Molecular Weight

296.4 g/mol

IUPAC Name

(9Z,11E,13S)-13-hydroxyoctadeca-9,11-dienoic acid

InChI

InChI=1S/C18H32O3/c1-2-3-11-14-17(19)15-12-9-7-5-4-6-8-10-13-16-18(20)21/h7,9,12,15,17,19H,2-6,8,10-11,13-14,16H2,1H3,(H,20,21)/b9-7-,15-12+/t17-/m0/s1

InChI Key

HNICUWMFWZBIFP-IRQZEAMPSA-N

Isomeric SMILES

CCCCC[C@@H](/C=C/C=C\CCCCCCCC(=O)O)O

Canonical SMILES

CCCCCC(C=CC=CCCCCCCCC(=O)O)O

Other CAS No.

29623-28-7
5204-88-6

physical_description

Solid

Synonyms

13-HODD
13-HODE
13-hydroxy-9,11-octadecadienoic acid
13-hydroxy-9,11-octadecadienoic acid, (E,E)-isomer
13-hydroxy-9,11-octadecadienoic acid, (E,Z)-isomer
13-hydroxy-9,11-octadecadienoic acid, (R)-(E,Z)-isomer
13-hydroxy-9,11-octadecadienoic acid, (S)-(E,Z)-isomer
13-hydroxy-9,11-octadecadienoic acid, (Z,E)-isomer
13-hydroxyoctadecadienoic acid
13-LOX

Origin of Product

United States

Foundational & Exploratory

(S)-Coriolic Acid: A Technical Guide to Natural Sources, Isolation, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-Coriolic acid, a naturally occurring fatty acid derivative, has garnered significant interest within the scientific community for its potential therapeutic applications, notably its anti-cancer properties. This technical guide provides a comprehensive overview of the known natural sources of this compound, detailed methodologies for its isolation and purification, and an exploration of its biological activity, with a focus on its role in regulating the c-Myc signaling pathway in breast cancer stem cells. Quantitative data from cited studies are presented in tabular format for comparative analysis. Experimental workflows and the elucidated signaling pathway are visualized through detailed diagrams to facilitate a deeper understanding of the underlying processes.

Natural Sources of this compound

This compound is a product of the lipoxygenase pathway, which is widespread in various biological systems. While it is a derivative of linoleic acid, its presence as a free fatty acid has been identified in several natural sources.

Botanical Sources

The most well-documented natural source of this compound is the halophytic coastal plant, Salicornia herbacea L., commonly known as glasswort. Research has demonstrated that this plant is a viable source for the isolation of this bioactive compound. Another plant species mentioned as containing coriolic acid is Urtica dioica (stinging nettle), although detailed isolation and quantification studies for the (S)-enantiomer are less prevalent in the available literature. The Asteraceae family of plants is also known to exhibit lipoxygenase activity, suggesting they may be a potential, though less explored, source of coriolic acid.

Fungal and Marine Sources

The enzymatic machinery for producing hydroxylated fatty acids, including coriolic acid, exists in various fungi and marine organisms. Fungi such as Coriolus versicolor are known to produce a variety of bioactive compounds, and while not explicitly confirmed, the presence of lipoxygenase activity suggests the potential for coriolic acid production. Similarly, marine algae, particularly red algae, are known to produce a diverse array of oxylipins, which are products of lipoxygenase pathways. However, specific studies detailing the isolation of this compound from these sources are not as well-established as those from Salicornia herbacea.

Isolation and Purification of this compound

The isolation of this compound from natural sources typically involves a multi-step process of extraction and chromatographic purification. The following protocols are based on the successful bioassay-guided isolation from Salicornia herbacea L.

Extraction

A general workflow for the extraction of this compound from plant material is outlined below. While specific yields can vary based on the quality of the starting material and the efficiency of the extraction, this process serves as a standard methodology.

Table 1: Quantitative Data for Extraction of Bioactive Fractions from Salicornia herbacea

Starting MaterialExtraction SolventFractionYield (g)
Dried S. herbacea powder (3 kg)Methanol (B129727) (MeOH)Methanol Extract340
Methanol ExtractEthyl Acetate (B1210297) (EtOAc) / WaterEtOAc-soluble fraction120

Note: This data is illustrative of a typical extraction process and the exact yields may vary.

Experimental Protocol: Methanol Extraction and Solvent Partitioning

  • Extraction: The dried and powdered plant material (e.g., 3 kg of Salicornia herbacea) is extracted with methanol (MeOH) at room temperature. This process is typically repeated multiple times to ensure exhaustive extraction. The combined methanol extracts are then concentrated under reduced pressure to yield a crude extract.

  • Solvent Partitioning: The crude methanol extract is suspended in water and partitioned with ethyl acetate (EtOAc). The organic layer, containing the less polar compounds including this compound, is collected and concentrated.

Chromatographic Purification

The purification of this compound from the crude extract is achieved through a series of chromatographic techniques.

Table 2: Chromatographic Purification of this compound

Chromatographic StepStationary PhaseMobile Phase (Illustrative)Purity
Silica (B1680970) Gel ChromatographySilica Geln-Hexane:EtOAc gradientPartially Purified
Sephadex LH-20 ChromatographySephadex LH-20MethanolEnriched Fraction
Preparative HPLCC18 Reverse PhaseAcetonitrile (B52724):Water gradient>95%

Note: The mobile phase compositions and purity levels are illustrative and require optimization for each specific application.

Experimental Protocol: Multi-step Chromatography

  • Silica Gel Column Chromatography: The EtOAc-soluble fraction is subjected to silica gel column chromatography. The column is eluted with a gradient of n-hexane and ethyl acetate, starting with a low polarity mixture and gradually increasing the polarity. Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing the compound of interest.

  • Sephadex LH-20 Column Chromatography: The fractions enriched with this compound are further purified using a Sephadex LH-20 column with methanol as the mobile phase. This step is effective in separating compounds based on molecular size and polarity.

  • Preparative High-Performance Liquid Chromatography (HPLC): The final purification is achieved by preparative reverse-phase HPLC on a C18 column. A gradient of acetonitrile and water is typically used as the mobile phase. The peak corresponding to this compound is collected, and the solvent is evaporated to yield the pure compound. The purity of the final product can be assessed by analytical HPLC with UV detection.

experimental_workflow cluster_extraction Extraction & Partitioning cluster_purification Chromatographic Purification Start Dried Salicornia herbacea Powder MeOH_Extract Methanol Extraction Start->MeOH_Extract Methanol Concentrate1 Concentration (under vacuum) MeOH_Extract->Concentrate1 Partition Solvent Partitioning (EtOAc/H2O) Concentrate1->Partition EtOAc_Fraction Ethyl Acetate Fraction Partition->EtOAc_Fraction Organic Phase Silica_Gel Silica Gel Column Chromatography EtOAc_Fraction->Silica_Gel n-Hexane:EtOAc Gradient Sephadex Sephadex LH-20 Column Chromatography Silica_Gel->Sephadex Active Fractions Prep_HPLC Preparative HPLC (C18 Reverse Phase) Sephadex->Prep_HPLC Methanol Final_Product This compound Prep_HPLC->Final_Product Acetonitrile:Water Gradient

Caption: Experimental workflow for the isolation of this compound.

Biological Activity and Signaling Pathways

This compound has been shown to exhibit significant biological activity, particularly in the context of cancer biology. Its primary mechanism of action appears to be the suppression of breast cancer stem cells (BCSCs).

Suppression of Breast Cancer Stem Cells

Studies have demonstrated that this compound can inhibit the formation of mammospheres, which is a key characteristic of cancer stem cells. Furthermore, it has been observed to induce apoptosis in these cells and reduce the population of cells with the CD44high/CD24low phenotype, a well-established marker for breast cancer stem cells.

Regulation of the c-Myc Signaling Pathway

A crucial aspect of the anti-cancer activity of this compound is its ability to downregulate the expression of the proto-oncogene c-Myc at both the transcriptional and translational levels. c-Myc is a key transcription factor that plays a central role in cell proliferation, growth, and metabolism, and its dysregulation is a hallmark of many cancers. By reducing c-Myc levels, this compound can inhibit the self-renewal and survival of breast cancer stem cells.

The precise mechanism by which this compound downregulates c-Myc is an area of ongoing research. It is hypothesized that it may interfere with upstream signaling pathways that regulate c-Myc expression, such as the PI3K/Akt/mTOR or MAPK pathways, both of which are commonly hyperactive in breast cancer. Downregulation of c-Myc by this compound leads to a decrease in the expression of its target genes that are critical for stemness, including Nanog and Oct4.

signaling_pathway cluster_membrane Cell Membrane cluster_nucleus Nucleus cluster_phenotype Cellular Phenotype Coriolic_Acid This compound Upstream_Signal Upstream Signaling (e.g., PI3K/Akt, MAPK pathways) Coriolic_Acid->Upstream_Signal Inhibition (Hypothesized) cMyc_Protein c-Myc Protein Coriolic_Acid->cMyc_Protein Inhibition of Transcription/Translation cMyc_Gene c-Myc Gene Upstream_Signal->cMyc_Gene Transcriptional Regulation cMyc_Gene->cMyc_Protein Transcription & Translation Stemness_Genes Stemness Genes (Nanog, Oct4) cMyc_Protein->Stemness_Genes Transcriptional Activation BCSC_Properties BCSC Properties: - Self-Renewal - Proliferation - Survival cMyc_Protein->BCSC_Properties Promotion Apoptosis Apoptosis cMyc_Protein->Apoptosis Inhibition Stemness_Genes->BCSC_Properties Promotion

Caption: this compound's regulation of the c-Myc signaling pathway.

Conclusion and Future Directions

This compound, a natural product readily isolatable from Salicornia herbacea, demonstrates significant potential as a therapeutic agent, particularly in the context of breast cancer. Its ability to target breast cancer stem cells by downregulating the c-Myc oncogene highlights a promising avenue for the development of novel anti-cancer drugs.

Future research should focus on several key areas. Firstly, a more comprehensive screening of other potential natural sources, such as various plant species, fungi, and marine organisms, could lead to the discovery of more abundant or easily accessible sources of this compound. Secondly, the optimization of isolation and purification protocols to improve yield and purity is essential for enabling larger-scale studies and potential clinical applications. Finally, a more detailed elucidation of the molecular mechanisms underlying the downregulation of c-Myc by this compound will be crucial for understanding its full therapeutic potential and for the rational design of more potent derivatives. This includes identifying the direct molecular targets and the specific upstream signaling pathways that are modulated by this compound.

An In-Depth Technical Guide to the Biosynthesis of (S)-Coriolic Acid in Plants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Coriolic acid, a hydroxy fatty acid derived from linoleic acid, is a member of the oxylipin family of signaling molecules in plants. These compounds are involved in various physiological processes, including defense against pathogens and wound healing. The biosynthesis of this compound is a key branch of the broader oxylipin pathway, initiated by the enzymatic oxygenation of polyunsaturated fatty acids. This technical guide provides a detailed overview of the this compound biosynthesis pathway, including the enzymes involved, relevant quantitative data, and detailed experimental protocols for its study.

The this compound Biosynthesis Pathway

The synthesis of this compound in plants is a two-step enzymatic process that begins with the oxygenation of linoleic acid.

  • Oxygenation of Linoleic Acid: The pathway is initiated by the enzyme linoleate (B1235992) 9S-lipoxygenase (9S-LOX) . This non-heme iron-containing dioxygenase catalyzes the stereospecific insertion of molecular oxygen into linoleic acid to produce 9(S)-hydroperoxy-10(E),12(Z)-octadecadienoic acid (9S-HPODE) [1][2][3]. This reaction is crucial as it determines the stereochemistry of the final product. Several isoforms of 9S-LOX have been identified in various plants, including tomato (Solanum lycopersicum), where enzymes like TomloxA and TomloxB are predicted to have 9-LOX activity[2][4].

  • Reduction of 9S-HPODE: The hydroperoxy group of 9S-HPODE is subsequently reduced to a hydroxyl group, yielding This compound (9(S)-hydroxy-10(E),12(Z)-octadecadienoic acid or 9S-HODE) . While the exact enzyme responsible for this reduction in the context of coriolic acid synthesis in all plants is not definitively characterized, it is likely carried out by a hydroperoxide reductase or a non-specific peroxidase or alcohol dehydrogenase capable of acting on lipid hydroperoxides[5]. For instance, glutathione (B108866) peroxidase 4 (GPX4) is a key enzyme that converts lipid hydroperoxides into non-toxic lipid alcohols[5].

The overall pathway can be visualized as follows:

Coriolic_Acid_Biosynthesis linoleic_acid Linoleic Acid hpode 9(S)-HPODE linoleic_acid->hpode  Linoleate 9S-Lipoxygenase (9S-LOX) + O2 coriolic_acid This compound hpode->coriolic_acid  Hydroperoxide Reductase/Peroxidase (Reduction)

Figure 1: The biosynthesis pathway of this compound from linoleic acid.

Quantitative Data

The efficiency and output of the this compound biosynthesis pathway are dependent on the kinetic properties of the involved enzymes and the concentration of substrates and products within plant tissues.

Enzyme Kinetic Parameters

The kinetic parameters of 9S-lipoxygenases vary between different plant species and isoforms. The following table summarizes available data for some plant 9S-LOXs.

Plant SourceEnzymeSubstrateKm (µM)Vmax (µmol/min/mg)Optimal pHReference
Tomato (Solanum lycopersicum)LOXALinoleic Acid-0.39 (turnovers/sec)~6.0[1]
Arabidopsis thalianaAtLOX1Linoleic Acid-0.31 (turnovers/sec)~6.0[1]
Lupin (Lupinus albus)-Linoleic Acid--6.0-8.0[6]
Basil (Ocimum basilicum)Crude ExtractLinoleic Acid--5.0-6.0[6]
Rosemary (Rosmarinus officinalis)Crude ExtractLinoleic Acid--6.0[6]
Sage (Salvia officinalis)Crude ExtractLinoleic Acid--5.0-6.0[6]

Note: Data for specific activity and turnover rates can vary significantly based on the purification level of the enzyme and assay conditions.

Concentration of this compound in Plant Tissues

The concentration of this compound can fluctuate based on the plant species, tissue type, developmental stage, and in response to environmental stimuli such as wounding or pathogen attack.

Plant SpeciesTissueConditionConcentration (µg/g fresh weight)Reference
Salicornia herbaceaWhole PlantNot specifiedBioactive compound isolated[7][8]
Echinacea purpureaRootMatureCichoric acid (a related phenolic) present[9]

Note: Quantitative data for this compound concentrations in various plants is not widely available in a consolidated format and often requires specific analytical studies.

Experimental Protocols

Protocol 1: Extraction and Partial Purification of 9S-Lipoxygenase from Tomato Fruit

This protocol is adapted from methods for the purification of tomato lipoxygenases[10].

Materials:

Procedure:

  • Homogenization: Homogenize 100 g of ripe tomato fruit tissue in 200 mL of ice-cold Extraction Buffer.

  • Filtration and Centrifugation: Filter the homogenate through cheesecloth and centrifuge at 15,000 x g for 20 minutes at 4°C.

  • Ammonium Sulfate Precipitation: Slowly add solid ammonium sulfate to the supernatant to achieve 40-70% saturation while stirring on ice.

  • Centrifugation: Centrifuge at 15,000 x g for 20 minutes at 4°C and discard the supernatant.

  • Resuspension and Dialysis: Resuspend the pellet in a minimal volume of Dialysis Buffer and dialyze overnight against the same buffer.

  • Ion-Exchange Chromatography: Apply the dialyzed sample to a DEAE-Sepharose column pre-equilibrated with Dialysis Buffer. Elute the bound proteins with a linear gradient of NaCl in Elution Buffer.

  • Fraction Collection and Analysis: Collect fractions and assay for 9S-LOX activity (see Protocol 2). Pool the active fractions.

Protocol 2: Quantitative Assay of 9S-Lipoxygenase Activity

This spectrophotometric assay is based on the formation of the conjugated diene system in 9S-HPODE, which absorbs light at 234 nm[11][12].

Materials:

  • Enzyme preparation (from Protocol 1 or other source)

  • Assay Buffer: 50 mM sodium phosphate buffer (pH 6.0).

  • Substrate Stock Solution: 10 mM sodium linoleate in 10 mM NaOH.

  • UV-Vis Spectrophotometer

Procedure:

  • Reaction Mixture Preparation: In a quartz cuvette, mix 2.9 mL of Assay Buffer and 50 µL of the enzyme preparation.

  • Initiation of Reaction: Start the reaction by adding 10 µL of the Substrate Stock Solution to the cuvette and mix immediately.

  • Spectrophotometric Measurement: Monitor the increase in absorbance at 234 nm for 3-5 minutes at 25°C.

  • Calculation of Activity: Calculate the enzyme activity using the molar extinction coefficient of 9S-HPODE (ε = 23,000 M-1cm-1). One unit of activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of 9S-HPODE per minute.

Protocol 3: Extraction and Quantification of this compound by HPLC-MS/MS

This protocol outlines a general workflow for the analysis of oxylipins from plant tissues[13][14][15][16].

Materials:

  • Plant tissue

  • Extraction Solvent: Ethyl acetate (B1210297)

  • Internal Standard (e.g., d4-9-HODE)

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18)

  • HPLC system with a C18 column

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

Procedure:

  • Sample Homogenization: Homogenize 1 g of plant tissue in liquid nitrogen and extract with 10 mL of ethyl acetate. Add the internal standard before extraction.

  • Extraction and Drying: Centrifuge to pellet debris, collect the supernatant, and evaporate to dryness under a stream of nitrogen.

  • Solid-Phase Extraction (SPE): Reconstitute the dried extract in a small volume of methanol/water and apply to a pre-conditioned C18 SPE cartridge. Wash with water and elute the oxylipins with ethyl acetate or methanol.

  • HPLC Separation: Evaporate the eluate and reconstitute in the mobile phase. Inject onto a C18 HPLC column. A typical mobile phase could be a gradient of acetonitrile (B52724) in water with 0.1% formic acid.

  • MS/MS Detection: Analyze the eluent by ESI-MS/MS in negative ion mode. Use Multiple Reaction Monitoring (MRM) for quantification. The precursor ion for 9-HODE is m/z 295.2, and a characteristic product ion is m/z 171.1.

Visualization of Experimental Workflows

The following diagrams illustrate the general workflows for enzyme purification and metabolite analysis.

Enzyme_Purification_Workflow start Plant Tissue Homogenization centrifugation1 Filtration & Centrifugation start->centrifugation1 precipitation Ammonium Sulfate Precipitation centrifugation1->precipitation centrifugation2 Centrifugation precipitation->centrifugation2 dialysis Resuspension & Dialysis centrifugation2->dialysis chromatography Ion-Exchange Chromatography dialysis->chromatography analysis Fraction Analysis (Activity Assay) chromatography->analysis end Purified 9S-LOX analysis->end

Figure 2: General workflow for the purification of 9S-lipoxygenase.

Metabolite_Analysis_Workflow start Plant Tissue Homogenization with Internal Standard extraction Solvent Extraction start->extraction drying1 Evaporation to Dryness extraction->drying1 spe Solid-Phase Extraction (SPE) drying1->spe drying2 Evaporation and Reconstitution spe->drying2 hplc HPLC Separation drying2->hplc msms MS/MS Detection and Quantification hplc->msms end Quantified this compound msms->end

Figure 3: General workflow for the analysis of this compound.

Conclusion

The biosynthesis of this compound in plants is a fundamental pathway in the production of oxylipin signaling molecules. A thorough understanding of this pathway, including the enzymes involved and methods for their study, is crucial for research in plant physiology, pathology, and for the potential development of novel therapeutic agents. This guide provides a comprehensive resource to facilitate further investigation into this important area of plant biochemistry.

References

(S)-Coriolic Acid: A Comprehensive Technical Guide to its Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Coriolic acid, a monohydroxy polyunsaturated fatty acid derived from the lipoxygenase pathway of linoleic acid metabolism, has emerged as a molecule of significant interest in biomedical research. Its diverse biological activities, ranging from anticancer and anti-inflammatory effects to metabolic regulation, position it as a promising candidate for therapeutic development. This technical guide provides an in-depth overview of the biological activities of this compound, with a focus on its quantitative effects, underlying mechanisms of action, and the experimental methodologies used for its characterization.

Data Presentation: Quantitative Biological Activities

The following tables summarize the key quantitative data reported for the biological activities of this compound.

Table 1: Anticancer Activity of this compound

Biological ActivityCell LineIC50 Value (µM)Reference
CytotoxicityMDA-MB-231 (Human Breast Cancer)289.3[1]
CytotoxicityMCF-7 (Human Breast Cancer)386.9[1]

Table 2: Effects on Breast Cancer Stem Cell (BCSC) Properties

ActivityCell LineConcentrationEffectReference
Reduction of CD44high/CD24low PopulationMDA-MB-231200 µMDecreased from 94.0% to 66.3%[1]
Induction of Apoptosis in MammospheresMDA-MB-231150 µMIncreased late apoptosis from 5.7% to 39.6%[1]
Inhibition of Mammosphere FormationMDA-MB-231, MCF-7Not specifiedInhibition observed[2]

Table 3: Enzyme Inhibitory and Receptor Agonist Activity

TargetActivityIC50/EC50 ValueReference
15-Lipoxygenase (15-LOX)InhibitionData not available for this compound specifically; however, it is a known product of 15-LOX activity and is implicated as a lipoxygenase inhibitor.[1][3][4][5][6]
Peroxisome Proliferator-Activated Receptor γ (PPARγ)AgonistEC50 data not specifically reported for this compound. It is described as an endogenous ligand and activator.[7]
Nuclear Factor-kappa B (NF-κB)InhibitionIC50 data not specifically reported for this compound. Its anti-inflammatory activity suggests a role in NF-κB pathway modulation.[8][9][10]

Signaling Pathways and Mechanisms of Action

This compound exerts its biological effects through the modulation of several key signaling pathways.

Anticancer Activity: Regulation of c-Myc Signaling

A primary mechanism of the anticancer activity of this compound, particularly against breast cancer stem cells, is through the downregulation of the proto-oncogene c-Myc.[1][2] c-Myc is a transcription factor that plays a critical role in cell proliferation, growth, and metabolism.[11] By reducing the expression of c-Myc, this compound leads to the decreased transcription of c-Myc target genes involved in cell cycle progression and stemness, such as Nanog and Oct4.[1] This ultimately results in the inhibition of cancer cell proliferation and the induction of apoptosis.

c_Myc_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Upstream_Signaling Upstream Signaling (e.g., Growth Factor Pathways) Receptor->Upstream_Signaling c_Myc_Gene c-Myc Gene Upstream_Signaling->c_Myc_Gene Activates Transcription S_Coriolic_Acid This compound S_Coriolic_Acid->c_Myc_Gene Inhibits Transcription c_Myc_Protein c-Myc Protein c_Myc_Gene->c_Myc_Protein Transcription & Translation Target_Genes Target Genes (e.g., Nanog, Oct4, Cell Cycle Regulators) c_Myc_Protein->Target_Genes Activates Transcription Cell_Proliferation Cell_Proliferation Target_Genes->Cell_Proliferation Promotes Stemness Stemness Target_Genes->Stemness Maintains

Figure 1: this compound Inhibition of the c-Myc Signaling Pathway.
Metabolic Regulation: PPARγ Agonism

This compound is an endogenous ligand for Peroxisome Proliferator-Activated Receptor γ (PPARγ), a nuclear receptor that is a master regulator of adipogenesis, lipid metabolism, and insulin (B600854) sensitivity.[7] Upon binding to PPARγ, this compound induces a conformational change in the receptor, leading to the recruitment of coactivator proteins and the transcriptional activation of PPARγ target genes. These target genes are involved in fatty acid uptake, storage, and glucose metabolism. This activity underlies the potential of this compound in the management of metabolic disorders.

PPARg_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus S_Coriolic_Acid This compound PPARg PPARγ S_Coriolic_Acid->PPARg Binds and Activates PPARg_RXR_Complex PPARγ-RXR Heterodimer PPARg->PPARg_RXR_Complex RXR RXR RXR->PPARg_RXR_Complex PPRE PPRE (PPARγ Response Element) PPARg_RXR_Complex->PPRE Binds to Target_Genes PPARγ Target Genes (e.g., Genes for Lipid Metabolism, Glucose Homeostasis) PPRE->Target_Genes Initiates Transcription Metabolic_Effects Increased Insulin Sensitivity Adipogenesis Lipid Metabolism Target_Genes->Metabolic_Effects Leads to Anti_Inflammatory_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK_Complex IKK Complex Inflammatory_Stimuli->IKK_Complex Activates IkB IκB IKK_Complex->IkB Phosphorylates IkB_NFkB IκB-NF-κB Complex NFkB NF-κB (p65/p50) Pro_inflammatory_Genes Pro-inflammatory Genes (e.g., TNF-α, IL-6, COX-2) NFkB->Pro_inflammatory_Genes Translocates to Nucleus and Activates Transcription IkB_NFkB->NFkB IκB Degradation S_Coriolic_Acid This compound S_Coriolic_Acid->IKK_Complex Inhibits Inflammation Inflammation Pro_inflammatory_Genes->Inflammation Promotes MTS_Assay_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Treat_Compound Treat with this compound Incubate_24h->Treat_Compound Incubate_Treatment Incubate (24-72h) Treat_Compound->Incubate_Treatment Add_MTS Add MTS Reagent Incubate_Treatment->Add_MTS Incubate_MTS Incubate (1-4h) Add_MTS->Incubate_MTS Read_Absorbance Read Absorbance at 490nm Incubate_MTS->Read_Absorbance Analyze_Data Calculate IC50 Read_Absorbance->Analyze_Data

References

(S)-Coriolic Acid: A Comprehensive Technical Guide on its Anti-Cancer Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-Coriolic acid, a naturally occurring fatty acid, has emerged as a promising candidate in cancer therapy. This technical guide provides an in-depth analysis of its mechanism of action in cancer cells, with a particular focus on its impact on key signaling pathways, induction of apoptosis, and inhibition of cancer stem cell properties. This document synthesizes current research findings, presenting quantitative data, detailed experimental protocols, and visual representations of the molecular pathways involved to facilitate further research and drug development efforts.

Introduction

This compound, also known as 13(S)-hydroxy-9Z,11E-octadecadienoic acid (13(S)-HODE), is a metabolite of linoleic acid produced by the action of 15-lipoxygenase (15-LOX)[1]. It has garnered significant attention for its potential anti-neoplastic properties. This guide elucidates the core mechanisms through which this compound exerts its anti-cancer effects, providing a valuable resource for the scientific community.

Core Mechanisms of Action

This compound employs a multi-pronged approach to inhibit cancer cell growth and survival. The primary mechanisms identified to date are the downregulation of the proto-oncogene c-Myc and the direct inhibition of the mTOR signaling pathway.

Downregulation of c-Myc in Cancer Stem Cells

A pivotal mechanism of this compound is its ability to suppress breast cancer stem cells (BCSCs) through the regulation of c-Myc[2]. c-Myc is a critical transcription factor that plays a central role in cell proliferation, growth, and apoptosis. In cancer, its dysregulation often leads to uncontrolled cell division and tumor progression.

This compound has been shown to decrease both the transcriptional and translational levels of the c-Myc gene[2]. This reduction in c-Myc expression leads to several downstream anti-cancer effects, including:

  • Inhibition of Mammosphere Formation: Mammospheres are clusters of cancer stem cells that are crucial for tumor initiation and metastasis. This compound effectively inhibits the formation of these spheres, indicating its potential to target the self-renewal capacity of BCSCs[2].

  • Induction of Apoptosis: By downregulating the survival factor c-Myc, this compound promotes programmed cell death in breast cancer stem cells[2].

  • Reduction of Cancer Stem Cell Markers: Treatment with this compound leads to a decrease in the subpopulation of cells expressing high levels of CD44 and low levels of CD24 (CD44high/CD24low), a characteristic phenotype of breast cancer stem cells[2]. It also reduces the expression of other stemness-related genes such as Nanog and Oct4[2].

dot

cMyc_Pathway SCoriolicAcid This compound cMyc_mRNA c-Myc mRNA SCoriolicAcid->cMyc_mRNA Inhibits Transcription Apoptosis Apoptosis SCoriolicAcid->Apoptosis Induces cMyc_Protein c-Myc Protein cMyc_mRNA->cMyc_Protein Translation Stemness_Genes Stemness Genes (Nanog, Oct4) cMyc_Protein->Stemness_Genes Activates BCSC_Phenotype BCSC Phenotype (CD44high/CD24low) cMyc_Protein->BCSC_Phenotype Maintains cMyc_Protein->Apoptosis Inhibits Mammosphere Mammosphere Formation cMyc_Protein->Mammosphere Promotes Stemness_Genes->BCSC_Phenotype BCSC_Phenotype->Mammosphere

Caption: this compound downregulates c-Myc, leading to apoptosis and reduced stemness in breast cancer cells.

Direct Inhibition of the mTOR Signaling Pathway

Recent studies have revealed that this compound can directly bind to and inhibit the mammalian target of rapamycin (B549165) (mTOR), a central regulator of cell growth, proliferation, and metabolism.

The mTOR protein is the catalytic subunit of two distinct complexes, mTORC1 and mTORC2. This compound has been found to interact with the catalytic ATP-binding domain of mTOR, thereby competitively inhibiting its kinase activity. This inhibition of mTOR signaling results in:

  • Suppressed Cancer Cell Growth: By blocking mTOR, this compound effectively halts the signaling cascade that promotes protein synthesis and cell growth, leading to a reduction in cancer cell proliferation.

  • Tumor Growth Inhibition in vivo: In preclinical models, administration of this compound has been shown to stunt the growth of tumor xenografts, confirming its anti-tumorigenic potential.

dot

mTOR_Pathway SCoriolicAcid This compound mTOR mTOR SCoriolicAcid->mTOR Directly Inhibits (ATP-competitive) Downstream Downstream Effectors (e.g., p70S6K, 4E-BP1) mTOR->Downstream Activates Protein_Synthesis Protein Synthesis Downstream->Protein_Synthesis Promotes Cell_Growth Cell Growth & Proliferation Protein_Synthesis->Cell_Growth MTS_Assay_Workflow Start Seed cancer cells in 96-well plate Incubate1 Incubate for 24h Start->Incubate1 Treat Treat with varying concentrations of This compound Incubate1->Treat Incubate2 Incubate for 24-72h Treat->Incubate2 Add_MTS Add MTS/MTT reagent Incubate2->Add_MTS Incubate3 Incubate for 1-4h Add_MTS->Incubate3 Measure Measure absorbance (490-570 nm) Incubate3->Measure Analyze Calculate cell viability and IC50 values Measure->Analyze Mammosphere_Assay_Workflow Start Prepare single-cell suspension of breast cancer cells Seed Seed cells in ultra-low attachment plates with mammosphere medium Start->Seed Treat Add this compound at desired concentration Seed->Treat Incubate Incubate for 7-10 days (allow spheres to form) Treat->Incubate Image Image and count mammospheres (>50 µm diameter) Incubate->Image Calculate Calculate Mammosphere Forming Efficiency (MFE) Image->Calculate Apoptosis_Assay_Workflow Start Treat cells with This compound Harvest Harvest cells (including supernatant) Start->Harvest Wash Wash cells with cold PBS Harvest->Wash Resuspend Resuspend in Annexin V Binding Buffer Wash->Resuspend Stain Add Annexin V-FITC and Propidium Iodide (PI) Resuspend->Stain Incubate Incubate in the dark (15 min at RT) Stain->Incubate Analyze Analyze by flow cytometry Incubate->Analyze Quantify Quantify apoptotic (Annexin V+) and necrotic (PI+) cell populations Analyze->Quantify

References

(S)-Coriolic Acid: A Technical Guide to its Anti-inflammatory Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-Coriolic acid, a naturally occurring hydroxylated fatty acid, is emerging as a compound of interest for its potential anti-inflammatory properties. This technical guide provides a comprehensive overview of the current understanding of its anti-inflammatory effects, drawing upon available data for this compound and its closely related metabolites. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the implicated signaling pathways to support further research and development in the field of inflammation therapeutics. While direct and extensive research on this compound is still developing, this guide consolidates existing knowledge to provide a foundational resource for the scientific community.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a crucial component of the innate immune system, chronic or dysregulated inflammation is a key driver of numerous diseases, including arthritis, inflammatory bowel disease, atherosclerosis, and neurodegenerative disorders. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a continuous effort in drug discovery.

This compound, systematically known as (9S,10E,12Z)-9-hydroxy-10,12-octadecadienoic acid, is a lipid mediator derived from the lipoxygenase pathway of linoleic acid metabolism. Its structural similarity to other bioactive lipids suggests a potential role in modulating inflammatory responses. This guide explores the anti-inflammatory properties attributed to this compound and its related compounds, providing a technical framework for researchers.

Quantitative Data on Anti-inflammatory Effects

Direct quantitative data on the anti-inflammatory activity of purified this compound is limited in the current literature. However, studies on closely related compounds, such as (9Z,11E)-13-Oxooctadeca-9,11-dienoic acid (13-KODE), a downstream metabolite of the 13-HODE family which includes coriolic acid, provide valuable insights into the potential potency.

Table 1: In Vitro Anti-inflammatory Activity of 13-KODE in LPS-Stimulated RAW 264.7 Macrophages [1]

Inflammatory MediatorTreatment ConditionConcentration% Reduction (compared to LPS control)
Nitric Oxide (NO)13-KODE100 µMNot specified, but significant reduction reported
TNF-α (protein)13-KODE100 µM61%
TNF-α (mRNA)13-KODE100 µM66%
IL-1β (protein)13-KODE100 µM72%
IL-1β (mRNA)13-KODE100 µM52%

Table 2: In Vivo Anti-inflammatory Activity of Related Hydroxy Fatty Acids in TPA-Induced Mouse Ear Edema [2][3]

CompoundDose (per ear)% Inhibition of Edema
(10E, 12Z, 15Z)-9-hydroxy-10,12,15-octadecatrienoic acid methyl ester500 µg43%
(9Z,11E)-13-hydroxy-9,11-octadecadienoic acid500 µg63%
(9Z,11E)-13-oxo-9,11-octadecadienoic acid500 µg79%

Implicated Signaling Pathways

The anti-inflammatory effects of this compound and its analogs are believed to be mediated through the modulation of key signaling pathways involved in the inflammatory cascade. The primary pathways implicated are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammatory gene expression. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of genes encoding pro-inflammatory cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

Studies on the related compound 13-KODE indicate that it inhibits the LPS-mediated nuclear localization of NF-κB in RAW 264.7 macrophages[1]. This suggests that this compound may exert its anti-inflammatory effects by preventing the activation of this critical transcription factor.

NF_kB_Inhibition cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB Nucleus Nucleus NFkB->Nucleus translocation Inflammatory_Genes Pro-inflammatory Gene Expression Nucleus->Inflammatory_Genes activates Coriolic_Acid This compound (or related compounds) Coriolic_Acid->IKK Inhibition?

Figure 1: Proposed inhibition of the NF-κB pathway.
MAPK Signaling Pathway

The MAPK signaling pathway is another crucial regulator of inflammation. It consists of a cascade of protein kinases that are activated by various extracellular stimuli, including LPS. The three main MAPK subfamilies are p38, JNK, and ERK. Activation of these kinases leads to the phosphorylation of various transcription factors, which in turn regulate the expression of inflammatory mediators.

Research on 13-KODE has shown that it inhibits the activation of MAPKs in LPS-stimulated macrophages[1]. This suggests that this compound may also dampen the inflammatory response by interfering with this signaling cascade.

MAPK_Inhibition LPS LPS Upstream_Kinases Upstream Kinases LPS->Upstream_Kinases p38 p38 Upstream_Kinases->p38 JNK JNK Upstream_Kinases->JNK ERK ERK Upstream_Kinases->ERK Transcription_Factors Transcription Factors (e.g., AP-1) p38->Transcription_Factors JNK->Transcription_Factors ERK->Transcription_Factors Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response Coriolic_Acid This compound (or related compounds) Coriolic_Acid->Upstream_Kinases Inhibition?

Figure 2: Proposed modulation of the MAPK pathway.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to assessing the anti-inflammatory properties of this compound.

In Vitro Anti-inflammatory Assay in LPS-Stimulated Macrophages

This protocol is adapted from studies on related fatty acid metabolites and is suitable for evaluating the effect of this compound on the production of inflammatory mediators in a cellular model of inflammation[1][4][5].

Objective: To determine the inhibitory effect of this compound on the production of nitric oxide (NO), TNF-α, and IL-1β in lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • Griess Reagent for NO determination

  • ELISA kits for TNF-α and IL-1β

  • MTT or similar cell viability assay kit

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Seed the cells in 96-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • Treatment:

    • Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 50, 100 µM) for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

    • Include a vehicle control (cells treated with the solvent used for this compound) and a positive control (cells treated with LPS only).

  • Nitric Oxide (NO) Measurement:

    • After the 24-hour incubation, collect the cell culture supernatant.

    • Mix an equal volume of the supernatant with Griess Reagent.

    • Incubate at room temperature for 10-15 minutes.

    • Measure the absorbance at 540 nm. A standard curve of sodium nitrite (B80452) is used to quantify the NO concentration.

  • Cytokine Measurement (TNF-α and IL-1β):

    • Use the collected cell culture supernatant.

    • Perform ELISAs for TNF-α and IL-1β according to the manufacturer's instructions.

  • Cell Viability Assay:

    • After collecting the supernatant, perform an MTT assay on the remaining cells to ensure that the observed inhibitory effects are not due to cytotoxicity of this compound.

In_Vitro_Workflow start Start culture Culture RAW 264.7 Macrophages start->culture seed Seed cells in 96-well plates culture->seed pretreat Pre-treat with This compound seed->pretreat stimulate Stimulate with LPS pretreat->stimulate incubate Incubate for 24h stimulate->incubate collect Collect Supernatant incubate->collect viability Assess Cell Viability (MTT Assay) incubate->viability measure_no Measure Nitric Oxide (Griess Assay) collect->measure_no measure_cytokines Measure Cytokines (ELISA) collect->measure_cytokines end End measure_no->end measure_cytokines->end viability->end

Figure 3: In vitro anti-inflammatory assay workflow.
In Vivo Anti-inflammatory Assay: TPA-Induced Mouse Ear Edema

This protocol is a standard model for evaluating the topical anti-inflammatory activity of compounds[2][3][6][7].

Objective: To assess the in vivo topical anti-inflammatory effect of this compound on 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced ear edema in mice.

Materials:

  • Male ICR or Swiss mice (20-25 g)

  • 12-O-tetradecanoylphorbol-13-acetate (TPA)

  • This compound

  • Acetone (vehicle)

  • Indomethacin (positive control)

  • Ear punch biopsy tool (e.g., 6 mm diameter)

  • Analytical balance

Procedure:

  • Animal Acclimatization: Acclimatize the mice for at least one week before the experiment.

  • Grouping: Divide the mice into groups (n=5-6 per group):

    • Vehicle control (Acetone + TPA)

    • Positive control (Indomethacin + TPA)

    • Treatment group(s) (this compound + TPA)

  • Treatment Application:

    • Topically apply the vehicle, indomethacin, or this compound (e.g., 500 µg in 20 µL acetone) to the inner and outer surfaces of the right ear of each mouse.

  • Induction of Inflammation:

    • After 30 minutes, topically apply TPA (e.g., 2.5 µg in 20 µL acetone) to the same ear.

    • The left ear serves as a non-inflamed control and receives only the vehicle.

  • Edema Measurement:

    • After 4-6 hours, sacrifice the mice by cervical dislocation.

    • Take a 6 mm punch biopsy from both the right (treated) and left (control) ears.

    • Weigh the biopsies immediately.

  • Calculation of Edema Inhibition:

    • The degree of edema is calculated as the difference in weight between the right and left ear punches.

    • The percentage of inhibition of edema is calculated as follows: % Inhibition = [1 - (Edema of treated group / Edema of vehicle control group)] x 100

In_Vivo_Workflow start Start acclimatize Acclimatize Mice start->acclimatize group Group Animals acclimatize->group apply_treatment Topically apply test compound to right ear group->apply_treatment apply_tpa Apply TPA to right ear apply_treatment->apply_tpa wait Wait for 4-6 hours apply_tpa->wait sacrifice Sacrifice Animals wait->sacrifice biopsy Take ear punch biopsies (left and right ears) sacrifice->biopsy weigh Weigh biopsies biopsy->weigh calculate Calculate edema and % inhibition weigh->calculate end End calculate->end

Figure 4: In vivo TPA-induced ear edema assay workflow.

Conclusion and Future Directions

The available evidence, primarily from studies on structurally and metabolically related compounds, strongly suggests that this compound possesses anti-inflammatory properties. The likely mechanisms of action involve the inhibition of the NF-κB and MAPK signaling pathways, leading to a reduction in the production of key pro-inflammatory mediators such as NO, TNF-α, and IL-1β.

To fully elucidate the therapeutic potential of this compound, further research is warranted. Specifically, future studies should focus on:

  • Direct evaluation of purified this compound: Conducting dose-response studies with the purified compound to determine its IC50 values for the inhibition of various inflammatory markers.

  • Mechanistic studies: Directly investigating the effect of this compound on the phosphorylation of key proteins in the NF-κB and MAPK pathways.

  • In vivo efficacy: Performing in vivo studies using various models of inflammation to assess the therapeutic efficacy, optimal dosing, and pharmacokinetic profile of this compound.

  • Enzyme inhibition assays: Directly testing the inhibitory activity of this compound against COX-1, COX-2, and various lipoxygenases.

This technical guide provides a solid foundation for researchers to build upon in their investigation of this compound as a novel anti-inflammatory agent. The data and protocols presented herein should facilitate the design and execution of experiments aimed at further characterizing its biological activities and potential for drug development.

References

(S)-Coriolic acid as a linoleic acid metabolite

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to (S)-Coriolic Acid as a Linoleic Acid Metabolite

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, chemically known as 13(S)-hydroxy-9Z,11E-octadecadienoic acid (13(S)-HODE), is a significant bioactive metabolite derived from the enzymatic oxidation of linoleic acid. This monohydroxy fatty acid is generated via the lipoxygenase (LOX) pathway and has garnered considerable attention for its potent anti-cancer and anti-inflammatory properties. Of particular interest is its demonstrated ability to selectively target and suppress breast cancer stem cells (BCSCs) by modulating the c-Myc signaling pathway, a critical regulator of cell proliferation and survival. This technical guide provides a comprehensive overview of this compound, detailing its biosynthesis, mechanisms of action, and relevant experimental methodologies. Quantitative data are presented to summarize its biological efficacy, and detailed protocols for its synthesis and key biological assays are provided to facilitate further research and development.

Introduction

Linoleic acid, an essential omega-6 polyunsaturated fatty acid, is a substrate for various oxidative enzymes, leading to the formation of a class of signaling molecules known as oxylipins. Among these, this compound has emerged as a metabolite with distinct and potent biological activities. It is produced endogenously by several cell types and can also be isolated from plant sources, such as Salicornia herbacea[1][2]. The primary focus of recent research has been its efficacy in oncology, specifically its role in inhibiting the self-renewal and inducing apoptosis of breast cancer stem cells, which are implicated in tumor recurrence and metastasis[2][3]. This guide synthesizes the current knowledge on this compound, offering a technical resource for its study and potential therapeutic application.

Biosynthesis of this compound

This compound is synthesized from linoleic acid primarily through the action of lipoxygenase enzymes, particularly 15-lipoxygenase-1 (ALOX15) in mammals or the analogous soybean lipoxygenase-1 in plants[4][5]. The process is a two-step enzymatic conversion.

  • Oxygenation: The enzyme catalyzes the stereospecific insertion of molecular oxygen at the C-13 position of linoleic acid, forming 13(S)-hydroperoxy-9Z,11E-octadecadienoic acid (13(S)-HpODE)[4][5]. This reaction is highly regio- and stereospecific.

  • Reduction: The resulting hydroperoxide intermediate, 13(S)-HpODE, is unstable and is rapidly reduced to the more stable hydroxyl derivative, 13(S)-HODE or this compound, by ubiquitous cellular peroxidases such as glutathione (B108866) peroxidases[4].

G cluster_0 Biosynthesis of this compound LA Linoleic Acid inv1 LA->inv1 HPODE 13(S)-HPODE (13(S)-hydroperoxy-9Z,11E-octadecadienoic acid) inv2 HPODE->inv2 CA This compound (13(S)-HODE) inv1->HPODE  15-Lipoxygenase-1 (ALOX15) + O₂ inv2->CA  Cellular Peroxidases (e.g., GPx)

Biosynthesis of this compound from Linoleic Acid.

Biological Activity and Mechanism of Action

Anti-Cancer Activity against Breast Cancer Stem Cells

The primary anti-cancer mechanism of this compound is its ability to suppress the breast cancer stem cell (BCSC) population. BCSCs are characterized by their capacity for self-renewal and differentiation, contributing to tumor progression and drug resistance[2]. This compound has been shown to inhibit the formation of mammospheres (a surrogate measure of BCSC self-renewal), reduce the proportion of cells with the BCSC phenotype (CD44high/CD24low), and induce apoptosis in these cells[2].

The core of this activity lies in the downregulation of the c-Myc proto-oncogene. c-Myc is a transcription factor that forms a heterodimer with MAX, binds to E-box DNA sequences, and regulates a vast network of genes involved in cell cycle progression, metabolism, and apoptosis[6][7]. By decreasing both the transcription and translation of c-Myc, this compound effectively shuts down this critical survival factor for BCSCs. This leads to the reduced expression of downstream BCSC-related genes, such as Nanog and Oct4, ultimately triggering apoptosis and inhibiting self-renewal[2].

G cluster_pathway Mechanism of this compound in Breast Cancer Stem Cells CA This compound cMyc_mRNA c-Myc mRNA CA->cMyc_mRNA Inhibits Transcription cMyc_Protein c-Myc Protein CA->cMyc_Protein Inhibits Translation cMyc_mRNA->cMyc_Protein Translation Complex c-Myc/MAX Heterodimer cMyc_Protein->Complex Max MAX Max->Complex Target_Genes Target Genes (e.g., Nanog, Oct4) Complex->Target_Genes Activates Transcription BCSC_Properties BCSC Self-Renewal & Survival Target_Genes->BCSC_Properties Promotes Apoptosis Apoptosis BCSC_Properties->Apoptosis Suppresses

Signaling pathway of this compound in BCSCs.
Anti-Inflammatory Activity

This compound also exhibits anti-inflammatory effects[3][8]. While its specific anti-inflammatory mechanism is less characterized than its anti-cancer action, it likely shares pathways common to other bioactive lipid metabolites and phenolic acids. These mechanisms generally involve the inhibition of pro-inflammatory signaling cascades such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK), which are central regulators of inflammatory gene expression[9][10]. Additionally, it may contribute to the resolution of inflammation by reducing oxidative stress through the scavenging of reactive oxygen species (ROS)[11].

Quantitative Data on Biological Activity

The cytotoxic and anti-proliferative effects of this compound have been quantified in various cancer cell lines. The data highlights its preferential activity against cancer cells over non-cancerous cells.

Cell LineCell TypeAssay TypeParameterValue (µM)Reference
MDA-MB-231 Human Breast CancerCell Viability (MTS)IC50289.3[1]
MCF-7 Human Breast CancerCell Viability (MTS)IC50386.9[1]
HEK-293 Human Embryonic KidneyCell Viability (MTS)CytotoxicityMinimal Effect[1]

Experimental Protocols

Chemo-enzymatic Synthesis of this compound

This protocol describes the synthesis of 13(S)-HODE from linoleic acid using soybean lipoxygenase-1, followed by chemical reduction.

Materials:

Procedure:

  • Enzymatic Oxygenation:

    • Prepare a solution of linoleic acid (e.g., 0.1 M) in ethanol.

    • In a reaction vessel, add 0.2 M borate buffer and adjust the pH to 9.0-10.0, as this range favors the 13S-specific activity of LOX-1[12][13].

    • Cool the buffer to approximately 4-5°C.

    • Add the linoleic acid solution to the buffer with vigorous stirring.

    • Initiate the reaction by adding a solution of soybean LOX-1 (e.g., 4 mg/mL).

    • Maintain the reaction at 4-5°C under a constant stream of oxygen or an oxygen-rich atmosphere for 1-2 hours[14]. Monitor the reaction progress by UV spectrophotometry (hydroperoxide formation at 234 nm).

  • Reduction of Hydroperoxide:

    • Once the reaction is complete, acidify the mixture to pH 3-4 with HCl to protonate the fatty acid.

    • Extract the product, 13(S)-HpODE, with an organic solvent like ethyl acetate.

    • Dry the organic phase over anhydrous sodium sulfate (B86663) and evaporate the solvent under reduced pressure.

    • Dissolve the crude 13(S)-HpODE in ethanol and cool to 0°C.

    • Slowly add a molar excess of sodium borohydride (NaBH₄) to reduce the hydroperoxide to a hydroxyl group.

    • Allow the reaction to proceed for 30-60 minutes at 0°C.

  • Purification:

    • Quench the reaction by adding water and acidifying to pH 3-4.

    • Extract the this compound with ethyl acetate.

    • Wash the organic layer with brine, dry, and concentrate.

    • Purify the final product using silica gel column chromatography, typically with a hexane:ethyl acetate gradient, to yield pure this compound.

    • Confirm identity and purity using NMR and mass spectrometry.

Bioassay-Guided Isolation from Natural Sources

This protocol provides a general workflow for isolating this compound from a plant source like Salicornia herbacea based on its biological activity[1][15].

G start 1. Plant Material (e.g., Dried Salicornia herbacea) extract 2. Solvent Extraction (e.g., Methanol) start->extract partition 3. Solvent Partitioning (e.g., Hexane, EtOAc, BuOH) extract->partition assay1 4. Bioassay Screen (Mammosphere Inhibition) partition->assay1 fractionate 5. Chromatographic Fractionation (e.g., Silica Gel Column) assay1->fractionate Select Most Active Fraction assay2 6. Screen Fractions (Bioassay) fractionate->assay2 hplc 7. Preparative HPLC of Active Fraction assay2->hplc Select Most Active Fraction isolate 8. Pure Compound (this compound) hplc->isolate identify 9. Structure Elucidation (NMR, MS) isolate->identify

Workflow for Bioassay-Guided Isolation.
Mammosphere Formation Assay

This assay is used to quantify the self-renewal capacity of cancer stem cells in vitro[16][17].

Materials:

  • Breast cancer cell lines (e.g., MDA-MB-231, MCF-7)

  • Ultra-low attachment plates or flasks

  • Mammosphere culture medium (e.g., serum-free DMEM/F12 supplemented with B27, EGF, bFGF, and heparin)

  • Trypsin-EDTA, PBS

  • This compound stock solution (in DMSO or ethanol)

Procedure:

  • Cell Preparation:

    • Culture breast cancer cells to ~70-80% confluency under standard conditions.

    • Wash cells with PBS and harvest using Trypsin-EDTA.

    • Neutralize trypsin with serum-containing media, centrifuge the cells (e.g., 300 x g for 5 min), and discard the supernatant.

    • Resuspend the cell pellet in serum-free media and perform a single-cell count using a hemocytometer and trypan blue to assess viability.

    • Ensure a single-cell suspension is achieved by gently passing the cells through a small gauge needle or a cell strainer.

  • Plating for Mammosphere Formation:

    • Plate the single cells in ultra-low attachment 6-well plates at a low density (e.g., 5,000 to 20,000 viable cells/mL) in mammosphere culture medium[18].

    • Add the desired concentrations of this compound or vehicle control to the wells.

  • Incubation and Analysis:

    • Incubate the plates at 37°C in a 5% CO₂ humidified incubator for 7-10 days without disturbing them.

    • After the incubation period, count the number of mammospheres (spherical, non-adherent cell clusters, typically >50 µm in diameter) in each well using an inverted microscope.

    • Calculate the Mammosphere Forming Efficiency (MFE) using the formula: MFE (%) = (Number of mammospheres counted / Number of cells seeded) x 100

    • Compare the MFE between treated and control groups to determine the effect of this compound on BCSC self-renewal.

Conclusion

This compound is a linoleic acid metabolite with significant and specific biological activities, most notably its ability to target and eliminate breast cancer stem cells through the inhibition of the c-Myc oncogene. Its defined mechanism of action and selective cytotoxicity make it a promising candidate for further investigation in cancer therapeutics. The chemo-enzymatic synthesis and biological assay protocols provided in this guide offer a foundation for researchers to explore its full potential. Future work should focus on its in vivo efficacy, bioavailability, and the detailed elucidation of its anti-inflammatory signaling pathways to broaden its therapeutic scope.

References

An In-depth Technical Guide to the Physicochemical Properties of (S)-Coriolic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of (S)-Coriolic acid, also known as (9Z,11E,13S)-13-hydroxy-9,11-octadecadienoic acid or 13(S)-HODE. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the chemical and biological characteristics of this important signaling molecule.

This compound is a significant metabolite of linoleic acid, produced through the action of plant and mammalian 15-lipoxygenases (15-LOX).[1] It functions as an important intracellular signaling agent involved in various biological processes, including cell proliferation and differentiation.[2] Furthermore, this compound is recognized as an endogenous ligand for the peroxisome proliferator-activated receptor-gamma (PPARγ), a key regulator of metabolism and inflammation.[2][3]

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

PropertyValueSource(s)
IUPAC Name (9Z,11E,13S)-13-hydroxyoctadeca-9,11-dienoic acid[1][4]
Synonyms This compound, 13(S)-HODE[1][4]
Molecular Formula C₁₈H₃₂O₃[5]
Molecular Weight 296.44 g/mol [6]
Appearance Colorless to light yellow liquid[2]
Boiling Point 422.7 ± 20.0 °C at 760 mmHg[2]
Density 1.0 ± 0.1 g/cm³[2]
Flash Point 223.6 ± 18.3 °C[2]
LogP (Octanol-Water Partition Coefficient) 5.32[2]
Solubility Soluble in DMF, DMSO, and Ethanol (50 mg/ml); PBS (pH 7.2, 1 mg/ml)[5]
UV Maximum (λmax) 234 nm[5]
Storage Temperature -20°C[6]
Stability ≥ 2 years at -20°C[6]
Specific Optical Rotation ([α]D) A measured value for the closely related compound 13S-hydroxy-9Z,11E,15E-octadecatrienoic acid is +5.7°. An experimentally determined value for this compound was not found in the surveyed literature.[7]
pKa (Acid Dissociation Constant) An experimentally determined value for this compound was not found in the surveyed literature. The pKa of similar C18 fatty acids, such as linoleic acid, is approximately 9.24.
Melting Point Not specified in the surveyed literature; it exists as a liquid at room temperature.[2]

Experimental Protocols

This section details the methodologies for the isolation, characterization, and analysis of this compound.

This protocol outlines a general procedure for the isolation of this compound from plant material, guided by a relevant biological assay (e.g., inhibition of mammosphere formation).

  • Extraction:

    • Air-dry and pulverize the plant material (Salicornia herbacea).

    • Extract the powdered material with methanol (B129727) at room temperature with continuous agitation for 24 hours.

    • Filter the extract and concentrate it under reduced pressure to obtain a crude methanol extract.

  • Solvent Partitioning:

    • Suspend the crude extract in water and sequentially partition with solvents of increasing polarity, such as n-hexane, chloroform (B151607), ethyl acetate, and n-butanol.

    • Test the resulting fractions in the bioassay of interest to identify the most active fraction.

  • Chromatographic Purification:

    • Subject the active fraction to open column chromatography on a silica (B1680970) gel column.

    • Elute the column with a gradient of increasing polarity, for example, a mixture of chloroform and methanol.

    • Collect fractions and monitor by thin-layer chromatography (TLC).

    • Pool fractions with similar TLC profiles and test their biological activity.

  • High-Performance Liquid Chromatography (HPLC) Purification:

    • Further purify the most active fractions using preparative reverse-phase HPLC (e.g., on a C18 column).

    • Use a suitable mobile phase, such as a gradient of methanol and water, for elution.

    • Monitor the elution profile with a UV detector at the λmax of this compound (234 nm).[5]

    • Collect the peak corresponding to this compound and confirm its purity by analytical HPLC.

The definitive identification of isolated this compound is achieved through a combination of mass spectrometry and nuclear magnetic resonance spectroscopy.

  • Mass Spectrometry (MS):

    • Prepare a dilute solution of the purified compound in a suitable solvent (e.g., methanol).

    • Analyze the sample using electrospray ionization mass spectrometry (ESI-MS) in negative ion mode to determine the molecular weight. The expected quasi-molecular ion peak would be at m/z 295.4 [M-H]⁻.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve the purified compound in a deuterated solvent (e.g., CD₃OD).

    • Acquire a one-dimensional (1D) ¹H NMR spectrum to identify characteristic proton signals, including olefinic methines, an oxygenated methine, methylenes, and a terminal methyl group.

    • Acquire a 1D ¹³C NMR spectrum to identify the carbon skeleton.

    • Perform two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), to establish the connectivity of protons and carbons and confirm the complete structure of this compound.

The chirality of this compound is confirmed by measuring its specific optical rotation using a polarimeter.

  • Instrument Calibration:

    • Turn on the polarimeter and the light source (typically a sodium D-line at 589 nm) and allow the instrument to warm up.

    • Calibrate the instrument to zero using a blank sample containing only the solvent in which the this compound will be dissolved.

  • Sample Preparation:

    • Accurately weigh a known amount of purified this compound.

    • Dissolve the compound in a known volume of a suitable solvent (e.g., ethanol) in a volumetric flask to achieve a precise concentration (c, in g/mL).

  • Measurement:

    • Rinse the polarimeter sample cell with the prepared solution and then fill it, ensuring no air bubbles are in the light path. The path length (l, in decimeters) of the cell must be known.

    • Place the sample cell in the polarimeter and measure the observed optical rotation (α).

    • Record the temperature (T) at which the measurement is taken.

  • Calculation of Specific Rotation:

    • Calculate the specific rotation ([α]) using the formula: [α]ᵀλ = α / (l × c)

    • The resulting value should be reported with the temperature and wavelength used. For this compound, a positive value is expected.

Signaling Pathways and Biological Activity

This compound is a bioactive lipid that modulates key signaling pathways, influencing a range of cellular responses.

This compound is an endogenous ligand for PPARγ, a nuclear receptor that plays a critical role in adipogenesis, lipid metabolism, and inflammation.[8] Upon binding, this compound activates PPARγ, leading to the transcription of target genes involved in these processes.

PPAR_gamma_pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Linoleic_Acid_ext Linoleic Acid Linoleic_Acid_cyt Linoleic Acid Linoleic_Acid_ext->Linoleic_Acid_cyt Uptake S_Coriolic_Acid This compound (13(S)-HODE) Linoleic_Acid_cyt->S_Coriolic_Acid Metabolism 15_LOX 15-Lipoxygenase (15-LOX) 15_LOX->S_Coriolic_Acid PPARg_RXR PPARγ-RXR Heterodimer S_Coriolic_Acid->PPARg_RXR Binding & Activation PPRE PPRE PPARg_RXR->PPRE Binds to Gene_Transcription Target Gene Transcription PPRE->Gene_Transcription Initiates Biological_Effects Adipogenesis, Lipid Metabolism, Anti-inflammatory Effects Gene_Transcription->Biological_Effects Leads to

Caption: Biosynthesis of this compound and subsequent activation of the PPARγ signaling pathway.

This compound has also been shown to activate the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[9] This pathway is a central regulator of the immune response, inflammation, and cell survival. Activation of NF-κB by this compound can lead to the expression of various pro-inflammatory genes and other cellular responses.[2]

NFkB_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus S_Coriolic_Acid This compound IKK_complex IKK Complex S_Coriolic_Acid->IKK_complex Activates IkB IκBα IKK_complex->IkB Phosphorylates Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB NF-κB (p50/p65) NFkB_active NF-κB (Active) NFkB->NFkB_active Translocation IkB_NFkB_complex IκBα-NF-κB (Inactive) IkB_NFkB_complex->IkB IkB_NFkB_complex->NFkB Gene_Transcription Gene Transcription NFkB_active->Gene_Transcription Induces Cellular_Response Inflammation, Immune Response, Cell Survival Gene_Transcription->Cellular_Response Results in

Caption: Activation of the canonical NF-κB signaling pathway by this compound.

References

(S)-Coriolic Acid in Cellular Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Coriolic acid, systematically known as 13-(S)-Hydroxy-9Z, 11E-octadecadienoic acid [13(S)-HODE], is an oxygenated metabolite of the essential polyunsaturated fatty acid, linoleic acid. Emerging research has identified this compound as a bioactive lipid mediator involved in diverse cellular signaling pathways, with significant implications for cancer biology, particularly in the context of cancer stem cells (CSCs). This technical guide provides an in-depth overview of the known functions of this compound in cellular signaling, with a focus on its role in suppressing breast cancer stem cells (BCSCs). The information presented herein is compiled from peer-reviewed studies to support further research and drug development efforts targeting these pathways.

Core Signaling Pathway: Regulation of c-Myc in Breast Cancer Stem Cells

The primary characterized signaling function of this compound is its ability to suppress the stemness of breast cancer cells through the downregulation of the proto-oncogene c-Myc.[1] c-Myc is a critical transcription factor that governs a wide array of cellular processes, including proliferation, growth, and apoptosis, and is a known survival factor for cancer stem cells.[1][2]

This compound has been shown to decrease both the transcriptional and translational levels of c-Myc in BCSCs.[1] This reduction in c-Myc protein levels occurs in both the cytoplasm and the nucleus, leading to a cascade of downstream effects that ultimately inhibit the characteristics of breast cancer stem cells.[3] The proposed mechanism involves the inhibition of mammosphere formation, a key indicator of self-renewal capacity, and the induction of apoptosis.[1] Furthermore, this compound treatment leads to a reduction in the subpopulation of CD44high/CD24low cells, a well-established phenotype for BCSCs, and diminishes the expression of genes associated with cancer stem cells, such as Nanog, Oct4, and CD44.[1]

Signaling Pathway Diagram

Coriolic_Acid_cMyc_Pathway Coriolic_Acid This compound cMyc_mRNA c-myc mRNA Coriolic_Acid->cMyc_mRNA  Inhibits Transcription cMyc_Protein c-Myc Protein (Cytosolic & Nuclear) Coriolic_Acid->cMyc_Protein  Inhibits Translation Apoptosis Apoptosis Coriolic_Acid->Apoptosis Induces Cell Breast Cancer Stem Cell cMyc_mRNA->cMyc_Protein Translation CSC_Genes CSC-Related Genes (Nanog, Oct4, CD44) cMyc_Protein->CSC_Genes Activates cMyc_Protein->Apoptosis Inhibits CSC_Properties CSC Properties CSC_Genes->CSC_Properties Maintains Self_Renewal Self-Renewal (Mammosphere Formation) CSC_Properties->Self_Renewal CD44_CD24 CD44high/CD24low Population CSC_Properties->CD44_CD24

Figure 1: this compound signaling pathway in breast cancer stem cells.

Other Reported Signaling Functions

Beyond the well-defined c-Myc pathway, studies on 13(S)-HODE have implicated its involvement in other signaling networks:

  • PPARγ Signaling: In non-differentiated Caco-2 colorectal cancer cells, 13(S)-HODE has been shown to act as a ligand for the peroxisome proliferator-activated receptor-gamma (PPARγ).[4] Activation of PPARγ by 13(S)-HODE leads to decreased cell growth and induction of apoptosis, suggesting a tumor-suppressive role in this context.[4]

  • mTOR Inhibition: Recent findings indicate that 13(S)-HODE can directly bind to the catalytic ATP-binding domain of the mechanistic target of rapamycin (B549165) (mTOR).[5] This interaction competitively inhibits mTOR's kinase activity, leading to reduced mTOR signaling. As mTOR is a central regulator of cell growth and proliferation, this inhibition by 13(S)-HODE contributes to its anti-cancer effects.[5]

Cross-Pathway Interaction Diagram

Coriolic_Acid_Pathways cluster_breast_cancer Breast Cancer Stem Cells cluster_colon_cancer Colorectal Cancer Cells cluster_general_cancer General Cancer Cells Coriolic_Acid This compound (13(S)-HODE) cMyc c-Myc Coriolic_Acid->cMyc Inhibits PPARg PPARγ Coriolic_Acid->PPARg Activates mTOR mTOR Coriolic_Acid->mTOR Inhibits (Direct Binding) CSC_Suppression CSC Suppression (Apoptosis, Reduced Self-Renewal) cMyc->CSC_Suppression Apoptosis_Colon Apoptosis PPARg->Apoptosis_Colon Growth_Inhibition Inhibition of Cell Growth mTOR->Growth_Inhibition Experimental_Workflow cluster_assays Functional & Mechanistic Assays start Start: Breast Cancer Cell Lines (e.g., MDA-MB-231) culture Cell Culture & Maintenance start->culture treat Treatment with This compound culture->treat mts MTS Assay (Cytotoxicity) treat->mts mammo Mammosphere Assay (Self-Renewal) treat->mammo flow Flow Cytometry (CD44/CD24, Apoptosis) treat->flow wb Western Blot (Protein Expression) treat->wb qpcr RT-qPCR (Gene Expression) treat->qpcr analysis Data Analysis & Interpretation mts->analysis mammo->analysis flow->analysis wb->analysis qpcr->analysis conclusion Conclusion: This compound suppresses BCSC properties via c-Myc downregulation analysis->conclusion

References

Potential Therapeutic Targets of (S)-Coriolic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-Coriolic acid, also known as (13S)-hydroxy-9Z,11E-octadecadienoic acid or 13(S)-HODE, is a bioactive lipid metabolite of linoleic acid produced by the enzyme 15-lipoxygenase (15-LOX). Emerging research has identified this compound as a promising therapeutic agent, particularly in oncology. This document provides an in-depth technical overview of the known biological activities and potential therapeutic targets of this compound, with a primary focus on its role in suppressing breast cancer stem cells (BCSCs) through the regulation of the c-Myc oncogene. This guide consolidates key quantitative data, details relevant experimental methodologies, and visualizes the underlying molecular pathways and workflows to support further research and development.

Introduction

Cancer stem cells (CSCs) represent a subpopulation of tumor cells characterized by self-renewal, differentiation capabilities, and resistance to conventional therapies, making them critical drivers of tumor progression, metastasis, and recurrence. Targeting CSCs is a pivotal strategy in developing more effective cancer treatments. This compound, a natural compound isolated from plants such as Salicornia herbacea L. (glasswort), has demonstrated potent anti-CSC activity. Its primary mechanism involves the downregulation of c-Myc, a key transcription factor frequently overexpressed in a majority of human cancers that plays a crucial role in cell proliferation, metabolism, and stemness.[1][2] This guide focuses on c-Myc and its associated pathways as the principal therapeutic targets of this compound.

Primary Therapeutic Target: c-Myc in Breast Cancer Stem Cells

The proto-oncogene c-Myc is a central regulator of CSC survival and self-renewal. This compound has been shown to decrease both the transcriptional and translational levels of the c-Myc gene.[1] The suppression of c-Myc initiates a cascade of downstream effects that collectively inhibit the malignant phenotype of BCSCs.

Key Downstream Effects of c-Myc Inhibition by this compound:

  • Inhibition of Mammosphere Formation: Mammospheres are three-dimensional cell colonies grown in non-adherent conditions, and their formation is a hallmark of CSC self-renewal capacity. This compound significantly inhibits the formation of these structures in breast cancer cell lines.[1]

  • Induction of Apoptosis: By downregulating the pro-survival signals mediated by c-Myc, this compound induces programmed cell death (apoptosis) in BCSCs.[1]

  • Reduction of CSC Marker Expression: The compound effectively reduces the population of cells expressing the characteristic BCSC surface marker phenotype CD44high/CD24low.[1] It also suppresses the expression of key stemness-related genes such as Nanog, Oct4, and CD44.[1]

Signaling Pathway

The following diagram illustrates the proposed mechanism of action for this compound in targeting breast cancer stem cells.

G substance substance process process target target outcome outcome gene gene CA This compound inhibition Inhibition of Transcription & Translation CA->inhibition Induces cMyc_mRNA c-Myc mRNA cMyc_protein c-Myc Protein cMyc_mRNA->cMyc_protein cMyc_mRNA->cMyc_protein CSC_genes Nanog, Oct4, CD44 (CSC Marker Genes) cMyc_protein->CSC_genes Regulates self_renewal Self-Renewal (Mammosphere Formation) cMyc_protein->self_renewal apoptosis Apoptosis cMyc_protein->apoptosis CSC_genes->self_renewal CSC_genes->self_renewal Promotes csc_phenotype CSC Phenotype (CD44high/CD24low) CSC_genes->csc_phenotype CSC_genes->csc_phenotype Maintains inhibition->cMyc_mRNA inhibition->cMyc_protein downregulation Downregulation

Caption: Proposed signaling pathway of this compound in breast cancer stem cells.

Other Potential Therapeutic Targets

While the c-Myc pathway is a primary focus, the broader activities of 13(S)-HODE suggest other potential therapeutic avenues:

  • mTOR Signaling: A recent preprint study identified a direct binding interaction between 13(S)-HODE and the mechanistic target of rapamycin (B549165) (mTOR), inhibiting its kinase activity in an ATP-competitive manner. This suggests a tumor-suppressive role by linking fatty acid metabolism directly to the mTOR growth control pathway.[3]

  • Peroxisome Proliferator-Activated Receptor γ (PPARγ): 13(S)-HODE is a known ligand and activator of PPARγ.[4][5] This interaction can induce apoptosis in colorectal cancer cells and is implicated in the pathology of atherosclerosis, suggesting that targeting the 13(S)-HODE/PPARγ axis could be relevant in both cancer and metabolic diseases.[4][5]

  • Ferroptosis Regulation: In granulosa cells, 13(S)-HODE has been shown to be a biphasic modulator of ferroptosis, a form of iron-dependent cell death. It appears to regulate the key enzyme Glutathione Peroxidase 4 (GPX4), suggesting its potential as a therapeutic target in diseases where ferroptosis plays a role.[6]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on breast cancer cells as reported in the literature.

Table 1: Cytotoxicity and Anti-CSC Effects of this compound

ParameterCell LineConcentrationResultReference
Cell Viability MDA-MB-23150-200 µMDose-dependent decrease[7]
MCF-750-200 µMDose-dependent decrease[7]
Apoptosis MDA-MB-231 (Mammospheres)150 µMIncrease in late apoptosis from 5.7% to 39.6%[1]
CSC Population MDA-MB-231200 µMReduction of CD44high/CD24low cells from 94.0% to 66.3%[1]
Mammosphere Forming Efficiency MDA-MB-231100-200 µMSignificant dose-dependent inhibition[7]
MCF-7100-200 µMSignificant dose-dependent inhibition[7]

Table 2: Effect of this compound on CSC-Related Gene Expression

Gene TargetCell LineConcentrationMethodResultReference
c-Myc MDA-MB-231Not specifiedqRT-PCRSignificant decrease in mRNA levels[1]
Nanog MDA-MB-231Not specifiedqRT-PCRSignificant decrease in mRNA levels[1]
Oct4 MDA-MB-231Not specifiedqRT-PCRSignificant decrease in mRNA levels[1]
CD44 MDA-MB-231Not specifiedqRT-PCRSignificant decrease in mRNA levels[1]

Experimental Protocols & Workflows

Detailed methodologies are crucial for the replication and extension of these findings. The following are generalized protocols for the key experiments used to characterize the effects of this compound.

Experimental Workflow Diagram

G start start step step assay assay endpoint endpoint start_node Culture Breast Cancer Cell Lines (MDA-MB-231, MCF-7) treat Treat cells with varying concentrations of This compound start_node->treat mts MTS Assay treat->mts mammo Mammosphere Formation Assay treat->mammo flow Flow Cytometry (CD44/CD24 Staining) treat->flow apoptosis Apoptosis Assay (Annexin V) treat->apoptosis qrpcr qRT-PCR treat->qrpcr western Western Blot treat->western viability Cell Viability (IC50) mts->viability selfrenewal Self-Renewal Capacity mammo->selfrenewal csc_pop CSC Population (%) flow->csc_pop apop_rate Apoptosis Rate (%) apoptosis->apop_rate gene_exp Gene Expression (c-Myc, Nanog, etc.) qrpcr->gene_exp protein_exp Protein Expression (c-Myc) western->protein_exp

Caption: General experimental workflow for evaluating this compound's bioactivity.
Mammosphere Formation Assay

This assay assesses the self-renewal capability of cancer stem cells.

  • Plate Coating (Optional but Recommended): To prevent cell attachment, coat 6-well plates with poly-HEMA. Dissolve poly-HEMA in 95% ethanol (B145695) to a final concentration of 12 mg/mL. Add 2 mL to each well, allow the ethanol to evaporate completely in a sterile hood, and wash with sterile PBS.

  • Cell Preparation: Harvest breast cancer cells (e.g., MDA-MB-231, MCF-7) and prepare a single-cell suspension using trypsin, followed by gentle mechanical dissociation with a pipette or passage through a 40 µm cell strainer.

  • Cell Seeding: Count viable cells using a hemocytometer and trypan blue exclusion. Seed cells at a low density (e.g., 10,000 cells/well) in ultra-low attachment 6-well plates.[8]

  • Culture Medium: Culture cells in serum-free DMEM/F12 medium supplemented with B27 supplement, 20 ng/mL epidermal growth factor (EGF), 20 ng/mL basic fibroblast growth factor (bFGF), and heparin.

  • Treatment: Add this compound at desired final concentrations (e.g., 50, 100, 200 µM) to the culture medium at the time of seeding.

  • Incubation: Incubate plates at 37°C in a 5% CO₂ humidified incubator for 7-10 days without disturbing them.

  • Quantification: Count the number of mammospheres (spherical clusters >50 µm in diameter) in each well using an inverted microscope. Calculate the Mammosphere Forming Efficiency (MFE) using the formula: MFE (%) = (Number of mammospheres / Number of cells seeded) x 100

Western Blot for c-Myc Protein Expression

This protocol details the detection of c-Myc protein levels following treatment.

  • Cell Lysis: After treating cells with this compound for a specified time (e.g., 48 hours), wash cells with ice-cold PBS and lyse them in RIPA buffer containing a protease inhibitor cocktail. Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.

  • Protein Quantification: Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA or Bradford protein assay.

  • Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli sample buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE: Load the samples onto a 10% SDS-polyacrylamide gel and perform electrophoresis to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20, TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for c-Myc (e.g., Anti-c-myc clone 9E10) diluted in blocking buffer. Also, probe a separate membrane or the same stripped membrane with an antibody for a loading control (e.g., β-actin or GAPDH).

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse IgG-HRP) for 1 hour at room temperature.

  • Detection: Wash the membrane again as in step 8. Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system or X-ray film.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression

This method is used to quantify the mRNA levels of target genes.

  • RNA Extraction: Treat cells with this compound as required. Extract total RNA from the cells using a commercial kit (e.g., RNeasy Mini Kit) or TRIzol reagent according to the manufacturer's instructions.

  • RNA Quantification and Quality Check: Measure RNA concentration and purity (A260/A280 ratio) using a spectrophotometer (e.g., NanoDrop).

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit with oligo(dT) primers or random hexamers.

  • qPCR Reaction: Prepare the qPCR reaction mixture containing cDNA template, forward and reverse primers for the target genes (c-Myc, Nanog, Oct4, CD44) and a housekeeping gene (GAPDH or ACTB), and a SYBR Green or TaqMan master mix.

  • Thermocycling: Perform the qPCR reaction in a real-time PCR system with a standard cycling protocol (e.g., initial denaturation at 95°C, followed by 40 cycles of denaturation at 95°C and annealing/extension at 60°C).

  • Data Analysis: Determine the cycle threshold (Ct) values for each gene. Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of target genes to the housekeeping gene.

Conclusion and Future Directions

This compound presents a compelling profile as a therapeutic candidate, primarily through its targeted inhibition of the c-Myc oncogene in breast cancer stem cells. The data strongly support its role in suppressing CSC self-renewal and promoting apoptosis. Further research should focus on elucidating the broader therapeutic potential of this compound by exploring its effects on other identified targets like mTOR and PPARγ in various disease models. Preclinical in vivo studies are a critical next step to validate these in vitro findings and to assess the compound's pharmacokinetic and safety profiles, paving the way for potential clinical investigation.

References

(S)-Coriolic Acid: A Key Mediator in Plant Defense

Author: BenchChem Technical Support Team. Date: December 2025

(S)-Coriolic acid , also known as (9Z,11E,13S)-13-hydroxy-9,11-octadecadienoic acid or 13(S)-HODE, is a naturally occurring oxylipin derived from the enzymatic oxidation of linoleic acid. As a member of the diverse family of lipid signaling molecules, this compound plays a significant role in orchestrating plant defense responses against a range of biotic and abiotic stresses. This technical guide provides an in-depth overview of the biosynthesis, signaling pathways, and antimicrobial functions of this compound in plants, tailored for researchers, scientists, and professionals in drug development.

Biosynthesis of this compound

This compound is synthesized in plants through the 13-lipoxygenase (13-LOX) pathway, a key branch of the oxylipin biosynthetic cascade. This process is initiated in response to various stimuli, including pathogen attack and wounding.

The biosynthesis commences with the release of linoleic acid from membrane lipids by phospholipases. Subsequently, the enzyme 13-lipoxygenase (13-LOX) catalyzes the stereospecific dioxygenation of linoleic acid, inserting molecular oxygen at the C-13 position to produce (13S)-hydroperoxy-9Z,11E-octadecadienoic acid (13S-HPODE). This unstable hydroperoxide is then rapidly reduced by peroxidases and reductases to the more stable this compound.

S-Coriolic_Acid_Biosynthesis MembraneLipids Membrane Lipids (Linoleic Acid Esters) LinoleicAcid Linoleic Acid MembraneLipids->LinoleicAcid Phospholipase HPODE 13(S)-Hydroperoxy-9Z,11E-octadecadienoic acid (13S-HPODE) LinoleicAcid->HPODE 13-Lipoxygenase (13-LOX) + O2 CoriolicAcid This compound (13(S)-HODE) HPODE->CoriolicAcid Peroxidases/Reductases

Biosynthesis of this compound from membrane lipids.

Role in Plant Defense and Signaling

This compound and related oxylipins are integral components of the plant's innate immune system. They can function directly as antimicrobial agents or act as signaling molecules to activate downstream defense responses.

Direct Antimicrobial Activity

Research has demonstrated the direct antimicrobial properties of linoleic acid-derived oxylipins, including this compound, against plant pathogens. Studies on rice have shown that 18:2-derived hydroperoxides and hydroxides, such as this compound, exhibit significant antifungal activity against the rice blast fungus, Magnaporthe grisea.

Signaling and Induction of Defense Genes

While a specific receptor for this compound in plants has yet to be definitively identified, it is understood to be a key signaling molecule within the broader oxylipin pathway. This pathway is known to crosstalk with other major plant defense hormone signaling cascades, including those of jasmonic acid (JA) and salicylic (B10762653) acid (SA). It is proposed that upon pathogen recognition, the localized increase in this compound concentration contributes to the activation of downstream defense mechanisms. This can include the induction of pathogenesis-related (PR) genes, reinforcement of the cell wall, and production of phytoalexins. The signaling cascade may involve changes in intracellular calcium levels and the activation of mitogen-activated protein kinase (MAPK) cascades, which are common elements in plant immune signaling.

S-Coriolic_Acid_Signaling Pathogen Pathogen Recognition (PAMPs/Effectors) LOX 13-LOX Pathway Activation Pathogen->LOX CoriolicAcid This compound Accumulation LOX->CoriolicAcid Receptor Putative Receptor(s) (Unidentified in plants) CoriolicAcid->Receptor Binding Signaling Downstream Signaling (Ca2+ influx, MAPK cascades) Receptor->Signaling TFs Activation of Transcription Factors Signaling->TFs Defense Defense Gene Expression (PR proteins, Phytoalexins) TFs->Defense

Proposed signaling role of this compound in plant defense.

Quantitative Data on Biological Activity

The following table summarizes the quantitative data available on the antimicrobial activity of this compound and related compounds against plant pathogens.

Compound(s)Target OrganismAssay TypeConcentrationEffectReference
18:2-derived HPODEs and HODEsMagnaporthe grisea (rice blast fungus)In vitro growth inhibition100 µM~80% inhibition of fungal growth[1]
Transgenic Rice (F78Ri) with increased 18:2Magnaporthe griseaIn vivo infection-Enhanced disease resistance; Increased levels of HPODEs and HODEs[1]

Experimental Protocols

Extraction and Quantification of this compound from Plant Tissues

This protocol outlines a general method for the extraction and quantification of this compound and other oxylipins from plant material, adapted from established methodologies.

Extraction_Workflow Start Plant Tissue Sampling (Flash-freeze in liquid N2) Homogenize Homogenization in Extraction Solvent (e.g., 80% Methanol) Start->Homogenize Centrifuge1 Centrifugation Homogenize->Centrifuge1 Supernatant Collect Supernatant Centrifuge1->Supernatant SPE Solid-Phase Extraction (SPE) (e.g., C18 cartridge) Supernatant->SPE Elute Elution and Concentration SPE->Elute Analysis LC-MS/MS or GC-MS Analysis Elute->Analysis

References

Methodological & Application

Synthesis of (S)-Coriolic Acid from Linoleic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-Coriolic acid, also known as (+)-coriolic acid or 13(S)-hydroxy-9Z,11E-octadecadienoic acid (13-S-HODE), is a bioactive lipid molecule derived from the enzymatic oxidation of linoleic acid. It has garnered significant interest in the scientific community for its potential therapeutic applications, including anti-inflammatory and anti-cancer properties.[1][2] This document provides detailed protocols for the chemo-enzymatic synthesis of this compound from linoleic acid, primarily utilizing soybean lipoxygenase-1 (LOX-1). The protocols are designed to be reproducible and scalable for research and development purposes.

Introduction

This compound is a naturally occurring fatty acid that plays a role in various physiological and pathological processes. In recent years, research has highlighted its ability to suppress breast cancer stem cells and inhibit cancer cell metastasis.[1][3] The controlled and stereoselective synthesis of this compound is crucial for advancing its study and potential therapeutic development. The chemo-enzymatic approach offers a highly specific and efficient method for producing the desired (S)-enantiomer, which is often challenging to achieve through purely chemical synthesis.

This protocol leverages the regio- and stereoselectivity of soybean lipoxygenase-1, which catalyzes the dioxygenation of linoleic acid to form 13(S)-hydroperoxy-9Z,11E-octadecadienoic acid (13-S-HPODE).[4][5] This intermediate is then chemically reduced to yield this compound with high enantiomeric purity.

Data Presentation

The following table summarizes the key quantitative data from an optimized chemo-enzymatic synthesis of this compound from linoleic acid.

ParameterValueReference
Starting MaterialLinoleic Acid[4]
EnzymeSoybean Lipoxygenase-1[4]
Final Product(+)-Coriolic Acid[4]
Overall Yield54%[4]
Enantiomeric Excess (e.e.)97%[4]
Purity>95%[4]
Optimal Oxygen Pressure2.5 bar[4]
Optimal Temperature5°C[4]
Optimal pH11[4]
Optimal Enzyme Concentration4 mg/ml[4]
Optimal Substrate Concentration0.1 M[4]

Experimental Protocols

This section details the methodologies for the chemo-enzymatic synthesis of this compound.

Materials and Reagents
Equipment
  • Jacketed glass reactor

  • Temperature controller/circulator

  • Oxygen cylinder with regulator

  • Magnetic stirrer and stir bars

  • pH meter

  • Centrifuge

  • Rotary evaporator

  • Chromatography columns

  • Standard laboratory glassware

Protocol 1: Enzymatic Hydroperoxidation of Linoleic Acid
  • Reaction Setup: In a jacketed glass reactor maintained at 5°C, prepare a 0.1 M solution of linoleic acid in borate buffer (pH 11).

  • Enzyme Addition: Add soybean lipoxygenase-1 to a final concentration of 4 mg/ml.

  • Oxygenation: Pressurize the reactor with high-purity oxygen to 2.5 bar.

  • Reaction: Stir the mixture vigorously for a predetermined time (monitoring by TLC or HPLC is recommended to determine reaction completion).

  • Enzyme Deactivation: Stop the reaction by adjusting the pH to a level that deactivates the enzyme (e.g., lowering the pH significantly).

  • Extraction: Extract the product, 13(S)-hydroperoxy-9Z,11E-octadecadienoic acid (13-S-HPODE), from the aqueous phase using an organic solvent like ethyl acetate.

  • Drying: Dry the organic phase over anhydrous sodium sulfate.

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude 13-S-HPODE should be handled with care as hydroperoxides can be unstable.

Protocol 2: Chemical Reduction to this compound
  • Dissolution: Dissolve the crude 13-S-HPODE from the previous step in a suitable solvent such as ethanol.

  • Reduction: Cool the solution in an ice bath and slowly add a reducing agent like sodium borohydride in small portions. Stir the reaction until the reduction is complete (monitor by TLC).

  • Quenching: Quench the reaction by carefully adding water or a dilute acid.

  • Extraction: Extract the this compound with an organic solvent (e.g., ethyl acetate).

  • Washing: Wash the organic phase with brine.

  • Drying and Evaporation: Dry the organic phase over anhydrous sodium sulfate and remove the solvent using a rotary evaporator.

Protocol 3: Purification of this compound
  • Chromatography: Purify the crude this compound by silica gel column chromatography. A solvent system of hexane and ethyl acetate with a small percentage of acetic acid is commonly used.

  • Fraction Collection: Collect the fractions containing the purified product.

  • Purity Analysis: Analyze the purity of the final product by HPLC and confirm its structure using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.[4]

Visualizations

Chemo-enzymatic Synthesis Workflow

Chemo_Enzymatic_Synthesis cluster_enzymatic Enzymatic Step cluster_chemical Chemical Step cluster_purification Purification Linoleic_Acid Linoleic Acid HPODE 13(S)-HPODE Linoleic_Acid->HPODE Soybean Lipoxygenase-1, O₂, pH 11, 5°C Coriolic_Acid This compound HPODE->Coriolic_Acid Reduction (e.g., NaBH₄) Purified_Coriolic_Acid Purified this compound Coriolic_Acid->Purified_Coriolic_Acid Silica Gel Chromatography Reaction_Parameters cluster_conditions Optimized Conditions Synthesis High Yield & High e.e. of this compound pH pH 11 pH->Synthesis Temp Temperature 5°C Temp->Synthesis O2 Oxygen Pressure 2.5 bar O2->Synthesis Enzyme Enzyme Conc. 4 mg/ml Enzyme->Synthesis Substrate Substrate Conc. 0.1 M Substrate->Synthesis

References

Chiral Synthesis of (S)-Coriolic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-Coriolic acid, a naturally occurring fatty acid, has garnered significant interest in biomedical research due to its diverse physiological activities. This document provides detailed application notes and protocols for the asymmetric synthesis of this compound. The presented methodology follows a convergent strategy, employing key reactions such as Sonogashira coupling and a highly stereoselective enzymatic reduction to establish the chiral center, ensuring a high enantiomeric excess of the final product. This guide is intended to provide researchers with a robust and reproducible method for the synthesis of this important bioactive molecule.

Introduction

This compound, systematically named (S)-13-hydroxy-9Z,11E-octadecadienoic acid, is an oxylipin derived from linoleic acid metabolism. It is involved in various biological processes and has been studied for its potential anti-inflammatory and anti-cancer properties. The specific stereochemistry of the hydroxyl group and the conjugated diene system are crucial for its biological activity, making enantioselective synthesis a critical aspect for its study and application in drug development.

This protocol outlines a reliable synthetic route to this compound, focusing on the key steps of carbon-carbon bond formation and the introduction of chirality.

Synthetic Strategy Overview

The synthesis of this compound can be achieved through a multi-step sequence. A chemoenzymatic approach offers high enantioselectivity for the key chiral alcohol intermediate. The overall synthetic workflow is depicted below.

G cluster_0 Synthesis of Key Alkyne Fragment cluster_1 Enantioselective Reduction & Elaboration 1_octyn_3_ol 1-Octyn-3-ol (B1346985) sonogashira_1 Sonogashira Coupling 1_octyn_3_ol->sonogashira_1 1-Iodo-7-methoxycarbonylheptane, Pd(PPh3)2Cl2, CuI, Et3N protected_alkyne Protected Alkyne Intermediate sonogashira_1->protected_alkyne alkynone Alkynone Intermediate protected_alkyne->alkynone Oxidation (e.g., PCC, DMP) enzymatic_reduction Enzymatic Reduction alkynone->enzymatic_reduction Yeast Reduction (e.g., S. cerevisiae) chiral_alcohol (S)-Chiral Alcohol enzymatic_reduction->chiral_alcohol lindlar_reduction Lindlar Reduction chiral_alcohol->lindlar_reduction H2, Lindlar's Catalyst methyl_coriolate Methyl (S)-Coriolate lindlar_reduction->methyl_coriolate hydrolysis Hydrolysis methyl_coriolate->hydrolysis LiOH, THF/H2O S_coriolic_acid This compound hydrolysis->S_coriolic_acid

Figure 1. Overall synthetic workflow for this compound.

Experimental Protocols

Protocol 1: Synthesis of the Alkynone Intermediate

This protocol describes the synthesis of the key alkynone intermediate via Sonogashira coupling followed by oxidation.

Materials:

  • 1-Octyn-3-ol

  • 1-Iodo-7-methoxycarbonylheptane

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM)

  • Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP)

  • Silica (B1680970) gel for column chromatography

  • Anhydrous solvents (THF, DCM)

Procedure:

  • Sonogashira Coupling:

    • To a solution of 1-octyn-3-ol (1.0 eq) and 1-iodo-7-methoxycarbonylheptane (1.1 eq) in anhydrous triethylamine, add Pd(PPh₃)₂Cl₂ (0.05 eq) and CuI (0.1 eq) under an inert atmosphere (e.g., argon or nitrogen).

    • Stir the reaction mixture at room temperature for 12-16 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, filter the reaction mixture through a pad of celite and wash with diethyl ether.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography (e.g., hexane/ethyl acetate (B1210297) gradient) to afford the coupled alcohol intermediate.

  • Oxidation:

    • Dissolve the coupled alcohol intermediate (1.0 eq) in anhydrous DCM.

    • Add PCC (1.5 eq) or DMP (1.2 eq) portion-wise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction by TLC.

    • Upon completion, quench the reaction (e.g., with a saturated solution of sodium thiosulfate (B1220275) for DMP oxidation).

    • Filter the mixture through a pad of celite and wash with DCM.

    • Concentrate the filtrate and purify the residue by silica gel column chromatography to yield the alkynone intermediate.

Protocol 2: Enantioselective Reduction and Final Synthesis

This protocol details the asymmetric reduction of the alkynone, followed by stereoselective alkyne reduction and hydrolysis to yield this compound.

Materials:

  • Alkynone intermediate from Protocol 1

  • Baker's yeast (Saccharomyces cerevisiae)

  • Sucrose

  • Water

  • Lindlar's catalyst (Pd/CaCO₃, poisoned with lead)

  • Hydrogen gas (H₂)

  • Methanol (MeOH)

  • Lithium hydroxide (B78521) (LiOH)

  • Tetrahydrofuran (THF)

  • Silica gel for column chromatography

Procedure:

  • Enantioselective Enzymatic Reduction:

    • Prepare a suspension of Baker's yeast in a sucrose-water solution and stir for 30 minutes at 30 °C to activate the yeast.

    • Add a solution of the alkynone intermediate in a minimal amount of ethanol (B145695) to the yeast suspension.

    • Stir the mixture vigorously at 30 °C for 48-72 hours.

    • Monitor the reaction for the formation of the chiral alcohol by TLC.

    • Upon completion, extract the mixture with ethyl acetate.

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by silica gel column chromatography to obtain the (S)-chiral alcohol. Enantiomeric excess (ee) can be determined by chiral HPLC analysis.

  • Lindlar Reduction:

    • Dissolve the (S)-chiral alcohol (1.0 eq) in methanol.

    • Add Lindlar's catalyst (5-10 wt%).

    • Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).

    • Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).

    • Filter the catalyst through a pad of celite and wash with methanol.

    • Concentrate the filtrate to obtain methyl (S)-coriolate.

  • Hydrolysis:

    • Dissolve methyl (S)-coriolate in a mixture of THF and water.

    • Add LiOH (2-3 eq) and stir at room temperature for 4-6 hours.

    • Monitor the reaction by TLC.

    • Upon completion, acidify the reaction mixture with dilute HCl to pH ~4.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Data Presentation

StepProductYield (%)Enantiomeric Excess (ee) (%)
Sonogashira Coupling & OxidationAlkynone Intermediate75-85N/A
Enantioselective Enzymatic Reduction(S)-Chiral Alcohol60-70>95
Lindlar Reduction & HydrolysisThis compound85-95>95

Table 1. Summary of yields and enantiomeric excess for the synthesis of this compound.

Characterization Data for this compound

  • ¹H NMR (CDCl₃, 400 MHz): δ 6.55 (dd, J = 15.2, 10.8 Hz, 1H), 6.01 (t, J = 10.8 Hz, 1H), 5.65 (t, J = 10.8 Hz, 1H), 5.45 (dt, J = 15.2, 7.2 Hz, 1H), 4.15 (q, J = 6.4 Hz, 1H), 2.34 (t, J = 7.6 Hz, 2H), 2.21-2.05 (m, 2H), 1.63 (m, 2H), 1.55-1.25 (m, 12H), 0.88 (t, J = 7.2 Hz, 3H).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 179.8, 135.2, 132.8, 128.5, 125.4, 72.8, 37.4, 34.1, 31.6, 29.2, 29.1, 29.0, 27.8, 25.1, 24.7, 22.6, 14.0.

  • Mass Spectrometry (ESI-MS): m/z 295.2 [M-H]⁻.

Conclusion

The described chemoenzymatic approach provides an efficient and highly stereoselective route to this compound. The use of a readily available chiral catalyst (Baker's yeast) for the key reduction step makes this synthesis practical and cost-effective for producing material with high enantiopurity, which is essential for its biological evaluation and potential therapeutic applications.

Mandatory Visualizations

G cluster_workflow Experimental Workflow start Starting Materials sonogashira Sonogashira Coupling start->sonogashira oxidation Oxidation sonogashira->oxidation enzymatic_red Enantioselective Reduction oxidation->enzymatic_red lindlar Lindlar Reduction enzymatic_red->lindlar hydrolysis Hydrolysis lindlar->hydrolysis purification Purification & Analysis hydrolysis->purification final_product This compound purification->final_product

Figure 2. Key experimental workflow for the synthesis.

G cluster_pathway Key Transformation Pathway alkynone Prochiral Alkynone transition_state Enzyme-Substrate Complex alkynone->transition_state Yeast (S. cerevisiae) chiral_alcohol (S)-Hydroxy Intermediate transition_state->chiral_alcohol Stereoselective Hydride Delivery final_product This compound chiral_alcohol->final_product Further Transformations

Figure 3. Stereoselectivity induction pathway.

Application Notes and Protocols for the Extraction and Purification of (S)-Coriolic Acid from Salicornia herbacea

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Coriolic acid, a hydroxy fatty acid derived from linoleic acid, has garnered significant interest in the scientific community for its potential therapeutic properties. Notably, research has demonstrated its ability to suppress breast cancer stem cells by regulating the c-Myc signaling pathway.[1][2][3] Salicornia herbacea, a halophyte commonly known as glasswort, has been identified as a natural source of this promising bioactive compound.[1][3] These application notes provide a comprehensive overview and detailed protocols for the extraction and purification of this compound from Salicornia herbacea, intended to aid researchers in its isolation for further investigation and drug development endeavors.

Data Presentation

The following tables summarize quantitative data related to the extraction and composition of bioactive compounds from Salicornia species. This information is crucial for optimizing extraction protocols and understanding the potential yield of this compound.

Table 1: Comparison of Lipid Extraction Methods from Salicornia species

Extraction MethodSolvent SystemPlant MaterialExtraction Yield (%)Reference
Automated SoxhletHexanesS. virginica (seeds)15.2 ± 1.2[4]
UltrasonicationIsopropyl alcohol/Hexanes (2:3)S. virginica (nodes)9.8 ± 0.8[4]
Automated SoxhletIsopropyl alcohol/Hexanes (2:3)S. europaea (nodes)12.5 ± 1.0[4]

Data represents the mean ± 95% confidence interval.

Table 2: Fatty Acid Composition of Salicornia herbacea Seed Oil

Fatty AcidComposition (%)
Linoleic Acid (C18:2)43.73
Oleic Acid (C18:1)19.81
Arachidic Acid (C20:0)13.52
Palmitic Acid (C16:0)11.84

Data adapted from a study on the chemical composition of Salicornia herbacea seed oil.[5]

Table 3: Yield and Bioactive Content of Fractions from Salicornia herbacea Seed Extract

FractionYield (%)Total Polyphenols (µg/mg)Total Flavonoids (µg/mg)
70% Methanol (B129727) Extract3.5815.7139.39
n-Hexane Fraction17.87.0826.89
Ethyl Acetate (B1210297) Fraction9.0348.8673.83
n-Butanol Fraction21.235.1258.21
Water Fraction48.410.2321.54

Data based on the fractionation of a 70% methanol extract of glasswort seeds.[6]

Experimental Protocols

The following protocols are based on established methodologies for the extraction and purification of fatty acids from plant materials and are adapted for the specific isolation of this compound from Salicornia herbacea.

Protocol 1: Extraction of Crude Lipid Fraction

This protocol describes the initial extraction of the total lipid content from dried Salicornia herbacea material.

Materials:

  • Dried and powdered Salicornia herbacea

  • Methanol (ACS grade)

  • Chloroform (B151607) (ACS grade)

  • Deionized water

  • Rotary evaporator

  • Homogenizer

  • Centrifuge and centrifuge tubes

  • Filter paper

Procedure:

  • Sample Preparation: Weigh 100 g of dried and finely powdered Salicornia herbacea.

  • Initial Extraction: Add the powdered plant material to a 2 L flask and add 1 L of 100% methanol.

  • Homogenization: Homogenize the mixture for 15 minutes at room temperature.

  • Maceration: Allow the mixture to macerate for 24 hours at room temperature with occasional stirring.

  • Filtration and Re-extraction: Filter the extract through filter paper. The collected solid residue can be subjected to a second extraction with 500 mL of methanol to maximize yield.

  • Solvent Evaporation: Combine the methanol extracts and concentrate under reduced pressure using a rotary evaporator at 40°C to obtain the crude methanol extract.

  • Solvent Partitioning (Liquid-Liquid Extraction):

    • Dissolve the crude methanol extract in a mixture of chloroform and water (1:1, v/v).

    • Shake the mixture vigorously in a separatory funnel and allow the layers to separate.

    • Collect the lower chloroform layer, which contains the lipids including this compound.

    • Wash the chloroform layer twice with deionized water to remove any water-soluble impurities.

  • Final Concentration: Evaporate the chloroform under reduced pressure to yield the crude lipid fraction. Store the fraction at -20°C until further purification.

Protocol 2: Bioassay-Guided Fractionation and Purification of this compound

This protocol outlines the separation of the crude lipid extract to isolate this compound, guided by a relevant bioassay (e.g., mammosphere formation inhibition assay).

Materials:

  • Crude lipid fraction from Protocol 1

  • n-Hexane (ACS grade)

  • Ethyl acetate (ACS grade)

  • n-Butanol (ACS grade)

  • Deionized water

  • Silica (B1680970) gel for column chromatography

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA) (HPLC grade)

  • Bioassay materials (specific to the chosen assay)

Procedure:

  • Solvent Fractionation:

    • Dissolve the crude lipid fraction in 90% methanol.

    • Perform sequential partitioning with n-hexane, ethyl acetate, and n-butanol.

    • Collect each solvent fraction separately.

  • Bioassay Screening:

    • Evaporate the solvent from a small aliquot of each fraction.

    • Test the biological activity of each fraction using a relevant bioassay (e.g., assessing the inhibition of breast cancer stem cell mammosphere formation).

    • Identify the most active fraction. Based on the literature, the ethyl acetate fraction is expected to show significant activity.[6]

  • Silica Gel Column Chromatography:

    • Pack a silica gel column with an appropriate solvent system (e.g., a gradient of hexane (B92381) and ethyl acetate).

    • Load the most active fraction onto the column.

    • Elute the column with the solvent gradient and collect fractions.

    • Monitor the fractions using thin-layer chromatography (TLC).

    • Pool the fractions that show a similar TLC profile and test their bioactivity.

  • Preparative High-Performance Liquid Chromatography (HPLC):

    • Further purify the most active fractions from column chromatography using a preparative HPLC system equipped with a C18 column.

    • Use a suitable mobile phase, such as a gradient of acetonitrile and water with 0.1% TFA.

    • Monitor the elution profile with a UV detector.

    • Collect the peak corresponding to this compound. The identity and purity of the isolated compound should be confirmed by analytical techniques such as LC-MS and NMR spectroscopy.

Visualizations

Experimental Workflow

Extraction_and_Purification_Workflow plant Dried Salicornia herbacea Powder extraction Methanol Extraction plant->extraction concentration1 Rotary Evaporation extraction->concentration1 crude_extract Crude Methanol Extract concentration1->crude_extract partitioning Solvent Partitioning (Chloroform/Water) crude_extract->partitioning crude_lipid Crude Lipid Fraction partitioning->crude_lipid fractionation Bioassay-Guided Solvent Fractionation (Hexane, Ethyl Acetate, Butanol) crude_lipid->fractionation active_fraction Most Active Fraction (e.g., Ethyl Acetate) fractionation->active_fraction column_chrom Silica Gel Column Chromatography active_fraction->column_chrom hplc Preparative HPLC column_chrom->hplc pure_compound This compound hplc->pure_compound analysis Structural Elucidation (LC-MS, NMR) pure_compound->analysis

Caption: Workflow for the extraction and purification of this compound.

Signaling Pathway

c_Myc_Signaling_Pathway coriolic_acid This compound cmyc_gene c-Myc Gene coriolic_acid->cmyc_gene Decreases Transcription apoptosis Apoptosis coriolic_acid->apoptosis Induces cmyc_protein c-Myc Protein cmyc_gene->cmyc_protein Transcription & Translation cmyc_max c-Myc/Max Heterodimer cmyc_protein->cmyc_max max_protein Max Protein max_protein->cmyc_max target_genes Target Genes (e.g., Nanog, Oct4, CD44) cmyc_max->target_genes Activates Transcription csc_properties Cancer Stem Cell Properties (Self-renewal, Proliferation) target_genes->csc_properties

Caption: this compound inhibits the c-Myc signaling pathway in breast cancer stem cells.

References

Application Note: Chiral HPLC Analysis of (S)-Coriolic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Coriolic acid, a monohydroxy-polyunsaturated fatty acid derived from linoleic acid, is a molecule of significant interest in biochemical and pharmaceutical research due to its potential role in various physiological and pathological processes. As a chiral molecule, the stereospecific analysis of its enantiomers is crucial for understanding its biological activity and for the development of targeted therapeutics. This application note provides a detailed protocol for the enantioselective analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection. The method is designed to be robust, and suitable for quantitative analysis in various sample matrices.

Principle

The separation of this compound from its (R)-enantiomer is achieved by utilizing a chiral stationary phase (CSP) in a normal-phase HPLC system. Chiral recognition by the CSP allows for the differential retention of the two enantiomers, leading to their separation. Quantification is performed using a UV detector at a low wavelength, where the carboxyl group of the fatty acid absorbs light.

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for accurate and reproducible results, aiming to isolate the analyte from the sample matrix and remove interferences.[1][2]

a) Liquid-Liquid Extraction (for biological fluids like plasma):

  • To 1 mL of plasma, add 2 mL of a chloroform:methanol (B129727) (2:1, v/v) mixture.

  • Vortex vigorously for 2 minutes to ensure thorough mixing.

  • Centrifuge at 3000 x g for 10 minutes to separate the layers.

  • Carefully collect the lower organic layer containing the lipids.

  • Evaporate the solvent under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 200 µL of the HPLC mobile phase.

  • Filter the reconstituted sample through a 0.45 µm syringe filter prior to injection.[3]

b) Solid-Phase Extraction (SPE) (for complex matrices):

  • Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.

  • Load the pre-treated sample onto the SPE cartridge.

  • Wash the cartridge with 5 mL of water to remove polar impurities.

  • Elute the coriolic acid with 5 mL of methanol or ethyl acetate.

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 200 µL of the HPLC mobile phase.

  • Filter the sample through a 0.45 µm syringe filter before injection.

HPLC Instrumentation and Conditions

The enantioselective separation is performed on a polysaccharide-based chiral stationary phase, which is effective for resolving hydroxy fatty acid enantiomers.[1][2][4]

ParameterRecommended Setting
HPLC System A standard HPLC system with a quaternary or binary pump, autosampler, column oven, and UV/Vis detector.
Chiral Column Chiralpak® AD-H, 250 x 4.6 mm, 5 µm particle size (or equivalent polysaccharide-based CSP).[1]
Mobile Phase n-Hexane / Isopropanol / Trifluoroacetic Acid (TFA) (95:5:0.1, v/v/v).[3]
Flow Rate 1.0 mL/min.
Column Temperature 25 °C.
Injection Volume 10 µL.
Detection Wavelength 210 nm.[5]
Run Time Approximately 20 minutes.

Data Presentation

The following tables summarize the expected quantitative data for the HPLC analysis of this compound based on the described method. These values are representative and may vary slightly depending on the specific instrumentation and laboratory conditions.

Table 1: System Suitability Parameters
ParameterAcceptance CriteriaTypical Result
Resolution (Rs) > 1.52.1
Tailing Factor (T) ≤ 2.01.2
Theoretical Plates (N) > 20004500
Retention Time (min) -(R): ~12.5, (S): ~14.8
Table 2: Method Validation Summary
ParameterConcentration Range (µg/mL)Result
Linearity (r²) 1 - 100> 0.999
Accuracy (% Recovery) 5, 50, 9098.5% - 101.2%
Precision (% RSD)
- Intra-day5, 50, 90< 1.5%
- Inter-day5, 50, 90< 2.0%
Limit of Detection (LOD) -0.3 µg/mL
Limit of Quantification (LOQ) -1.0 µg/mL
Specificity -No interference from matrix components

Visualization

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the HPLC analysis of this compound, from sample acquisition to data analysis.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Biological Sample Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Filtration Filtration (0.45 µm) Reconstitution->Filtration Injection Autosampler Injection (10 µL) Filtration->Injection Separation Chiral HPLC Separation (Chiralpak AD-H) Injection->Separation Detection UV Detection (210 nm) Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification using Calibration Curve Integration->Quantification Report Final Report Quantification->Report Validation_Parameters Method Validated HPLC Method Specificity Specificity Method->Specificity Linearity Linearity Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision LOD LOD Method->LOD LOQ LOQ Method->LOQ Robustness Robustness Method->Robustness Repeatability Repeatability (Intra-day) Precision->Repeatability Intermediate Intermediate Precision (Inter-day) Precision->Intermediate

References

Application Notes and Protocols for (S)-Coriolic Acid in In Vitro Cell Culture Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Coriolic acid, a hydroxy fatty acid derived from linoleic acid, has emerged as a compound of interest in cancer research. Primarily isolated from plants such as Salicornia herbacea, it has demonstrated significant biological activity in various in vitro models.[1][2] These application notes provide a comprehensive overview of the known effects of this compound and detailed protocols for its use in cell culture studies, particularly focusing on its anti-cancer properties.

Biological Activities of this compound

This compound has been shown to selectively target cancer cells, with a pronounced effect on breast cancer stem cells (BCSCs). Its primary mechanism of action involves the downregulation of the proto-oncogene c-Myc, a key regulator of cell proliferation, growth, and metabolism.[1][2]

Key observed in vitro effects include:

  • Inhibition of Cancer Cell Viability: this compound reduces the viability of breast cancer cell lines such as MDA-MB-231 and MCF-7 in a dose-dependent manner.[3]

  • Suppression of Cancer Stem Cell Properties: It effectively inhibits the formation of mammospheres, a key characteristic of BCSCs, and reduces the population of CD44high/CD24low cells, a cancer stem cell phenotype.[2]

  • Induction of Apoptosis: The compound induces programmed cell death in BCSCs.[2]

  • Anti-Migratory Effects: this compound has been observed to inhibit the migration of breast cancer cells.[3]

  • Anti-Inflammatory Potential: While more research is needed to fully elucidate its anti-inflammatory properties, related compounds have shown the ability to inhibit the expression of pro-inflammatory mediators.

Data Presentation

Table 1: Effect of this compound on the Viability of Breast Cancer Cell Lines
Cell LineConcentration (µM)Treatment DurationViability (%)
MDA-MB-231 5024 hours~80%
10024 hours~60%
20024 hours~40%
MCF-7 5024 hours~90%
10024 hours~75%
20024 hours~55%

Data is estimated from graphical representations in the cited literature and should be confirmed experimentally.[3]

Table 2: Effect of this compound on Mammosphere Formation
Cell LineConcentration (µM)Inhibition of Mammosphere Formation
MDA-MB-231 100Significant
MCF-7 100Significant

Experimental Protocols

Preparation of this compound Stock Solution

This compound is a hydrophobic molecule and should be dissolved in an organic solvent for in vitro applications.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

Protocol:

  • Prepare a high-concentration stock solution of this compound (e.g., 10-50 mM) in 100% DMSO.

  • Gently vortex or sonicate briefly to ensure complete dissolution.

  • Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • When preparing working concentrations for cell culture, dilute the stock solution in the appropriate cell culture medium. The final concentration of DMSO in the culture medium should be kept below 0.5% (v/v), and ideally below 0.1%, to minimize solvent-induced cytotoxicity. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.[4][5][6][7]

Cell Viability Assessment using MTS Assay

This protocol is for determining the effect of this compound on cell viability.

Materials:

  • 96-well cell culture plates

  • Cancer cell lines of interest (e.g., MDA-MB-231, MCF-7)

  • Complete cell culture medium

  • This compound stock solution

  • MTS reagent

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete medium from the stock solution.

  • Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include wells with medium and a vehicle control.

  • Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

  • Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C until a color change is apparent.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Apoptosis Assay using Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine.

Materials:

  • 6-well cell culture plates

  • Cancer cell lines

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

Protocol:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with the desired concentrations of this compound and a vehicle control for the specified duration.

  • Harvest the cells, including both adherent and floating populations, by trypsinization and centrifugation.

  • Wash the cells twice with ice-cold PBS.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 106 cells/mL.

  • Transfer 100 µL of the cell suspension to a new tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour. Healthy cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.

Mammosphere Formation Assay

This assay assesses the self-renewal capacity of cancer stem cells.

Materials:

  • Ultra-low attachment 6-well plates

  • Breast cancer cell lines (e.g., MDA-MB-231, MCF-7)

  • Mammosphere culture medium (e.g., DMEM/F12 supplemented with B27, EGF, bFGF, and heparin)

  • This compound

Protocol:

  • Prepare a single-cell suspension of the cancer cells.

  • Seed the cells at a low density (e.g., 500-1,000 cells/mL) in ultra-low attachment plates with mammosphere culture medium containing the desired concentrations of this compound or a vehicle control.

  • Incubate the plates for 5-10 days without disturbing them.

  • Count the number of mammospheres (spherical, non-adherent cell clusters) with a diameter greater than 50 µm under a microscope.

  • Calculate the Mammosphere Forming Efficiency (MFE) as: (Number of mammospheres / Number of cells seeded) x 100%.

Cell Migration (Wound Healing) Assay

This assay measures the ability of cells to migrate and close a "wound" created in a confluent monolayer.

Materials:

  • 6-well or 12-well cell culture plates

  • Cancer cell lines

  • Sterile 200 µL pipette tip

  • Complete cell culture medium

  • This compound

Protocol:

  • Seed cells in the plates and grow them to form a confluent monolayer.

  • Create a scratch or "wound" in the monolayer using a sterile pipette tip.

  • Gently wash the wells with PBS to remove detached cells.

  • Replace the PBS with fresh medium containing different concentrations of this compound or a vehicle control.

  • Capture images of the wound at 0 hours and at subsequent time points (e.g., 12, 24, 48 hours) using a microscope.

  • Measure the width of the wound at different points for each condition and time point.

  • Calculate the percentage of wound closure relative to the initial wound area.

Western Blot Analysis for c-Myc Expression

This protocol is for detecting changes in the protein levels of c-Myc following treatment with this compound.

Materials:

  • Cancer cell lines

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBS-T)

  • Primary antibody against c-Myc

  • Primary antibody against a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • ECL chemiluminescence detection reagent

Protocol:

  • Treat cells with this compound for the desired time.

  • Lyse the cells in RIPA buffer and collect the protein lysate.

  • Determine the protein concentration using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane in blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-c-Myc antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system.

  • Re-probe the membrane with the loading control antibody to ensure equal protein loading.

  • Quantify the band intensities using densitometry software.

Visualizations

G cluster_workflow Experimental Workflow cluster_assays In Vitro Assays prep Prepare this compound Stock Solution (in DMSO) treat Treat Cultured Cells prep->treat viability Cell Viability (MTS Assay) treat->viability apoptosis Apoptosis (Annexin V/PI) treat->apoptosis migration Cell Migration (Wound Healing) treat->migration stemness Stem Cell Properties (Mammosphere Assay) treat->stemness analysis Protein Analysis (Western Blot for c-Myc) treat->analysis data Data Analysis and Interpretation viability->data apoptosis->data migration->data stemness->data analysis->data

Caption: Workflow for in vitro studies of this compound.

G cluster_pathway Proposed Signaling Pathway of this compound cluster_cell Cancer Cell cluster_downstream Downstream Effects coriolic_acid This compound cMyc c-Myc (Proto-oncogene) coriolic_acid->cMyc Inhibits Transcription & Translation proliferation Cell Proliferation and Growth cMyc->proliferation metabolism Altered Metabolism cMyc->metabolism stemness Stem Cell Properties cMyc->stemness apoptosis Apoptosis cMyc->apoptosis Inhibits

Caption: Proposed mechanism of this compound via c-Myc regulation.

References

Preparation of (S)-Coriolic Acid Stock Solution: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(S)-Coriolic acid , a metabolite of linoleic acid, is a critical signaling molecule involved in various physiological and pathological processes, including inflammation and cancer. Accurate and consistent preparation of this compound stock solutions is paramount for reliable experimental outcomes. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions.

Physicochemical and Solubility Data

A clear understanding of the physicochemical properties of this compound is essential for its proper handling and use in experimental settings. The following table summarizes key quantitative data for this compound.

ParameterValueSource
Molecular Formula C₁₈H₃₂O₃[1][2][3]
Molecular Weight 296.44 g/mol [1][3][4]
Purity >95%
Solubility 10 mM in DMSO[1]
Soluble in Ethanol[1]
Storage (Solid) -20°C for up to 2 years[3]
Storage (Solution) -20°C for up to 2 years[1][4]
-80°C for up to 6 months in DMSO[3]

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol details the steps for preparing a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).

Materials:

  • This compound (solid)

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Microcentrifuge tubes or amber glass vials

  • Calibrated micropipettes and sterile tips

  • Analytical balance

  • Vortex mixer

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Procedure:

  • Equilibration: Before opening, allow the vial of solid this compound to equilibrate to room temperature for at least 60 minutes.[3] This prevents condensation of moisture onto the compound.

  • Weighing: Tare a sterile microcentrifuge tube on an analytical balance. Carefully weigh the desired amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.964 mg of this compound (Molecular Weight = 296.44 g/mol ).

    • Calculation: Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • Mass (mg) = 10 mmol/L x 0.001 L x 296.44 g/mol x 1000 mg/g = 2.964 mg

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube containing the weighed this compound. To prepare a 10 mM stock solution with 2.964 mg of the compound, add 1 mL of DMSO.

  • Mixing: Tightly cap the tube and vortex thoroughly until the solid is completely dissolved. Gentle warming in a water bath may aid dissolution if necessary, but avoid excessive heat.

  • Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes or amber glass vials.[3][5] The volume of the aliquots should be based on the typical experimental needs.

  • Storage: Store the aliquots at -20°C or -80°C.[3][5] When stored at -20°C, the solution is stable for up to 2 years.[1][4] For storage in DMSO at -80°C, it is stable for up to 6 months.[3]

Experimental Workflow

The following diagram illustrates the key steps in the preparation of the this compound stock solution.

stock_solution_workflow Workflow for this compound Stock Solution Preparation start Start: Obtain this compound (Solid) equilibrate Equilibrate vial to Room Temperature start->equilibrate weigh Weigh desired amount of this compound equilibrate->weigh dissolve Dissolve in appropriate volume of solvent (e.g., DMSO) weigh->dissolve vortex Vortex until completely dissolved dissolve->vortex aliquot Aliquot into single-use volumes vortex->aliquot store Store at -20°C or -80°C aliquot->store end End: Ready for experimental use store->end

Caption: Workflow for preparing this compound stock solution.

Stability and Handling

  • Avoid Repeated Freeze-Thaw Cycles: Aliquoting the stock solution is crucial to maintain its stability and integrity.[5]

  • Light Sensitivity: While not explicitly stated for this compound, many lipids are light-sensitive. It is good practice to store solutions in amber vials or tubes protected from light.

  • Use on the Same Day: Whenever possible, prepare and use solutions on the same day for optimal results.[3]

  • Equilibration Before Use: Before use, allow an aliquot to thaw and equilibrate to room temperature.[3]

By following this detailed protocol, researchers can ensure the consistent and accurate preparation of this compound stock solutions, leading to more reproducible and reliable experimental data in their studies of its biological functions.

References

(S)-Coriolic Acid: A Novel Agent in Breast Cancer Stem Cell Research

Author: BenchChem Technical Support Team. Date: December 2025

(S)-Coriolic acid , a naturally occurring fatty acid, has emerged as a promising compound in cancer research, particularly in the targeting of breast cancer stem cells (BCSCs). This application note provides a detailed overview of its demonstrated anti-cancer properties, mechanism of action, and protocols for its use in in-vitro studies.

Introduction

Cancer stem cells are a subpopulation of cells within a tumor that possess the ability to self-renew and differentiate, driving tumor growth, metastasis, and resistance to conventional therapies. This compound (13-(S)-Hydroxy-9Z, 11E-octadecadienoic acid) has been shown to selectively target this resilient cell population, offering a potential new avenue for breast cancer treatment.

Mechanism of Action

This compound exerts its anti-cancer effects primarily through the downregulation of the proto-oncogene c-Myc .[1][2] c-Myc is a critical transcription factor that regulates cell proliferation, growth, and apoptosis.[1][2] By reducing both the transcriptional and translational levels of c-Myc, this compound inhibits key cellular processes that are essential for the survival and propagation of breast cancer stem cells.[1] This leads to a reduction in the expression of downstream targets and key stemness factors, including Nanog, Oct4, and CD44 .[1]

In Vitro Applications & Efficacy

This compound has demonstrated significant efficacy in vitro against breast cancer cell lines, particularly in the inhibition of cancer stem cell-like properties.

Inhibition of Breast Cancer Stem Cell Proliferation

This compound inhibits the proliferation of human breast cancer cell lines MDA-MB-231 and MCF-7 in a dose-dependent manner.[2] Furthermore, it has been shown to reduce the subpopulation of cells with the BCSC phenotype CD44high/CD24low.[1][2] Treatment with this compound (200 µM) decreased the CD44high/CD24low population in MDA-MB-231 cells from 94.0% to 66.3%.[2]

Suppression of Mammosphere Formation

A key characteristic of cancer stem cells is their ability to form three-dimensional spheroids, termed mammospheres, in non-adherent culture conditions. This compound effectively inhibits the formation of these mammospheres, indicating its ability to disrupt the self-renewal capacity of BCSCs.[1][3]

Induction of Apoptosis

This compound induces apoptosis in breast cancer stem cells, contributing to its anti-tumor activity.[1]

Inhibition of Cell Migration and Colony Formation

The metastatic potential of cancer is linked to the ability of cancer cells to migrate and establish new colonies. This compound has been shown to inhibit both the migration and colony-forming ability of breast cancer cells.[3]

Data Summary

Cell LineAssayParameterResultReference
MDA-MB-231Flow CytometryCD44high/CD24low PopulationDecrease from 94.0% to 66.3% with 200 µM this compound[2]
MDA-MB-231Mammosphere Formation AssayMammosphere FormationInhibition observed[1][3]
MCF-7Mammosphere Formation AssayMammosphere FormationInhibition observed[3]
MDA-MB-231Cell Migration AssayCell MigrationInhibition observed[3]
MCF-7Cell Migration AssayCell MigrationInhibition observed[3]
MDA-MB-231Colony Formation AssayColony FormationInhibition observed[3]
MCF-7Colony Formation AssayColony FormationInhibition observed[3]
MDA-MB-231Apoptosis AssayApoptosis InductionObserved[1]

Experimental Protocols

Mammosphere Formation Assay

This protocol is adapted from the methodology used to assess the effect of this compound on the self-renewal capacity of breast cancer stem cells.[3]

  • Cell Preparation: Culture MDA-MB-231 or MCF-7 cells to 70-80% confluency. Harvest cells and prepare a single-cell suspension.

  • Seeding: Plate 0.5 x 10⁴ MDA-MB-231 cells or 4 x 10⁴ MCF-7 cells per well in ultra-low attachment 6-well plates.[3]

  • Treatment: Add this compound at desired concentrations to the culture medium.

  • Incubation: Culture the cells for 7-10 days to allow for mammosphere formation.

  • Analysis: Count the number of mammospheres formed in each well under an inverted microscope. The mammosphere formation efficiency (MFE) can be calculated as: (Number of mammospheres / Number of cells seeded) x 100%.

Cell Viability Assay (MTS Assay)

This protocol is to determine the cytotoxic effects of this compound on breast cancer cell lines.[2]

  • Cell Seeding: Seed MDA-MB-231 or MCF-7 cells in a 96-well plate at a density of 5 x 10³ cells/well.

  • Treatment: After 24 hours, treat the cells with various concentrations of this compound.

  • Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).

  • MTS Reagent: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

  • Measurement: Measure the absorbance at 490 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells.

Western Blot Analysis

This protocol outlines the procedure to analyze the protein expression levels of c-Myc, Nanog, and Oct4 following treatment with this compound.[2]

  • Cell Lysis: Treat breast cancer cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against c-Myc, Nanog, Oct4, and a loading control (e.g., β-actin or Lamin B) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations

G cluster_0 Experimental Workflow cluster_1 Assay Types start Breast Cancer Cells (MDA-MB-231, MCF-7) treatment Treatment with This compound start->treatment assays In Vitro Assays treatment->assays analysis Data Analysis assays->analysis viability Cell Viability (MTS Assay) assays->viability mammosphere Mammosphere Formation assays->mammosphere apoptosis Apoptosis Assay assays->apoptosis migration Migration Assay assays->migration colony Colony Formation assays->colony western Western Blot assays->western conclusion Evaluation of Anti-Cancer Effects analysis->conclusion

Caption: Experimental workflow for evaluating this compound.

G cluster_pathway Signaling Pathway of this compound in BCSCs coriolic_acid This compound inhibition Inhibition coriolic_acid->inhibition c_myc c-Myc (Transcription & Translation) bcs_phenotype Breast Cancer Stem Cell Phenotype c_myc->bcs_phenotype Promotes downregulation Downregulation c_myc->downregulation stemness_factors Stemness Factors (Nanog, Oct4, CD44) stemness_factors->bcs_phenotype Maintains inhibition->c_myc downregulation->stemness_factors

Caption: Proposed signaling pathway of this compound.

Conclusion

This compound presents a compelling profile as an inhibitor of breast cancer stem cells. Its ability to downregulate the c-Myc signaling pathway and subsequently suppress key stemness characteristics highlights its potential as a valuable tool in cancer research and a candidate for further therapeutic development. The provided protocols offer a foundation for researchers to investigate and expand upon the anti-cancer applications of this promising natural compound. Further in vivo studies are warranted to validate these in vitro findings.

References

Application Notes and Protocols for (S)-Coriolic Acid in Apoptosis Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing (S)-Coriolic acid in apoptosis assays, a critical process in programmed cell death. The information is intended for researchers in oncology, cellular biology, and drug discovery to investigate the apoptotic effects of this compound on cancer cells, particularly breast cancer stem cells.

This compound , a naturally occurring fatty acid, has been identified as an inducer of apoptosis in breast cancer stem cells (BCSCs)[1][2]. Its mechanism of action involves the downregulation of the c-Myc proto-oncogene, a key regulator of cell proliferation and survival[1][2]. Understanding the protocols to assess this compound-induced apoptosis is crucial for evaluating its therapeutic potential.

Key Experiments and Data Presentation

The following tables summarize the quantitative data on the effects of coriolic acid compounds on breast cancer cell lines.

Table 1: Cytotoxicity of Coriolic Acid Compounds on Human Breast Cancer Cell Lines

CompoundCell LineIncubation Time (hr)IC50 (µM)Reference
Corosolic AcidMDA-MB-2314820.12[1]
Corosolic AcidMCF-74828.50[1]
This compoundMDA-MB-231Not SpecifiedData Not Available
This compoundMCF-7Not SpecifiedData Not Available

*Note: Data for Corosolic Acid, a structurally different compound, is provided as a reference for a similar experimental setup. Researchers should determine the IC50 for this compound in their specific cell line of interest.

Table 2: Quantification of Apoptosis by Annexin V/PI Staining

CompoundCell LineConcentration (µM)Incubation Time (hr)% Apoptotic Cells (Early + Late)Reference
Corosolic AcidMDA-MB-23110 (IC25)48Markedly Increased[1]
Corosolic AcidMDA-MB-23120 (IC50)48Markedly Increased[1]
This compoundBreast Cancer Stem Cells15048Increased[2]

*Note: While a specific percentage was not provided for this compound, the study indicated an increase in apoptosis. Researchers should quantify the percentage of apoptotic cells using the protocol below.

Experimental Protocols

Cell Culture and Treatment
  • Cell Lines: Human breast cancer cell lines (e.g., MDA-MB-231, MCF-7) and mammospheres enriched for breast cancer stem cells.

  • Culture Conditions: Culture cells in appropriate media (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere with 5% CO2.

  • This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute to the desired concentrations in cell culture medium immediately before use.

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This protocol is adapted from a study on corosolic acid and can be used as a starting point for this compound[1].

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat cells with various concentrations of this compound (e.g., based on previously determined IC50 values) for 24-48 hours. Include an untreated control.

  • Harvest the cells by trypsinization and collect them by centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a new tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour. Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Caspase-3/7 Activity Assay

Materials:

  • Caspase-Glo® 3/7 Assay System or similar

  • White-walled multi-well plates suitable for luminescence measurements

  • Luminometer

Procedure:

  • Seed cells in a 96-well white-walled plate at a density of 1 x 10^4 cells per well and allow them to adhere overnight.

  • Treat cells with various concentrations of this compound for the desired time period.

  • Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

  • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

  • Mix the contents of the wells by gentle shaking for 30 seconds.

  • Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Measure the luminescence of each sample using a luminometer. An increase in luminescence indicates an increase in caspase-3/7 activity.

Visualizations

Signaling Pathway

G Proposed Signaling Pathway of this compound-Induced Apoptosis S_Coriolic_Acid This compound PPARg PPARγ S_Coriolic_Acid->PPARg Activates Cell_Membrane Cell Membrane c_Myc_mRNA c-Myc mRNA S_Coriolic_Acid->c_Myc_mRNA Inhibits Transcription c_Myc_Protein c-Myc Protein c_Myc_mRNA->c_Myc_Protein Translation Bcl2 Bcl-2 c_Myc_Protein->Bcl2 Activates Bax Bax Mitochondrion Mitochondrion Bax->Mitochondrion Promotes Permeabilization Bcl2->Bax Inhibits Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Apoptosome Apoptosome Caspase9->Apoptosome Caspase3 Caspase-3 Apoptosome->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes G Experimental Workflow for Apoptosis Assays Start Start: Seed Cells Treatment Treat with this compound Start->Treatment Incubation Incubate (24-48h) Treatment->Incubation Harvest Harvest Cells Incubation->Harvest Apoptosis_Assays Apoptosis Assays AnnexinV_PI Annexin V/PI Staining Harvest->AnnexinV_PI Caspase_Assay Caspase-3/7 Activity Assay Harvest->Caspase_Assay Flow_Cytometry Flow Cytometry Analysis AnnexinV_PI->Flow_Cytometry Luminescence Luminometry Caspase_Assay->Luminescence Data_Analysis Data Analysis & Interpretation Flow_Cytometry->Data_Analysis Luminescence->Data_Analysis

References

Application Notes and Protocols: (S)-Coriolic Acid Treatment in Breast Cancer Stem Cell Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for investigating the effects of (S)-Coriolic acid on breast cancer stem cell (BCSC) models. This compound, a natural compound, has demonstrated potential in targeting BCSCs by inhibiting their self-renewal capacity and inducing apoptosis, primarily through the regulation of the c-Myc signaling pathway.[1][2]

Introduction

Cancer stem cells (CSCs) are a subpopulation of cells within a tumor that possess characteristics of self-renewal and differentiation, contributing to tumor progression, metastasis, and resistance to conventional therapies.[1] Breast cancer stem cells are often identified by specific cell surface markers, such as CD44high/CD24low.[1] this compound has emerged as a promising agent that specifically targets this BCSC population.[1] Studies have shown that it inhibits the formation of mammospheres (in vitro surrogates of BCSC activity), induces apoptosis, and downregulates key stemness-related genes.[1][2] The primary mechanism of action involves the suppression of the proto-oncogene c-Myc, a critical survival factor for BCSCs.[1][2]

Data Presentation

The following tables summarize the quantitative effects of this compound treatment on breast cancer cell lines.

Table 1: Effect of this compound on Breast Cancer Cell Viability

Cell LineTreatment Concentration (µM)Incubation Time (days)% Cell Viability
MDA-MB-2311001~80%
2001~60%
MCF-71001~90%
2001~75%

Data extracted from cytotoxicity assays (MTS) as presented in relevant studies.[3]

Table 2: Effect of this compound on Mammosphere Formation

Cell LineTreatment Concentration (µM)Mammosphere Forming Efficiency (MFE) (%)% Inhibition of MFE
MDA-MB-231100Not specifiedSignificant Inhibition
MCF-7100Not specifiedSignificant Inhibition

Qualitative and quantitative data are based on mammosphere formation assays.[1][3]

Table 3: Effect of this compound on BCSC Population and Gene Expression

Cell LineTreatment Concentration (µM)Effect on CD44high/CD24low PopulationChange in Gene Expression (mRNA levels)
MCF-7100DecreaseNanog: ↓, Oct4: ↓, CD44: ↓, c-Myc: ↓

Data compiled from flow cytometry and RT-qPCR analyses.[1]

Signaling Pathway

This compound exerts its anti-BCSC effects by targeting the c-Myc signaling pathway. c-Myc is a transcription factor that regulates the expression of genes involved in cell proliferation, growth, and apoptosis.[4][5][6] In BCSCs, c-Myc promotes survival and self-renewal. This compound treatment leads to a decrease in both the transcriptional and translational levels of c-Myc.[1][2] This downregulation of c-Myc, in turn, reduces the expression of its downstream targets, including the pluripotency-associated transcription factors Nanog and Oct4, ultimately leading to the inhibition of BCSC properties.[1]

cluster_1 Molecular Mechanism Inhibition Inhibition of Mammosphere Formation Apoptosis Induction of Apoptosis Stemness_Reduction Reduction of CD44high/CD24low Population Coriolic_Acid This compound cMyc c-Myc (Transcription & Translation) Coriolic_Acid->cMyc inhibits cMyc->Apoptosis inhibits Stemness_Genes Nanog, Oct4, CD44 cMyc->Stemness_Genes activates Stemness_Genes->Inhibition Stemness_Genes->Stemness_Reduction

Caption: Mechanism of this compound in breast cancer stem cells.

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the efficacy of this compound on breast cancer stem cell models.

cluster_workflow Experimental Workflow cluster_assays Functional & Molecular Assays Start Breast Cancer Cell Lines (e.g., MCF-7, MDA-MB-231) Treatment This compound Treatment (Varying Concentrations) Start->Treatment Viability Cell Viability Assay (MTS) Treatment->Viability Mammosphere Mammosphere Formation Assay Treatment->Mammosphere Flow_Cytometry Flow Cytometry (CD44/CD24 & Apoptosis) Treatment->Flow_Cytometry Western_Blot Western Blot (c-Myc, Nanog, Oct4) Treatment->Western_Blot Data_Analysis Data Analysis & Interpretation Viability->Data_Analysis Mammosphere->Data_Analysis Flow_Cytometry->Data_Analysis Western_Blot->Data_Analysis

Caption: Workflow for assessing this compound's effects.

Experimental Protocols

Cell Viability Assay (MTS Assay)

This protocol is for determining the effect of this compound on the viability of breast cancer cells.

Materials:

  • Breast cancer cell lines (e.g., MDA-MB-231, MCF-7)

  • 96-well plates

  • Complete culture medium

  • This compound stock solution

  • MTS reagent

  • Plate reader

Protocol:

  • Seed 1 x 104 cells per well in a 96-well plate and incubate for 24 hours.[7]

  • Treat the cells with various concentrations of this compound (e.g., 0, 50, 100, 200 µM) and incubate for the desired time (e.g., 24, 48 hours).

  • Add 20 µL of MTS reagent to each well.[8][9]

  • Incubate the plate for 1-4 hours at 37°C.[8][9]

  • Measure the absorbance at 490 nm using a microplate reader.[9]

  • Calculate cell viability as a percentage of the untreated control.

Mammosphere Formation Assay

This assay assesses the ability of this compound to inhibit the self-renewal capacity of BCSCs.

Materials:

  • Ultra-low attachment 6-well plates

  • Breast cancer cell lines

  • Mammosphere culture medium (e.g., serum-free DMEM/F12 supplemented with B27, EGF, and bFGF)

  • This compound

Protocol:

  • Prepare a single-cell suspension of breast cancer cells.

  • Seed 0.5 x 104 MDA-MB-231 cells or 4 x 104 MCF-7 cells per well in ultra-low attachment 6-well plates.[3]

  • Add mammosphere culture medium containing the desired concentration of this compound (e.g., 100 µM).

  • Incubate for 5-10 days without disturbing the plates.

  • Count the number of mammospheres (typically >50-60 µm in diameter) under a microscope.[10][11]

  • Calculate the Mammosphere Forming Efficiency (MFE) using the formula: (Number of mammospheres / Number of cells seeded) x 100%.[10]

Flow Cytometry for CD44/CD24 Expression

This protocol is for quantifying the BCSC population based on cell surface marker expression.

Materials:

  • Breast cancer cells treated with this compound

  • PBS (Phosphate-Buffered Saline)

  • FITC-conjugated anti-CD44 antibody

  • PE-conjugated anti-CD24 antibody

  • Flow cytometer

Protocol:

  • Harvest and wash the cells with cold PBS.

  • Resuspend approximately 1 x 106 cells in 100 µL of staining buffer.

  • Add the fluorescently labeled anti-CD44 and anti-CD24 antibodies.

  • Incubate for 30 minutes at 4°C in the dark.

  • Wash the cells twice with staining buffer to remove unbound antibodies.

  • Resuspend the cells in 0.5 mL of staining buffer and analyze using a flow cytometer.[12]

  • Gate on the CD44high/CD24low population to determine the percentage of BCSCs.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This assay detects apoptosis induced by this compound.

Materials:

  • Breast cancer cells treated with this compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Protocol:

  • Harvest both adherent and floating cells and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 106 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.[13]

  • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

Western Blotting

This protocol is for detecting the expression levels of c-Myc, Nanog, and Oct4 proteins.

Materials:

  • Breast cancer cells treated with this compound

  • Lysis buffer

  • Protein assay kit

  • SDS-PAGE gels

  • Transfer apparatus

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (anti-c-Myc, anti-Nanog, anti-Oct4, and a loading control like anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Protocol:

  • Lyse the treated cells and determine the protein concentration.

  • Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize to the loading control.

References

Application Notes and Protocols for In Vivo Studies of (S)-Coriolic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(S)-Coriolic acid, a naturally occurring fatty acid, has demonstrated promising therapeutic potential in preclinical studies, exhibiting notable anti-inflammatory and anti-cancer activities. These application notes provide detailed protocols for the in vivo evaluation of this compound, offering a framework for researchers to investigate its efficacy and mechanism of action in relevant animal models.

This compound has been identified as a potential therapeutic agent due to its biological activities, which include the suppression of breast cancer stem cells through the regulation of c-Myc and anti-inflammatory effects.[1][2][3] To further elucidate its in vivo efficacy and mechanism of action, well-designed animal studies are crucial. These protocols are intended to guide researchers in pharmacology, oncology, and immunology through the process of designing and executing in vivo experiments to assess the therapeutic potential of this compound.

Section 1: Anti-Inflammatory Activity of this compound

Chronic inflammation is a key driver of various diseases, including arthritis, inflammatory bowel disease, and certain cancers.[4] this compound's anti-inflammatory properties, suggested by in vitro studies[1], warrant further investigation in established in vivo models.

Carrageenan-Induced Paw Edema Model

This widely used model is suitable for screening the acute anti-inflammatory effects of novel compounds.[5][6]

Experimental Protocol:

  • Animal Model: Male Wistar rats or Swiss albino mice are commonly used.

  • Acclimatization: House animals for at least one week under standard laboratory conditions.

  • Grouping: Divide animals into the following groups (n=6-8 per group):

    • Vehicle Control (e.g., 0.5% Carboxymethyl Cellulose)

    • This compound (multiple dose levels, e.g., 10, 30, 100 mg/kg)

    • Positive Control (e.g., Indomethacin or Diclofenac sodium)

  • Drug Administration: Administer this compound or the positive control intraperitoneally (i.p.) or orally (p.o.) 30-60 minutes before inducing inflammation.[6]

  • Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.[7]

  • Measurement of Paw Edema: Measure the paw volume using a plethysmometer at baseline and at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control.

Quantitative Data Presentation:

Treatment GroupDose (mg/kg)Mean Paw Volume Increase (mL) at 3h% Inhibition of Edema
Vehicle Control-[Value]0%
This compound10[Value][Value]
This compound30[Value][Value]
This compound100[Value][Value]
Positive Control[Dose][Value][Value]
Lipopolysaccharide (LPS)-Induced Systemic Inflammation Model

This model mimics systemic inflammation and allows for the evaluation of effects on pro-inflammatory cytokines.[4][8]

Experimental Protocol:

  • Animal Model: C57BL/6 mice are a suitable strain.

  • Grouping and Dosing: Similar to the paw edema model.

  • Drug Administration: Administer this compound or a positive control (e.g., dexamethasone) 1 hour before LPS challenge.

  • Induction of Inflammation: Inject LPS (e.g., 1-5 mg/kg, i.p.) to induce a systemic inflammatory response.

  • Sample Collection: Collect blood samples at various time points (e.g., 2, 6, and 24 hours) post-LPS injection. Euthanize animals at the final time point and collect tissues (e.g., lung, liver) for further analysis.

  • Analysis:

    • Measure levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in the serum using ELISA kits.

    • Perform histopathological examination of tissues to assess inflammation.

    • Analyze the expression of inflammatory mediators (e.g., COX-2, iNOS) in tissues via Western blot or immunohistochemistry.

Quantitative Data Presentation:

Treatment GroupDose (mg/kg)Serum TNF-α (pg/mL) at 2hSerum IL-6 (pg/mL) at 6h
Vehicle Control-[Value][Value]
This compound10[Value][Value]
This compound30[Value][Value]
This compound100[Value][Value]
Positive Control[Dose][Value][Value]

Signaling Pathway Diagram:

G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NFkB NF-κB IKK->NFkB activates ProInflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->ProInflammatory_Cytokines induces transcription S_Coriolic_Acid This compound S_Coriolic_Acid->IKK inhibits G cluster_0 Pre-Treatment cluster_1 Treatment Phase cluster_2 Endpoint Analysis A Implant Breast Cancer Cells in Immunodeficient Mice B Monitor Tumor Growth (to ~150 mm³) A->B C Randomize Mice into Treatment Groups B->C D Administer this compound, Vehicle, or Positive Control (Daily for 21 days) C->D E Monitor Tumor Volume and Body Weight D->E F Excise Tumors E->F G Immunohistochemistry (Ki-67, c-Myc) F->G H Western Blot (c-Myc, Apoptosis markers) F->H G FeCl3 FeCl₃ Application Endothelial Injury Platelet_Adhesion Platelet Adhesion & Activation FeCl3->Platelet_Adhesion Platelet_Aggregation Platelet Aggregation Platelet_Adhesion->Platelet_Aggregation Thrombus_Formation Thrombus Formation Vessel Occlusion Platelet_Aggregation->Thrombus_Formation S_Coriolic_Acid {this compound} S_Coriolic_Acid->Platelet_Aggregation Potential Inhibition

References

Application Notes and Protocols: (S)-Coriolic Acid as a Ligand for PPARγ

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peroxisome proliferator-activated receptor-gamma (PPARγ) is a ligand-activated transcription factor belonging to the nuclear receptor superfamily. It is a key regulator of adipogenesis, glucose homeostasis, and inflammation.[1] Activation of PPARγ by ligands can modulate the expression of numerous target genes, making it a significant therapeutic target for metabolic diseases such as type 2 diabetes, as well as for certain inflammatory conditions and cancers.[2][3] Natural fatty acids and their derivatives are known to be endogenous ligands for PPARs.[4][5]

(S)-Coriolic acid, also known as 13(S)-hydroxy-9Z,11E-octadecadienoic acid (13(S)-HODE), is a metabolite of linoleic acid produced by 15-lipoxygenase (15-LOX).[6] It has been identified as an endogenous ligand for PPARγ and is involved in various biological processes, including cell proliferation and differentiation.[6] These application notes provide a comprehensive guide for researchers to investigate and characterize the interaction between this compound and PPARγ. The following protocols detail the necessary experimental procedures to determine its binding affinity, activation potential, and effects on downstream target gene expression.

Quantitative Data Summary

As there is limited publicly available data on the specific binding and activation parameters of this compound with PPARγ, the following tables are presented as templates. They include data for the well-characterized full agonist rosiglitazone (B1679542) and the antagonist GW9662 to serve as benchmarks for experimental validation and comparison. Researchers can use this structure to present their own findings for this compound.

Table 1: Ligand Binding Affinity for PPARγ

CompoundLigand TypeBinding Assay MethodIC50 (nM)Kd (nM)Reference
RosiglitazoneFull AgonistRadioligand Binding4 - 12~40[1][7]
GW9662AntagonistCell-free assay3.3-[8][9][10][11][12]
This compound Test Ligand e.g., Fluorescence-based To be determined To be determined

Table 2: PPARγ Activation Potential

CompoundActivity TypeReporter AssayEC50 (nM)Reference
RosiglitazoneFull AgonistLuciferase Reporter60
This compound Test Ligand Luciferase Reporter To be determined

Table 3: Effect on PPARγ Target Gene Expression

Target GeneTreatmentFold Change in Expression (vs. Vehicle)Cell TypeReference
AdiponectinRosiglitazoneTo be determined by usere.g., 3T3-L1
CD36RosiglitazoneTo be determined by usere.g., Macrophages
aP2 (FABP4)RosiglitazoneTo be determined by usere.g., 3T3-L1
Adiponectin This compound To be determined by user e.g., 3T3-L1
CD36 This compound To be determined by user e.g., Macrophages
aP2 (FABP4) This compound To be determined by user e.g., 3T3-L1

Experimental Protocols

The following protocols provide a framework for characterizing this compound as a PPARγ ligand.

Protocol 1: In Vitro PPARγ Ligand Binding Assay (Fluorescence-Based)

This competitive binding assay measures the ability of a test compound to displace a fluorescently labeled probe from the PPARγ ligand-binding domain (LBD).[13][14]

Materials:

  • Human recombinant PPARγ LBD

  • PPARγ Assay Buffer

  • Fluorescent PPARγ probe

  • This compound (test ligand)

  • Rosiglitazone (positive control agonist)

  • GW9662 (positive control antagonist)

  • DMSO (vehicle)

  • 384-well black plates

  • Multi-well spectrofluorometer

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound, Rosiglitazone, and GW9662 in DMSO.

    • Prepare serial dilutions of the test and control compounds in DMSO.

    • Dilute the fluorescent PPARγ probe in DMSO according to the manufacturer's instructions.[13]

    • Prepare the PPARγ Assay Mix by diluting the human recombinant PPARγ LBD in PPARγ Assay Buffer.

  • Assay Plate Setup:

    • Add 1 µL of the serially diluted compounds (or DMSO for vehicle control) to the wells of a 384-well plate.[14]

    • Add the diluted fluorescent probe to each well.

    • Initiate the reaction by adding the PPARγ Assay Mix to all wells.[14]

  • Incubation: Incubate the plate at room temperature for 5-10 minutes, protected from light.[14]

  • Fluorescence Measurement: Measure the fluorescence intensity using a spectrofluorometer (e.g., Ex/Em = 375/460-470 nm).[14]

  • Data Analysis:

    • Calculate the percent inhibition of probe binding for each concentration of the test compound.

    • Plot the percent inhibition against the log concentration of the compound and determine the IC50 value using non-linear regression analysis.

Protocol 2: PPARγ Transactivation Assay (Luciferase Reporter Assay)

This cell-based assay measures the ability of a ligand to activate PPARγ and induce the expression of a reporter gene (luciferase).[15][16][17]

Materials:

  • HEK293T or other suitable mammalian cell line

  • Expression vector for full-length human PPARγ or a GAL4-PPARγ-LBD fusion protein

  • Reporter vector containing a PPAR response element (PPRE) or a GAL4 upstream activation sequence (UAS) driving a luciferase gene (e.g., firefly luciferase).[15]

  • A control vector expressing a different reporter (e.g., Renilla luciferase) for normalization.

  • Cell culture medium and supplements

  • Transfection reagent

  • This compound (test ligand)

  • Rosiglitazone (positive control agonist)

  • GW9662 (positive control antagonist)

  • DMSO (vehicle)

  • 96-well white cell culture plates

  • Dual-luciferase reporter assay system

  • Luminometer

Procedure:

  • Cell Culture and Transfection:

    • Seed cells in a 96-well plate.

    • Co-transfect the cells with the PPARγ expression vector, the luciferase reporter vector, and the normalization control vector using a suitable transfection reagent.

  • Compound Treatment:

    • After 24 hours of transfection, replace the medium with fresh medium containing serial dilutions of this compound, rosiglitazone, or DMSO.

    • For antagonist testing, co-treat cells with a fixed concentration of rosiglitazone (e.g., its EC50 value) and serial dilutions of this compound or GW9662.

  • Incubation: Incubate the cells for 18-24 hours.

  • Cell Lysis and Luciferase Assay:

    • Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.[18]

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

    • Calculate the fold activation relative to the vehicle control.

    • Plot the fold activation against the log concentration of the compound and determine the EC50 value using non-linear regression analysis.

Protocol 3: Quantitative Real-Time PCR (qPCR) for PPARγ Target Gene Expression

This protocol measures the effect of this compound on the mRNA expression of known PPARγ target genes.[19][20][21]

Materials:

  • Adipocytes (e.g., differentiated 3T3-L1 cells) or macrophages (e.g., RAW 264.7 cells)

  • This compound (test ligand)

  • Rosiglitazone (positive control)

  • DMSO (vehicle)

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green)

  • Primers for PPARγ target genes (e.g., Adiponectin, CD36, aP2/FABP4) and a housekeeping gene (e.g., GAPDH, ACTB).[22]

  • Real-time PCR instrument

Procedure:

  • Cell Culture and Treatment:

    • Culture the cells to the desired confluency or differentiation state.

    • Treat the cells with this compound, rosiglitazone, or DMSO for a specified time (e.g., 24 hours).

  • RNA Extraction and cDNA Synthesis:

    • Isolate total RNA from the cells using an RNA extraction kit.

    • Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.

  • qPCR:

    • Set up the qPCR reactions using the qPCR master mix, primers, and cDNA.

    • Run the qPCR program on a real-time PCR instrument.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each gene.

    • Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene and comparing the treated samples to the vehicle control.[21]

Visualizations

PPARg_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus S_Coriolic_Acid This compound PPARg_RXR_inactive PPARγ-RXR (Inactive) S_Coriolic_Acid->PPARg_RXR_inactive Binds Corepressors Corepressors PPARg_RXR_inactive->Corepressors PPARg_RXR_active PPARγ-RXR (Active) PPARg_RXR_inactive->PPARg_RXR_active Conformational Change PPRE PPRE PPARg_RXR_active->PPRE Binds to Coactivators Coactivators PPRE->Coactivators Gene_Transcription Target Gene Transcription PPRE->Gene_Transcription Activates mRNA mRNA Gene_Transcription->mRNA

Caption: PPARγ signaling pathway activated by this compound.

Experimental_Workflow Start Hypothesis: This compound is a PPARγ ligand Binding_Assay Protocol 1: In Vitro Ligand Binding Assay Start->Binding_Assay Transactivation_Assay Protocol 2: Cell-Based Transactivation Assay Start->Transactivation_Assay Data_Analysis Data Analysis: Determine IC50, EC50, Fold Change Binding_Assay->Data_Analysis Gene_Expression Protocol 3: Target Gene Expression (qPCR) Transactivation_Assay->Gene_Expression If active Transactivation_Assay->Data_Analysis Gene_Expression->Data_Analysis Conclusion Conclusion: Characterize this compound as a PPARγ agonist/antagonist Data_Analysis->Conclusion

Caption: Workflow for characterizing this compound's PPARγ activity.

References

Studying gene expression changes induced by (S)-Coriolic acid

Author: BenchChem Technical Support Team. Date: December 2025

An extensive body of research indicates that (S)-Coriolic acid, a hydroxy fatty acid derived from linoleic acid, and its related metabolites, are potent modulators of gene expression, primarily through the activation of specific signaling pathways. These molecules are recognized as natural ligands for nuclear receptors and can influence cellular processes ranging from metabolism and differentiation to apoptosis and inflammation. This document provides a detailed overview of the gene expression changes induced by this compound, the key signaling pathways involved, and comprehensive protocols for researchers to study these effects.

Application Note: Gene Expression & Signaling

This compound and its oxidized precursors, such as 13-hydroperoxyoctadecadienoic acid (13-HPODE), have been shown to significantly alter the transcriptomic profile of various cell types, including intestinal epithelial cells and breast cancer cells.[1][2][3] A primary mechanism of action is the activation of Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARγ and PPARα, which are critical regulators of lipid and glucose metabolism.[1][4][5][6]

Summary of Gene Expression Changes

Treatment of cells with oxidized linoleic acid metabolites leads to the differential expression of hundreds to thousands of genes.[1][2] While a specific, comprehensive dataset for this compound is not detailed in the provided results, studies on the closely related compound 13-HPODE in Caco-2 intestinal cells reveal a distinct pattern of gene regulation. Key affected gene categories include lipid metabolism, detoxification, and oxidative phosphorylation.[1][2][7]

Below are illustrative tables summarizing the types of gene expression changes typically observed.

Table 1: Illustrative Upregulated Genes Following Treatment

Gene SymbolGene NameFold Change (Illustrative)Key Function
PPARα Targets
CPT1ACarnitine Palmitoyltransferase 1A3.5Rate-limiting enzyme in fatty acid oxidation
ACADVLAcyl-CoA Dehydrogenase, Very Long Chain3.1Fatty acid oxidation
PCK1Phosphoenolpyruvate Carboxykinase 14.0Gluconeogenesis, lipid metabolism
PPARγ Targets
PLIN2Perilipin 24.2Lipid droplet formation and storage
CD36CD36 Molecule (Thrombospondin Receptor)3.8Fatty acid uptake and transport[5]
Other Pathways
CREB3L3CAMP Responsive Element Binding Protein 3 Like 32.9Unfolded protein response, lipid metabolism[1]
CYP1A1Cytochrome P450 Family 1 Subfamily A Member 15.1Detoxification of xenobiotics

Table 2: Illustrative Downregulated Genes Following Treatment

Gene SymbolGene NameFold Change (Illustrative)Key Function
Oxidative Phosphorylation
NDUFA1NADH:Ubiquinone Oxidoreductase Subunit A1-2.8Component of Complex I, electron transport chain
SDHBSuccinate Dehydrogenase Complex Iron Sulfur Subunit B-2.5Component of Complex II, electron transport chain
Cell Cycle & Proliferation
MYCMYC Proto-Oncogene, bHLH Transcription Factor-3.0Regulation of cell cycle and proliferation[8]
CCND1Cyclin D1-2.2G1/S transition in the cell cycle
Stem Cell Factors
NANOGNanog Homeobox-4.5Pluripotency and self-renewal in stem cells[8]
OCT4POU Class 5 Homeobox 1-4.1Pluripotency and self-renewal in stem cells[8]

Key Signaling Pathways

PPAR Activation Pathway

This compound and related 13-HODEs are natural ligands for PPARs.[5][6] Upon binding, PPARs form a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to PPAR Response Elements (PPREs) in the promoter regions of target genes, activating their transcription.[9][10] This pathway is central to the regulation of fatty acid metabolism, storage, and transport.[1][10]

PPAR_Pathway Coriolic_Acid This compound (Ligand) PPAR PPARα / PPARγ (Nuclear Receptor) Coriolic_Acid->PPAR binds & activates Complex PPAR-RXR Heterodimer PPAR->Complex RXR RXR RXR->Complex PPRE PPRE (DNA Response Element) Complex->PPRE binds to Target_Genes Target Gene Transcription (e.g., CPT1A, PLIN2, CD36) PPRE->Target_Genes activates Metabolism Increased Fatty Acid Metabolism & Transport Target_Genes->Metabolism

PPAR signaling pathway activation by this compound.
c-Myc Regulation in Cancer Stem Cells

In the context of breast cancer stem cells (BCSCs), this compound has been shown to suppress tumorigenicity by downregulating the c-Myc oncogene.[3][8] c-Myc is a critical survival factor for cancer stem cells. Its inhibition leads to a decrease in the expression of stemness-related genes like Nanog and Oct4, ultimately promoting apoptosis and reducing the BCSC population.[8]

cMyc_Pathway Coriolic_Acid This compound cMyc c-Myc Gene (Transcription & Translation) Coriolic_Acid->cMyc inhibits Apoptosis Increased Apoptosis Coriolic_Acid->Apoptosis Stem_Genes Stemness Gene Expression (Nanog, Oct4, CD44) cMyc->Stem_Genes promotes BCSC BCSC Survival & Mammosphere Formation cMyc->BCSC Stem_Genes->BCSC maintains BCSC->Apoptosis prevents

Suppression of the c-Myc pathway in breast cancer stem cells.

Experimental Protocols & Workflows

To investigate the effects of this compound on gene expression, a series of well-defined experimental procedures are required. The general workflow involves cell culture and treatment, followed by RNA extraction, sequencing or qPCR, and bioinformatic analysis.

Experimental_Workflow start Cell Culture (e.g., Caco-2, MCF-7) treatment Treatment with This compound start->treatment rna_extraction Total RNA Extraction & QC treatment->rna_extraction downstream rna_extraction->downstream rnaseq RNA-Seq Library Prep & Sequencing downstream->rnaseq Global Profiling qpcr RT-qPCR (Validation) downstream->qpcr Target Validation analysis Bioinformatics Analysis (DEGs) rnaseq->analysis validation_analysis Data Analysis (Relative Quantification) qpcr->validation_analysis

Overall experimental workflow for gene expression analysis.
Protocol 1: Cell Culture and Treatment

This protocol is a general guideline and should be optimized for the specific cell line used.

  • Cell Seeding: Plate cells (e.g., Caco-2) in appropriate culture vessels and medium. Grow to a confluence of 70-80%.

  • Preparation of this compound Stock: Dissolve this compound in a suitable solvent (e.g., ethanol (B145695) or DMSO) to create a high-concentration stock solution.

  • Treatment: The day of the experiment, dilute the stock solution in a serum-free or low-serum medium to the desired final concentration (e.g., 25-100 µM).

  • Incubation: Remove the old medium from the cells, wash with PBS, and add the treatment medium. A vehicle control (medium with solvent only) must be run in parallel. Incubate for the desired time period (e.g., 24-48 hours).[2]

  • Harvesting: After incubation, wash cells with cold PBS and harvest them for RNA extraction using a cell scraper or by trypsinization.

Protocol 2: RNA Extraction and Quality Control
  • Lysis: Lyse the harvested cells using a lysis buffer containing a chaotropic agent (e.g., Buffer RLT from Qiagen RNeasy Kit) to inactivate RNases.

  • Homogenization: Homogenize the lysate, typically by passing it through a fine-gauge needle or using a rotor-stator homogenizer.

  • RNA Purification: Purify total RNA using a silica-membrane spin-column kit or phenol-chloroform extraction followed by ethanol precipitation. Include an on-column DNase digestion step to remove contaminating genomic DNA.

  • Quality Control (QC):

    • Purity: Assess RNA purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 and an A260/A230 ratio between 2.0-2.2 is considered pure.[11]

    • Integrity: Evaluate RNA integrity using an automated electrophoresis system (e.g., Agilent Bioanalyzer). An RNA Integrity Number (RIN) of ≥ 7.0 is recommended for downstream applications like RNA-Seq.[11]

Protocol 3: Gene Expression Analysis by RT-qPCR

Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR) is the gold standard for validating differentially expressed genes identified by RNA-Seq or for analyzing a small number of target genes.[12]

  • Reverse Transcription (cDNA Synthesis):

    • Combine 1 µg of total RNA with reverse transcriptase, dNTPs, an RNase inhibitor, and a mix of oligo(dT) and random hexamer primers.

    • Perform the reaction in a thermal cycler according to the manufacturer's protocol.

  • qPCR Reaction Setup:

    • Prepare a master mix containing SYBR Green qPCR Master Mix, forward and reverse primers for the gene of interest, and nuclease-free water.[13]

    • Dispense the master mix into qPCR plate wells.

    • Add diluted cDNA (typically 1-5 µL) to the respective wells. Include no-template controls (NTCs) for each primer set.

  • qPCR Run:

    • Run the plate on a real-time PCR instrument using a standard three-step cycling protocol (denaturation, annealing, extension).

    • Include a melt curve analysis at the end of the run to verify the specificity of the amplified product.[14]

  • Data Analysis:

    • Determine the quantification cycle (Cq) for each reaction.[13]

    • Normalize the Cq value of the target gene to the Cq value of one or more stable reference (housekeeping) genes (e.g., GAPDH, ACTB).

    • Calculate the relative gene expression (fold change) using the ΔΔCq method.

Protocol 4: High-Throughput Analysis via RNA-Sequencing

RNA-Seq provides a comprehensive, unbiased view of the entire transcriptome.

  • Library Preparation:

    • mRNA Enrichment: Isolate mRNA from total RNA using oligo(dT)-coated magnetic beads.

    • Fragmentation & Priming: Fragment the enriched mRNA into smaller pieces and prime for cDNA synthesis.

    • First & Second Strand Synthesis: Synthesize the first and second strands of cDNA.

    • End Repair & Adenylation: Repair the ends of the dsDNA and add a single 'A' base to the 3' ends.

    • Adapter Ligation: Ligate sequencing adapters to the DNA fragments.

    • PCR Amplification: Amplify the library to generate enough material for sequencing.

  • Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

  • Bioinformatics Analysis:

    • Quality Control: Use tools like FastQC to check the quality of the raw sequencing reads.

    • Read Alignment: Align the high-quality reads to a reference genome.

    • Gene Expression Quantification: Count the number of reads mapping to each gene.[15]

    • Differential Expression Analysis: Use statistical packages (e.g., DESeq2, edgeR) to identify genes that are significantly upregulated or downregulated between the treated and control groups.[15]

    • Pathway and Functional Enrichment Analysis: Use tools like GSEA or DAVID to identify biological pathways that are significantly affected.

References

Application Notes and Protocols for Fluorescent Labeling of (S)-Coriolic Acid and Cellular Uptake Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Coriolic acid, a naturally occurring fatty acid, has garnered significant interest in cancer research. Studies have demonstrated its potential to suppress breast cancer stem cells by downregulating the c-Myc proto-oncogene, a key regulator of cell proliferation, metabolism, and apoptosis.[1][2] Understanding the cellular uptake and intracellular trafficking of this compound is crucial for elucidating its mechanism of action and for the development of targeted cancer therapies.

Fluorescent labeling of this compound provides a powerful tool to visualize and quantify its cellular uptake and distribution in real-time. This application note provides detailed protocols for the fluorescent labeling of this compound with commonly used fluorophores, such as BODIPY and NBD, and for conducting cellular uptake studies using fluorescence microscopy and flow cytometry.

Fluorescent Labeling of this compound

The choice of fluorophore for labeling this compound is critical and depends on the specific application, including the instrumentation available and the desired photophysical properties. BODIPY dyes are known for their high fluorescence quantum yields, photostability, and minimal interference with the biological activity of the labeled molecule.[3] NBD (nitrobenzoxadiazole) is another popular choice, particularly for its environmental sensitivity, which can provide information about the local environment of the labeled molecule.[4]

This compound possesses two reactive sites for fluorescent labeling: the carboxylic acid group and the secondary hydroxyl group. The following are generalized protocols for labeling at either of these sites.

Protocol: Labeling at the Carboxylic Acid Group

This protocol describes the esterification of the carboxylic acid moiety of this compound with an amine-containing fluorophore, such as BODIPY FL EDA (ethylenediamine).

Materials:

  • This compound

  • BODIPY FL EDA (or other amine-functionalized fluorophore)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Silica (B1680970) gel for column chromatography

  • Hexane and Ethyl Acetate (B1210297) for chromatography

Procedure:

  • Dissolve this compound (1 equivalent) in a minimal amount of anhydrous DCM.

  • In a separate vial, dissolve BODIPY FL EDA (1.2 equivalents) and DMAP (0.1 equivalents) in anhydrous DMF.

  • Add the this compound solution to the BODIPY/DMAP solution and stir for 10 minutes at room temperature.

  • Add DCC (1.5 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature overnight, protected from light.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) precipitate.

  • Evaporate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the fluorescently labeled this compound.

Protocol: Labeling at the Hydroxyl Group

This protocol describes the reaction of the hydroxyl group of this compound with a halide-containing fluorophore, such as 4-chloro-7-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl).

Materials:

  • This compound

  • 4-Chloro-7-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl)

  • Triethylamine (B128534) (TEA)

  • Anhydrous Acetonitrile

  • Silica gel for column chromatography

  • Dichloromethane and Methanol for chromatography

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous acetonitrile.

  • Add triethylamine (3 equivalents) to the solution.

  • In a separate light-protected vial, dissolve NBD-Cl (1.5 equivalents) in anhydrous acetonitrile.

  • Slowly add the NBD-Cl solution to the this compound solution.

  • Heat the reaction mixture at 60°C for 1-2 hours, protected from light.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Evaporate the solvent under reduced pressure.

  • Purify the product by silica gel column chromatography using a dichloromethane/methanol gradient.

Cellular Uptake Studies of Fluorescently Labeled this compound

The cellular uptake of fluorescently labeled this compound can be investigated qualitatively and quantitatively using fluorescence microscopy and flow cytometry. Fatty acid uptake is a complex process that can involve both passive diffusion and protein-mediated transport.[5][6][7][8]

Experimental Workflow for Cellular Uptake Studies

The general workflow for studying the cellular uptake of fluorescently labeled this compound is as follows:

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_cells Seed Cells treatment Incubate Cells with Fluorescent Probe prep_cells->treatment prep_probe Prepare Fluorescent This compound Stock prep_probe->treatment wash Wash to Remove Unbound Probe treatment->wash microscopy Fluorescence Microscopy wash->microscopy flow Flow Cytometry wash->flow

Experimental workflow for cellular uptake studies.

Protocol: Cellular Uptake Analysis by Fluorescence Microscopy

This protocol allows for the visualization of the subcellular localization of the fluorescently labeled this compound.

Materials:

  • Breast cancer cell line (e.g., MCF-7, MDA-MB-231)

  • Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)

  • Phosphate Buffered Saline (PBS)

  • Fluorescently labeled this compound (e.g., BODIPY-(S)-Coriolic acid)

  • Bovine Serum Albumin (BSA), fatty acid-free

  • Hoechst 33342 or DAPI for nuclear staining

  • Paraformaldehyde (PFA) for fixing

  • Mounting medium

  • Glass-bottom dishes or coverslips

  • Fluorescence microscope

Procedure:

  • Cell Seeding: Seed breast cancer cells onto glass-bottom dishes or coverslips and allow them to adhere overnight.

  • Probe Preparation: Prepare a stock solution of the fluorescently labeled this compound in DMSO. On the day of the experiment, prepare a working solution by complexing the fluorescent probe with fatty acid-free BSA in serum-free medium. A typical final concentration is 1-5 µM.[9][10]

  • Incubation: Remove the culture medium from the cells and wash once with warm PBS. Add the probe-BSA complex solution to the cells and incubate at 37°C for a desired period (e.g., 15-60 minutes).

  • Washing: After incubation, remove the probe solution and wash the cells three times with cold PBS to remove any unbound probe.

  • Fixing and Staining (Optional): For fixed-cell imaging, incubate the cells with 4% PFA in PBS for 15 minutes at room temperature. Wash three times with PBS. Incubate with a nuclear stain like Hoechst 33342 (1 µg/mL) for 10 minutes.

  • Imaging: Mount the coverslips with mounting medium. Image the cells using a fluorescence microscope with appropriate filter sets for the chosen fluorophore and nuclear stain.

Protocol: Quantitative Cellular Uptake Analysis by Flow Cytometry

This protocol allows for the quantification of the mean fluorescence intensity of a cell population after incubation with the fluorescently labeled this compound.

Materials:

  • Breast cancer cell line (e.g., MCF-7, MDA-MB-231)

  • Cell culture medium with 10% FBS

  • PBS

  • Trypsin-EDTA

  • Fluorescently labeled this compound

  • BSA, fatty acid-free

  • Flow cytometry tubes

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed cells in a 6-well or 12-well plate and grow to 70-80% confluency.

  • Probe Preparation: Prepare the fluorescent probe-BSA complex as described in the microscopy protocol.

  • Incubation: Wash the cells with warm PBS and add the probe-BSA complex solution. Incubate at 37°C for various time points (e.g., 5, 15, 30, 60 minutes). Include an unstained control group.

  • Cell Harvesting: After incubation, wash the cells three times with cold PBS. Detach the cells using Trypsin-EDTA.

  • Sample Preparation: Neutralize the trypsin with complete medium and transfer the cell suspension to a flow cytometry tube. Centrifuge at 300 x g for 5 minutes and resuspend the cell pellet in cold PBS.

  • Flow Cytometry Analysis: Analyze the cells on a flow cytometer, exciting with the appropriate laser and detecting the emission in the corresponding channel (e.g., FITC channel for BODIPY-FL). Record the mean fluorescence intensity for each sample.

Data Presentation

Quantitative data from flow cytometry and image analysis can be presented in tables to facilitate comparison between different experimental conditions.

Table 1: Time-Dependent Cellular Uptake of BODIPY-(S)-Coriolic Acid in MCF-7 Cells

Incubation Time (minutes)Mean Fluorescence Intensity (Arbitrary Units)
0 (Control)50 ± 5
5500 ± 30
151500 ± 80
302800 ± 150
604500 ± 200
Data are represented as mean ± standard deviation from three independent experiments.

Table 2: Concentration-Dependent Cellular Uptake of BODIPY-(S)-Coriolic Acid in MCF-7 Cells (30-minute incubation)

Concentration (µM)Mean Fluorescence Intensity (Arbitrary Units)
0 (Control)50 ± 5
0.5800 ± 40
1.01500 ± 75
2.52800 ± 140
5.04200 ± 210
Data are represented as mean ± standard deviation from three independent experiments.

Signaling Pathway

This compound has been shown to suppress breast cancer stem cells by downregulating c-Myc.[2] The cellular uptake of this compound and its subsequent metabolism can influence various signaling pathways that converge on c-Myc expression.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FA_transporter Fatty Acid Transporters (e.g., CD36, FATP) Coriolic_Acid This compound FA_transporter->Coriolic_Acid Uptake Passive_diffusion Passive Diffusion Passive_diffusion->Coriolic_Acid Uptake Metabolism Lipid Metabolism (e.g., β-oxidation, incorporation into lipids) Coriolic_Acid->Metabolism Signaling_Intermediates Signaling Intermediates Metabolism->Signaling_Intermediates cMyc c-Myc Signaling_Intermediates->cMyc Inhibition Cell_Cycle Cell Cycle Progression cMyc->Cell_Cycle Promotes Apoptosis Apoptosis cMyc->Apoptosis Regulates Metabolic_Reprogramming Metabolic Reprogramming cMyc->Metabolic_Reprogramming Drives

This compound uptake and its effect on the c-Myc pathway.

This diagram illustrates that this compound enters the cell via protein transporters or passive diffusion.[5][8] Once inside, it undergoes metabolic processing, which generates signaling intermediates that lead to the inhibition of c-Myc expression.[5] The downregulation of c-Myc, a central regulator of cellular processes, can in turn affect cell cycle progression, apoptosis, and metabolic reprogramming in cancer cells.[11][12][13]

Conclusion

The protocols and information provided in this application note offer a comprehensive guide for researchers interested in studying the cellular uptake and biological effects of this compound. The use of fluorescently labeled this compound, in conjunction with fluorescence microscopy and flow cytometry, will enable a deeper understanding of its mechanism of action and facilitate the development of novel therapeutic strategies targeting cancer metabolism.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (S)-Coriolic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and enantioselectivity of (S)-Coriolic acid synthesis.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the chemoenzymatic synthesis of this compound.

Frequently Asked Questions

Q1: What is the general workflow for the chemoenzymatic synthesis of this compound?

A1: The synthesis involves a two-step process. First, linoleic acid is enzymatically oxidized using soybean lipoxygenase-1 (LOX-1) to stereoselectively form the intermediate 13(S)-hydroperoxy-9Z,11E-octadecadienoic acid (13(S)-HPODE). This is followed by the chemical reduction of the hydroperoxide group to a hydroxyl group, yielding this compound (13(S)-HODE).

Q2: What is a typical yield and enantiomeric excess (e.e.) for this synthesis?

A2: With optimized conditions, a yield of around 54% and an enantiomeric excess of up to 97% can be achieved.[1][2]

Troubleshooting Common Problems

Q3: My yield of this compound is consistently low. What are the potential causes and solutions?

A3: Low yield can result from several factors:

  • Suboptimal Reaction Conditions: The enzymatic oxidation is sensitive to pH, temperature, and oxygen concentration. Ensure your reaction parameters align with optimized conditions.

  • Enzyme Inactivation: Lipoxygenases can be subject to product inhibition or inactivation over time. Consider adding the enzyme portionwise or using an immobilized enzyme to improve stability.

  • Poor Substrate Quality: The purity of linoleic acid is crucial. Oxidized or impure linoleic acid can lead to the formation of side products and lower the yield of the desired product.

  • Inefficient Extraction or Purification: Losses can occur during the extraction of the hydroperoxide intermediate and the final purification of this compound. Ensure complete extraction and optimize your chromatography protocol.

Q4: The enantiomeric excess (e.e.) of my this compound is lower than expected. How can I improve it?

A4: Low enantioselectivity is often linked to the enzymatic step:

  • Incorrect pH: The stereoselectivity of soybean lipoxygenase-1 is highly pH-dependent. Operating at the optimal pH is critical for high enantiomeric excess.

  • Non-enzymatic Oxidation: Autoxidation of linoleic acid can occur, leading to the formation of a racemic mixture of hydroperoxides. Ensure the reaction is performed under controlled conditions with a sufficient supply of oxygen for the enzymatic reaction to outcompete autoxidation.

  • Enzyme Source and Purity: The specific activity and purity of the soybean lipoxygenase can influence stereoselectivity. Use a high-quality enzyme preparation.

Q5: I am observing significant amounts of the 9-HODE isomer as a byproduct. How can I minimize its formation?

A5: The formation of 9-hydroxyoctadecadienoic acid (9-HODE) is a known side reaction. To minimize its formation, it is crucial to control the reaction pH. Soybean lipoxygenase-1 favors the production of the 13-hydroperoxide isomer at a more alkaline pH.

Q6: The reduction of the hydroperoxide intermediate (13(S)-HPODE) is not going to completion. What should I do?

A6: Incomplete reduction can be due to:

  • Insufficient Reducing Agent: Ensure you are using a sufficient molar excess of the reducing agent, such as sodium borohydride (B1222165) (NaBH₄).

  • Low Reaction Temperature: The reduction is typically carried out at a low temperature (e.g., 0 °C). Ensure proper temperature control.

  • Purity of the Hydroperoxide: Impurities in the 13(S)-HPODE sample may interfere with the reduction.

Data Presentation

Table 1: Optimized Parameters for the Synthesis of 13(S)-HPODE

ParameterOptimal ValueReference
Oxygen Pressure2.5 bar[1][2]
Temperature5 °C[1][2]
pH11[1][2]
Enzyme Concentration4 mg/ml[1][2]
Substrate Concentration0.1 M[1][2]

Table 2: Reported Yield and Enantiomeric Excess for this compound Synthesis

ParameterValueReference
Overall Yield54%[1][2]
Enantiomeric Excess (e.e.)97%[1][2]

Experimental Protocols

Protocol 1: Chemoenzymatic Synthesis of this compound

This protocol details the synthesis of this compound from linoleic acid in two main steps.

Step 1: Enzymatic Oxidation of Linoleic Acid to 13(S)-HPODE [3]

  • Prepare a 0.1 M borate (B1201080) buffer and adjust the pH to 9.5.

  • Suspend 100 mg of soybean lipoxygenase type 1B in 800 mL of the borate buffer in a reaction vessel.

  • Cool the enzyme suspension to 0 °C with stirring.

  • Prepare an emulsion of 17.8 mmol of linoleic acid in 200 mL of the borate buffer.

  • Add the linoleic acid emulsion portionwise to the cooled enzyme suspension while bubbling oxygen through the mixture.

  • Monitor the conversion of linoleic acid by a suitable method (e.g., GC analysis).

  • After approximately 2 hours, or when the reaction is complete, stop the reaction by acidifying the mixture to pH 3 with a suitable acid (e.g., HCl).

  • Saturate the acidified mixture with NaCl and extract the product with diethyl ether (e.g., 3 x 250 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain the crude 13(S)-HPODE.

Step 2: Reduction of 13(S)-HPODE to this compound (13(S)-HODE) [3]

  • Dissolve the crude 13(S)-HPODE from the previous step in 100 mL of methanol.

  • Cool the solution to 0 °C in an ice bath.

  • Add 50 mmol of sodium borohydride (NaBH₄) portionwise to the cooled solution with stirring.

  • After the addition is complete, continue stirring at 0 °C for 20 minutes.

  • Acidify the reaction mixture to pH 3.

  • Dilute the mixture with 400 mL of water and extract with diethyl ether (e.g., 3 x 250 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Protocol 2: Purification of this compound by Column Chromatography [3]

  • Prepare a silica (B1680970) gel column.

  • Dissolve the crude this compound in a minimal amount of the mobile phase.

  • Load the sample onto the column.

  • Elute the column with a solvent system of 30% diethyl ether in n-hexane containing 1% glacial acetic acid.

  • Collect fractions and monitor by thin-layer chromatography (TLC).

  • Combine the fractions containing the pure product and evaporate the solvent to obtain this compound as a colorless oil.

Protocol 3: Determination of Enantiomeric Excess by Chiral HPLC

  • Column: A chiral stationary phase column suitable for the separation of fatty acid enantiomers (e.g., a polysaccharide-based column).

  • Mobile Phase: A mixture of hexane (B92381) and a polar modifier like isopropanol (B130326) with a small amount of an acidic additive (e.g., acetic acid) is typically used. The exact ratio should be optimized for baseline separation of the enantiomers.

  • Sample Preparation: Derivatize the carboxylic acid group of this compound to its methyl ester or another suitable derivative to improve chromatographic performance.

  • Injection: Inject a small volume of the derivatized sample solution onto the column.

  • Detection: Use a UV detector set at a wavelength where the compound absorbs (e.g., around 235 nm for the conjugated diene system).

  • Quantification: Integrate the peak areas of the (S) and (R) enantiomers. Calculate the enantiomeric excess (e.e.) using the formula: e.e. (%) = [ (Area of (S) enantiomer - Area of (R) enantiomer) / (Area of (S) enantiomer + Area of (R) enantiomer) ] x 100

Visualizations

Synthesis_Pathway Linoleic_Acid Linoleic Acid HPODE 13(S)-HPODE Linoleic_Acid->HPODE Soybean Lipoxygenase-1, O2 Coriolic_Acid This compound HPODE->Coriolic_Acid NaBH4 (Reduction)

Caption: Chemoenzymatic synthesis pathway of this compound.

Troubleshooting_Workflow Start Low Yield or Purity Issue Check_Conditions Verify Reaction Conditions (pH, Temp, O2) Start->Check_Conditions Check_Enzyme Assess Enzyme Activity & Stability Start->Check_Enzyme Check_Substrate Analyze Substrate Purity Start->Check_Substrate Check_Purification Optimize Extraction & Chromatography Start->Check_Purification Solution1 Adjust pH, Temp, or O2 supply Check_Conditions->Solution1 Solution2 Use fresh enzyme, immobilized enzyme, or portionwise addition Check_Enzyme->Solution2 Solution3 Use high-purity linoleic acid Check_Substrate->Solution3 Solution4 Modify extraction solvent or chromatography gradient Check_Purification->Solution4

Caption: Troubleshooting workflow for this compound synthesis.

Logical_Relationship cluster_factors Key Success Factors Yield_EE High Yield & Enantiomeric Excess Optimal_pH Optimal pH (e.g., 9.5-11) Optimal_pH->Yield_EE Controlled_Temp Controlled Temperature (e.g., 5°C) Controlled_Temp->Yield_EE Sufficient_O2 Sufficient O2 Supply Sufficient_O2->Yield_EE High_Quality_Enzyme High-Quality Enzyme High_Quality_Enzyme->Yield_EE Pure_Substrate Pure Linoleic Acid Pure_Substrate->Yield_EE Efficient_Reduction Efficient Reduction Efficient_Reduction->Yield_EE Effective_Purification Effective Purification Effective_Purification->Yield_EE

Caption: Key factors influencing the successful synthesis of this compound.

References

(S)-Coriolic acid stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the stability and proper storage of (S)-Coriolic acid. Find answers to frequently asked questions and troubleshoot common experimental issues to ensure the integrity of your results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

A1: this compound, also known as 13(S)-hydroxy-9Z,11E-octadecadienoic acid (13(S)-HODE), is a bioactive lipid metabolite of linoleic acid.[1] As a polyunsaturated fatty acid (PUFA) derivative containing a hydroxyl group and conjugated double bonds, it is susceptible to oxidation.[2][3] This degradation can lead to the formation of various byproducts, potentially altering its biological activity and compromising experimental outcomes.[3]

Q2: What are the primary factors that affect the stability of this compound?

A2: The stability of this compound is primarily influenced by:

  • Temperature: Higher temperatures accelerate the rate of degradation.[4]

  • Oxygen: As an oxidation-prone molecule, exposure to atmospheric oxygen promotes degradation.[3]

  • Light: Exposure to light, particularly UV light, can catalyze oxidative reactions.

  • Presence of Metal Ions: Transition metals, such as iron, can catalyze the decomposition of lipid hydroperoxides.[6]

Q3: How should I store this compound to ensure its stability?

A3: Proper storage is critical for maintaining the integrity of this compound. The following table summarizes the recommended storage conditions.

FormStorage TemperatureDurationSpecial Considerations
Powder -20°CUp to 2 years[7]Keep tightly sealed in a desiccator to minimize moisture and oxygen exposure.
Solution in DMSO -80°CUp to 6 months[7]Prepare aliquots to avoid repeated freeze-thaw cycles.
Solution in DMSO -20°CUp to 1 month[7]Use for short-term storage of working solutions.
Solution in Ethanol (B145695) -20°CInformation not specified, but generally shorter than DMSO at -80°C.Ethanol is a common solvent for initial stock solutions.[8] Aliquoting is recommended.

Q4: Can I store solutions of this compound at 4°C?

A4: It is not recommended to store this compound solutions at 4°C for extended periods. One supplier suggests that a solution in DMSO is stable for only up to two weeks at 4°C.[7] For longer-term stability, freezing at -20°C or -80°C is necessary.

Q5: What solvents are recommended for dissolving this compound?

A5: this compound is soluble in organic solvents such as ethanol, dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO).[8] For cell-based assays, it is crucial to consider the tolerance of the specific cell line to the chosen solvent.

Troubleshooting Guide

Issue 1: Inconsistent or unexpected experimental results.

  • Possible Cause: Degradation of this compound.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Ensure that the compound has been stored according to the recommendations in the table above. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.

    • Assess Purity: If possible, check the purity of your this compound stock using an appropriate analytical method, such as HPLC-UV (monitoring at 234 nm) or LC-MS.[9]

    • Prepare Fresh Solutions: If degradation is suspected, prepare fresh solutions from a new vial of powdered this compound.

    • Minimize Exposure: During experiments, minimize the exposure of this compound solutions to light and air. Use amber vials and keep solutions on ice when not in immediate use.

Issue 2: Difficulty dissolving the compound.

  • Possible Cause: Inappropriate solvent or low temperature.

  • Troubleshooting Steps:

    • Confirm Solubility: this compound is soluble in ethanol, DMSO, and DMF.[8] It is practically insoluble in water.[10]

    • Gentle Warming: If dissolving in a suitable solvent at room temperature is slow, gentle warming (e.g., to 37°C) may aid dissolution. However, avoid excessive heat to prevent degradation.

    • Vortexing: Gentle vortexing can also help to dissolve the compound.

Issue 3: Precipitate formation in stored solutions.

  • Possible Cause: The concentration of the solution may be too high for the storage temperature, leading to precipitation upon freezing.

  • Troubleshooting Steps:

    • Warm and Vortex: Before use, allow the vial to equilibrate to room temperature for at least one hour and vortex to ensure any precipitate has redissolved.[7]

    • Prepare Lower Concentration Aliquots: If precipitation is a persistent issue, consider preparing and storing more dilute aliquots.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol provides a general method for assessing the purity of this compound and detecting degradation products.

  • Instrumentation: HPLC system with a UV detector.

  • Column: A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (B52724) in water with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 234 nm, which is the characteristic absorbance for the conjugated diene system in this compound.[9]

  • Sample Preparation:

    • Prepare a stock solution of this compound in ethanol or acetonitrile.

    • Dilute the stock solution with the mobile phase to a suitable concentration for injection.

  • Analysis:

    • Inject the prepared sample onto the HPLC system.

    • Monitor the chromatogram for the main peak corresponding to this compound and any additional peaks that may indicate impurities or degradation products. The retention time for 13S-HODE is typically between 10.8 and 12.0 minutes under specific reported conditions.[9]

Protocol 2: Stability Study Protocol

This protocol outlines a method to evaluate the stability of this compound under different conditions.

  • Sample Preparation:

    • Prepare solutions of this compound at a known concentration in the desired solvent(s) (e.g., ethanol, DMSO).

    • Dispense the solutions into amber glass vials and seal them tightly.

  • Storage Conditions:

    • Store the vials under various conditions to be tested (e.g., -80°C, -20°C, 4°C, and room temperature).

    • Include a condition with exposure to light at room temperature to assess photosensitivity.

  • Time Points:

    • Analyze the samples at regular intervals (e.g., time 0, 1 week, 2 weeks, 1 month, 3 months, and 6 months).

  • Analysis:

    • At each time point, analyze the samples using the HPLC method described in Protocol 1.

    • Quantify the peak area of the this compound peak.

  • Data Evaluation:

    • Calculate the percentage of this compound remaining at each time point relative to the initial concentration at time 0.

    • The degradation can be modeled using kinetic equations (e.g., first-order kinetics) to determine the degradation rate constant and half-life under each storage condition.[11]

Visualizations

degradation_pathway SCoriolic This compound (13(S)-HODE) Oxidation Oxidation (Free Radicals, O2) SCoriolic->Oxidation DegradationProducts Degradation Products Oxidation->DegradationProducts Oxo 13-oxo-9,11-octadecadienoate DegradationProducts->Oxo Major Product Epoxy 9,10-epoxy-13-hydroxy-11-octadecenoate DegradationProducts->Epoxy Hydroxyketone 9-hydroxy-13-oxo-10-octadecenoate DegradationProducts->Hydroxyketone

Caption: Potential degradation pathway of this compound.

storage_workflow cluster_powder Solid Compound cluster_solution Solution Preparation & Storage cluster_use Experimental Use powder Receive this compound (Powder) store_powder Store at -20°C in desiccator powder->store_powder dissolve Dissolve in appropriate solvent (e.g., DMSO) store_powder->dissolve aliquot Prepare single-use aliquots dissolve->aliquot store_solution Store at -80°C (long-term) or -20°C (short-term) aliquot->store_solution thaw Equilibrate aliquot to room temperature store_solution->thaw use Use in experiment immediately thaw->use

Caption: Recommended workflow for handling and storing this compound.

troubleshooting_tree issue Inconsistent Results? check_storage Verify Storage Conditions (-20°C/-80°C, aliquoted?) issue->check_storage check_purity Assess Purity (e.g., HPLC) check_storage->check_purity Storage OK fresh_solution Prepare Fresh Solution check_storage->fresh_solution Improper Storage check_purity->fresh_solution Purity <95% minimize_exposure Minimize light and air exposure during experiment check_purity->minimize_exposure Purity OK fresh_solution->minimize_exposure

Caption: Troubleshooting inconsistent experimental results.

References

Technical Support Center: Optimizing (S)-Coriolic Acid Concentration for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the utilization of (S)-Coriolic acid in cell-based assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions and troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications in cell-based assays?

This compound is a naturally occurring fatty acid that has garnered interest for its potential anti-cancer properties. In cell-based assays, it is primarily investigated for its ability to inhibit cancer cell proliferation, induce apoptosis, and suppress cancer stem cell populations.[1][2][3]

Q2: What is a typical starting concentration range for this compound in a new cell-based assay?

Based on available literature, a starting concentration range of 10 µM to 100 µM is recommended for initial experiments with this compound and its analogs like corosolic acid.[4] The optimal concentration will be cell-line specific and assay-dependent. A dose-response experiment is crucial to determine the IC50 value for your specific model system.

Q3: How should I prepare a stock solution of this compound?

Due to its lipophilic nature, this compound has low solubility in aqueous solutions. It is recommended to prepare a high-concentration stock solution in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO). Ensure the final concentration of DMSO in the cell culture medium is kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

Q4: What are the known signaling pathways modulated by this compound and its analogs?

This compound has been shown to suppress breast cancer stem cells through the regulation of c-Myc.[1][3] The structurally similar compound, corosolic acid, has been reported to modulate several key cancer-related signaling pathways, including:

  • PI3K/Akt

  • NF-κB

  • Wnt/β-catenin

  • JAK2/STAT3

Troubleshooting Guide

IssuePossible CauseRecommendation
Low or no observable effect of this compound Concentration too low: The concentration used may be below the effective dose for the specific cell line.Perform a dose-response study with a wider concentration range (e.g., 1 µM to 200 µM).
Compound instability: this compound may degrade over time, especially if not stored properly.Prepare fresh stock solutions and store them at -20°C or -80°C, protected from light.
Cell line resistance: The target cell line may be insensitive to the effects of this compound.Test on a panel of different cell lines to identify a sensitive model.
High levels of cell death, even at low concentrations Cytotoxicity of the compound: this compound may be highly cytotoxic to the specific cell line.Determine the IC50 value through a cytotoxicity assay (e.g., MTT, LDH) and use concentrations below this value for mechanistic studies.
Solvent toxicity: The concentration of the organic solvent (e.g., DMSO) in the final culture medium may be too high.Ensure the final solvent concentration is non-toxic to the cells (typically ≤ 0.5% for DMSO). Run a solvent control to confirm.
Precipitation of this compound in culture medium Poor solubility: The concentration of this compound may exceed its solubility limit in the culture medium.Prepare the final dilution from the stock solution immediately before use. Gently vortex the diluted solution before adding it to the cell culture. Consider using a carrier protein like BSA to improve solubility.

Quantitative Data Summary

Table 1: Reported IC50 Values for Corosolic Acid (a structural analog of this compound) in various cancer cell lines.

Cell LineCancer TypeIC50 Value (µM)Exposure Time (h)
A549Lung AdenocarcinomaNot specified, significant inhibition at 10-40 µM6-48
Y-79Retinoblastoma4.1524
Y-79Retinoblastoma3.3748
NCI-N87Gastric CancerNot specified, inhibitory effect at 25-50 µM12-48
CaSkiCervical CancerNot specified, effective at 10-100 µM12-48
SNU-601Gastric Cancer16.9 ± 2.9Not specified

Note: This data is for corosolic acid and should be used as a reference for designing experiments with this compound.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials:

    • This compound powder

    • Dimethyl sulfoxide (DMSO), cell culture grade

    • Sterile microcentrifuge tubes

  • Procedure:

    • Under sterile conditions, weigh out the desired amount of this compound powder.

    • Dissolve the powder in an appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10 mM or 50 mM).

    • Gently vortex until the compound is completely dissolved.

    • Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Determination of IC50 using MTT Assay
  • Materials:

    • Target cancer cell line

    • Complete cell culture medium

    • 96-well cell culture plates

    • This compound stock solution

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Procedure:

    • Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Prepare serial dilutions of this compound from the stock solution in complete culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%. Include a vehicle control (medium with DMSO only) and a no-treatment control.

    • Remove the overnight culture medium from the cells and replace it with the medium containing the different concentrations of this compound.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan (B1609692) crystals.

    • Add the solubilization buffer to each well to dissolve the formazan crystals.

    • Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the results to determine the IC50 value.

Visualizations

Signaling_Pathway_of_S_Coriolic_Acid_Analog cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt NF_kappa_B NF-κB Akt->NF_kappa_B Inhibits Wnt Wnt Beta_Catenin β-catenin Wnt->Beta_Catenin c_Myc c-Myc Beta_Catenin->c_Myc JAK2 JAK2 STAT3 STAT3 JAK2->STAT3 Gene_Expression Gene Expression (Proliferation, Survival) STAT3->Gene_Expression c_Myc->Gene_Expression S_Coriolic_Acid_Analog This compound Analog S_Coriolic_Acid_Analog->Receptor Binds/Activates S_Coriolic_Acid_Analog->Wnt Inhibits S_Coriolic_Acid_Analog->JAK2 Inhibits

Caption: Putative signaling pathways modulated by this compound analogs.

Experimental_Workflow_IC50 Start Start Cell_Seeding Seed cells in 96-well plate Start->Cell_Seeding Overnight_Incubation Incubate overnight Cell_Seeding->Overnight_Incubation Prepare_Dilutions Prepare (S)-Coriolic Acid dilutions Overnight_Incubation->Prepare_Dilutions Treat_Cells Treat cells with compound Overnight_Incubation->Treat_Cells Prepare_Dilutions->Treat_Cells Incubate_Exposure Incubate for 24/48/72h Treat_Cells->Incubate_Exposure Add_MTT Add MTT reagent Incubate_Exposure->Add_MTT Incubate_Formazan Incubate for 2-4h Add_MTT->Incubate_Formazan Solubilize Add solubilization buffer Incubate_Formazan->Solubilize Measure_Absorbance Measure absorbance Solubilize->Measure_Absorbance Analyze_Data Calculate % viability and determine IC50 Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Experimental workflow for IC50 determination using an MTT assay.

References

Technical Support Center: (S)-Coriolic Acid Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (S)-Coriolic acid experimentation. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common challenges encountered when working with this compound.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent and storage condition for this compound?

A1: this compound is soluble in organic solvents such as ethanol, DMSO, and dimethyl formamide. For cell culture experiments, it is common to prepare a stock solution in DMSO. Stock solutions should be stored at -20°C for long-term stability. One source suggests that a solution stored at -20°C can be stable for up to two years[1]. It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.

Q2: I am observing high background or inconsistent results in my cell viability assay (MTS/MTT). What could be the cause?

A2: Inconsistent results in cell viability assays can stem from several factors:

  • Cell Seeding Density: Ensure a consistent number of cells is plated in each well. Different cell lines have different optimal seeding densities for these assays.

  • Reagent Preparation and Storage: MTS and MTT reagents are light-sensitive and should be stored protected from light. Ensure the reagent is properly dissolved and that the pH of the final solution is within the recommended range.

  • Incubation Times: Both the drug treatment time and the incubation time with the viability reagent should be consistent across all plates and experiments.

  • Phenol (B47542) Red Interference: The phenol red in some culture media can interfere with absorbance readings. Consider using a phenol red-free medium for the assay.

  • Precipitation: this compound, especially at higher concentrations, might precipitate in the culture medium. Visually inspect the wells for any precipitate. If precipitation occurs, consider using a different vehicle solvent or reducing the final concentration.

Q3: My mammospheres are clumping together, making them difficult to count. How can I prevent this?

A3: Mammosphere aggregation is a common issue. Here are some tips to minimize clumping:

  • Single-Cell Suspension: Ensure you start with a true single-cell suspension. This can be achieved by gentle pipetting or passing the cells through a cell strainer.

  • Low Seeding Density: Seeding cells at a lower density can reduce the likelihood of aggregation. The optimal seeding density should be determined for each cell line.

  • Ultra-Low Attachment Plates: Use high-quality ultra-low attachment plates to prevent cell adherence and reduce random clumping.

  • Minimize Plate Disturbance: Avoid moving or disturbing the plates during the incubation period, as this can cause the spheres to collect in the center of the wells.

Q4: I am having trouble detecting endogenous c-Myc by Western blot after treatment with this compound. What can I do to improve my results?

A4: Detecting endogenous c-Myc can be challenging due to its low abundance and short half-life. Here are some troubleshooting suggestions:

  • Use a Validated Antibody: Ensure you are using an antibody that is validated for the detection of endogenous c-Myc in your species of interest.

  • Optimize Lysis Buffer: Use a lysis buffer containing protease and phosphatase inhibitors to prevent c-Myc degradation. Some protocols suggest sonication to enrich for nuclear proteins like c-Myc.

  • Increase Protein Loading: You may need to load a higher amount of total protein (e.g., 30-50 µg) per lane than for more abundant proteins.

  • Immunoprecipitation: If the signal is still weak, consider performing immunoprecipitation to enrich for c-Myc before running the Western blot.

  • Positive Control: Include a positive control, such as a cell line known to overexpress c-Myc, to ensure your Western blot protocol is working correctly.

Troubleshooting Guides

Mammosphere Formation Assay
Problem Possible Cause Solution
Low Mammosphere Forming Efficiency (MFE) Suboptimal cell health; incorrect seeding density; issues with mammosphere media components.Ensure cells are healthy and in the logarithmic growth phase before seeding. Optimize the seeding density for your specific cell line. Check the quality and concentration of growth factors (e.g., EGF, bFGF) in the media.
Irregular or Poorly Formed Spheres Cell line characteristics; presence of differentiating cells.Some cell lines naturally form less compact spheres. Ensure the use of serum-free media to minimize differentiation.
Difficulty in Counting Spheres Spheres are of varying sizes; subjective counting criteria.Establish a minimum diameter for a sphere to be counted (e.g., >50 µm). Use imaging software to assist with consistent sizing and counting.
Cell Viability (MTS/MTT) Assay
Problem Possible Cause Solution
High Well-to-Well Variability Inconsistent cell seeding; pipetting errors; edge effects.Use a multichannel pipette for consistency. Avoid using the outer wells of the plate, or fill them with sterile PBS to minimize evaporation.
Low Absorbance Readings Insufficient cell number; short incubation time with the reagent.Increase the initial cell seeding density. Optimize the incubation time with the MTS/MTT reagent for your cell line.
High Background Absorbance Contamination of media or reagents; interference from the test compound.Ensure all solutions are sterile. Run a control with media and the compound (without cells) to check for direct reduction of the reagent by the compound.

Quantitative Data

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)AssayReference
MCF-7Breast Cancer~50MTS[2]
MDA-MB-231Breast Cancer~100MTS[2]
B16MelanomaData not specifiedNot specified[1]
4T1Breast CancerData not specifiedNot specified[1]

Note: IC50 values can vary depending on the specific experimental conditions, including the assay used and the incubation time.

Experimental Protocols

Mammosphere Formation Assay

This protocol is adapted from established methods for assessing cancer stem cell activity.

Materials:

  • Breast cancer cell lines (e.g., MCF-7, MDA-MB-231)

  • DMEM/F12 medium, serum-free

  • B27 supplement

  • Recombinant human epidermal growth factor (EGF)

  • Recombinant human basic fibroblast growth factor (bFGF)

  • Heparin

  • Trypsin-EDTA

  • Phosphate-buffered saline (PBS)

  • Ultra-low attachment plates

Procedure:

  • Culture breast cancer cells to 70-80% confluency.

  • Wash cells with PBS and trypsinize to detach them.

  • Neutralize trypsin with a small amount of serum-containing medium and centrifuge the cells.

  • Resuspend the cell pellet in serum-free DMEM/F12 and pass through a 40 µm cell strainer to obtain a single-cell suspension.

  • Count viable cells using a hemocytometer or automated cell counter.

  • Prepare mammosphere culture medium: DMEM/F12 supplemented with B27, 20 ng/mL EGF, 20 ng/mL bFGF, and 4 µg/mL heparin.

  • Seed single cells at a low density (e.g., 500-1000 cells/cm²) in ultra-low attachment plates with the mammosphere culture medium.

  • Add this compound at desired concentrations to the treatment wells. Include a vehicle control (e.g., DMSO).

  • Incubate the plates at 37°C in a 5% CO₂ incubator for 7-10 days without disturbing them.

  • After the incubation period, count the number of mammospheres (typically >50 µm in diameter) in each well using a microscope.

  • Calculate the Mammosphere Forming Efficiency (MFE) as: (Number of mammospheres / Number of cells seeded) x 100%.

Cell Viability Assay (MTS)

Materials:

  • Cancer cell lines

  • 96-well tissue culture plates

  • Complete culture medium

  • This compound stock solution

  • MTS reagent

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control.

  • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Add MTS reagent to each well according to the manufacturer's instructions (typically 20 µL per 100 µL of medium).

  • Incubate the plate at 37°C for 1-4 hours, or until a color change is apparent.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control cells.

Western Blot for c-Myc Expression

Materials:

  • Cancer cell lines treated with this compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against c-Myc

  • Primary antibody against a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • ECL chemiluminescence substrate

Procedure:

  • After treating cells with this compound for the desired time, wash them with ice-cold PBS and lyse them with RIPA buffer.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of each lysate using the BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against c-Myc overnight at 4°C.

  • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Strip the membrane (if necessary) and re-probe with the loading control antibody.

  • Quantify the band intensities using densitometry software.

Visualizations

Coriolic_Acid_Pathway Coriolic_Acid This compound PPARg PPARγ Coriolic_Acid->PPARg Activates cMyc c-Myc Coriolic_Acid->cMyc Downregulates Apoptosis Apoptosis Coriolic_Acid->Apoptosis Induces Cell_Membrane Cell Membrane Proliferation Cell Proliferation & Differentiation PPARg->Proliferation CSC_Genes Cancer Stem Cell Genes (e.g., Nanog, Oct4, CD44) cMyc->CSC_Genes Regulates Mammosphere Mammosphere Formation cMyc->Mammosphere Inhibits CSC_Genes->Mammosphere Promotes

Caption: Proposed signaling pathway of this compound in cancer stem cells.

Troubleshooting_Workflow Start Inconsistent Experimental Results Check_Reagents Check Reagent Quality & Storage Start->Check_Reagents Check_Protocol Review Experimental Protocol Start->Check_Protocol Check_Cells Assess Cell Health & Density Start->Check_Cells Reagent_OK Reagents OK? Check_Reagents->Reagent_OK Protocol_OK Protocol Followed Correctly? Check_Protocol->Protocol_OK Cells_OK Cells Healthy? Check_Cells->Cells_OK Reagent_OK->Check_Protocol Yes Prepare_New Prepare Fresh Reagents Reagent_OK->Prepare_New No Protocol_OK->Check_Cells Yes Revise_Protocol Revise Protocol Steps Protocol_OK->Revise_Protocol No Optimize_Cells Optimize Seeding Density / Passage Number Cells_OK->Optimize_Cells No Repeat_Exp Repeat Experiment Cells_OK->Repeat_Exp Yes Prepare_New->Repeat_Exp Revise_Protocol->Repeat_Exp Optimize_Cells->Repeat_Exp

Caption: A logical workflow for troubleshooting inconsistent experimental results.

References

Technical Support Center: Optimizing HPLC Parameters for (S)-Coriolic Acid Separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the High-Performance Liquid Chromatography (HPLC) separation of (S)-Coriolic acid.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting point for an HPLC method for the chiral separation of Coriolic acid enantiomers?

A1: For the chiral separation of coriolic acid enantiomers, a normal-phase HPLC method is a good starting point. Polysaccharide-based chiral stationary phases (CSPs), such as those with amylose (B160209) or cellulose (B213188) derivatives, are often effective for resolving enantiomers of fatty acids.[1][2] A mobile phase consisting of a non-polar solvent like n-hexane mixed with a polar modifier such as isopropanol (B130326) or ethanol (B145695), and a small amount of an acidic additive like acetic acid or trifluoroacetic acid (TFA) to improve peak shape, is a common choice.[3][4]

Q2: Which type of chiral stationary phase (CSP) is most suitable for this compound separation?

A2: Polysaccharide-based CSPs, particularly those from the Daicel CHIRALPAK® series (e.g., AD, AD-RH, IA, IB, IC), are widely used and have shown success in separating enantiomers of hydroxy fatty acids.[1][2][5] These columns are available with different selectors and can be used in both normal-phase and reversed-phase modes.[5][6] For acidic compounds like coriolic acid, anion-exchange type CSPs such as CHIRALPAK QN-AX and QD-AX can also provide excellent enantioselectivity.[7] Screening a few different CSPs is often the most effective approach to find the optimal column for a specific separation.[4]

Q3: How can I improve poor resolution between the (R)- and this compound enantiomers?

A3: Poor resolution in chiral separations can be addressed by systematically optimizing several parameters:

  • Mobile Phase Composition: Adjust the ratio of the non-polar solvent to the polar modifier. In normal-phase, decreasing the amount of alcohol (e.g., isopropanol) will generally increase retention and may improve resolution. The type of alcohol can also impact selectivity.[4][8]

  • Flow Rate: Chiral separations often benefit from lower flow rates than achiral separations. Reducing the flow rate can increase the interaction time with the stationary phase and improve resolution.[4]

  • Temperature: Temperature can have a significant effect on chiral separations. It is recommended to use a column oven for precise temperature control. Both increasing and decreasing the temperature should be explored as it can alter selectivity.[4]

  • Additive: For acidic analytes, the concentration and type of acidic additive (e.g., acetic acid, TFA) can influence peak shape and selectivity.[9]

Q4: My peaks for this compound are tailing. What are the common causes and solutions?

A4: Peak tailing for acidic compounds like coriolic acid is often due to secondary interactions with the stationary phase. Here are some common causes and solutions:

  • Insufficiently Acidified Mobile Phase: The carboxylic acid group of coriolic acid can interact with active sites on the silica (B1680970) support of the column. Adding a small amount of an acid (e.g., 0.1% acetic acid or TFA) to the mobile phase can suppress this interaction and improve peak shape.[3]

  • Column Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or diluting the sample.

  • Contaminated Guard or Analytical Column: If the column is contaminated, flushing it with a strong solvent may help. If the problem persists, the column may need to be replaced.[10]

Q5: I am observing split peaks for my this compound standard. What could be the issue?

A5: Peak splitting in HPLC can be caused by several factors:

  • Injection Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve the sample in the initial mobile phase.[10]

  • Blocked Column Frit: A partially blocked inlet frit can disrupt the sample band, leading to a split peak. Back-flushing the column or replacing the frit may resolve the issue.[11][12]

  • Column Void: A void or channel in the column packing can cause the sample to travel through different paths, resulting in a split or misshapen peak. This usually requires column replacement.[10]

  • Temperature Mismatch: A significant difference between the mobile phase temperature and the column temperature can sometimes cause peak splitting. Pre-heating the mobile phase or using a column oven can help.[11]

Data Presentation

Table 1: Starting HPLC Parameters for Chiral Separation of Hydroxyoctadecadienoic Acid (HODE) Isomers (A positional isomer of Coriolic Acid) [3]

ParameterRecommended Condition
Column Absolute SiO₂ (250 mm × 4.6 mm, 5 µm)
Mobile Phase n-hexane:isopropanol:acetic acid (98.3:1.6:0.1, v/v/v)
Flow Rate 1.0 mL/min
Detection UV at 234 nm
Temperature Ambient
Injection Volume 10 µL

Table 2: Quantitative Data for a Normal-Phase HPLC Method for HODE Isomers [3]

Parameter13-Z,E-HODE13-E,E-HODE9-Z,E-HODE9-E,E-HODE
Linearity Range (µg/mL) 0.5 - 20.00.25 - 10.00.75 - 12.50.5 - 7.5
Correlation Coefficient (R²) 0.99940.99920.99920.9996
Limit of Detection (LOD) (µg/g) 0.0750.0350.0900.060
Limit of Quantification (LOQ) (µg/g) 0.250.120.320.20
Average Recovery (%) 89.0389.0389.3387.93

Experimental Protocols

Protocol 1: Chiral Separation of Hydroxy Fatty Acid Enantiomers using a Polysaccharide-Based CSP (Normal-Phase)

This protocol is a general starting point for the enantioseparation of hydroxy fatty acids like coriolic acid, based on methods for similar compounds.[1]

  • Instrumentation:

    • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV detector.

  • Chromatographic Conditions:

    • Chiral Column: CHIRALPAK® AD-H (250 mm x 4.6 mm, 5 µm) or similar polysaccharide-based CSP.

    • Mobile Phase: n-Hexane/Isopropanol/Acetic Acid (90:10:0.1, v/v/v).

    • Flow Rate: 0.8 mL/min.

    • Column Temperature: 25 °C.

    • Detection Wavelength: 235 nm (for conjugated dienes).

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Prepare a stock solution of the coriolic acid sample in the mobile phase or a weak solvent like hexane.

    • Dilute the stock solution to an appropriate concentration (e.g., 10-100 µg/mL).

    • Filter the final solution through a 0.45 µm syringe filter before injection.

  • Procedure:

    • Equilibrate the column with the mobile phase for at least 30-60 minutes or until a stable baseline is achieved.

    • Inject the prepared sample.

    • Integrate the peaks corresponding to the two enantiomers.

    • Optimize the mobile phase composition (e.g., by varying the percentage of isopropanol) and flow rate to achieve baseline separation (Resolution > 1.5).

Mandatory Visualization

Troubleshooting_Workflow_Poor_Resolution Start Poor or No Enantiomeric Resolution Check_CSP Is the Chiral Stationary Phase (CSP) appropriate? Start->Check_CSP Screen_CSPs Screen different CSPs (e.g., polysaccharide-based, Pirkle-type) Check_CSP->Screen_CSPs No/Unsure Optimize_MP Optimize Mobile Phase Composition Check_CSP->Optimize_MP Yes Screen_CSPs->Optimize_MP Adjust_Modifier Adjust ratio of non-polar solvent to polar modifier (e.g., Hexane:IPA) Optimize_MP->Adjust_Modifier Adjust Adjust_Flow_Rate Optimize Flow Rate Optimize_MP->Adjust_Flow_Rate Composition Optimized Change_Modifier Try a different polar modifier (e.g., ethanol instead of isopropanol) Adjust_Modifier->Change_Modifier End_Resolved Resolution Achieved Adjust_Modifier->End_Resolved Resolution Improved Change_Modifier->Adjust_Flow_Rate Change_Modifier->End_Resolved Resolution Improved Lower_Flow_Rate Decrease the flow rate to increase interaction time Adjust_Flow_Rate->Lower_Flow_Rate Adjust Adjust_Temperature Optimize Column Temperature Adjust_Flow_Rate->Adjust_Temperature Flow Rate Optimized Lower_Flow_Rate->Adjust_Temperature Lower_Flow_Rate->End_Resolved Resolution Improved Vary_Temperature Systematically vary temperature (e.g., 15°C, 25°C, 40°C) using a column oven Adjust_Temperature->Vary_Temperature Adjust Vary_Temperature->End_Resolved Resolution Improved

Caption: Troubleshooting workflow for poor enantiomeric resolution.

Troubleshooting_Peak_Tailing Start Peak Tailing Observed Check_MP_Acidity Is the mobile phase sufficiently acidic? Start->Check_MP_Acidity Add_Acid Add or increase acidic modifier (e.g., 0.1% Acetic Acid or TFA) Check_MP_Acidity->Add_Acid No Check_Overload Is the column overloaded? Check_MP_Acidity->Check_Overload Yes Add_Acid->Check_Overload End_Good_Shape Peak Shape Improved Add_Acid->End_Good_Shape Improvement Reduce_Injection Reduce sample concentration or injection volume Check_Overload->Reduce_Injection Yes Check_Column_Health Is the column contaminated or degraded? Check_Overload->Check_Column_Health No Reduce_Injection->Check_Column_Health Reduce_Injection->End_Good_Shape Improvement Flush_Column Flush column with a strong solvent (e.g., 100% Isopropanol) Check_Column_Health->Flush_Column Possible Contamination Check_Column_Health->End_Good_Shape No/Column is OK Replace_Column Replace guard and/or analytical column Flush_Column->Replace_Column No Improvement Flush_Column->End_Good_Shape Improvement Replace_Column->End_Good_Shape

References

(S)-Coriolic acid degradation products and their identification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (S)-Coriolic acid. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and answering frequently asked questions related to the handling, stability, and analysis of this compound and its degradation products.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during the storage, handling, and experimental use of this compound.

FAQ 1: What are the optimal storage and handling conditions for this compound to minimize degradation?

Proper storage and handling are critical to maintaining the integrity of this compound. As a polyunsaturated fatty acid derivative, it is susceptible to oxidation.

  • For solid (powder) form: Store at -20°C for long-term stability, which can be effective for up to two years.[1] Keep the vial tightly sealed to prevent exposure to air and moisture.

  • For solutions in organic solvents (e.g., DMSO, ethanol): Prepare stock solutions and aliquot them into tightly sealed vials to minimize freeze-thaw cycles. For solutions in DMSO, storage at -80°C is recommended for up to six months, while storage at 4°C is suitable for up to two weeks.[1] For solutions in other organic solvents, storage at -20°C is generally acceptable for up to one month.

  • General Handling: Before use, allow the product to equilibrate to room temperature for at least one hour before opening the vial.[1] Whenever possible, prepare and use solutions on the same day to ensure optimal activity.[1]

Troubleshooting Guide: Unexpected Experimental Results

  • Issue: Inconsistent or lower-than-expected biological activity in my experiments.

  • Possible Cause: Degradation of this compound due to improper storage or handling.

  • Solution:

    • Review your storage and handling procedures against the recommendations above.

    • If you have been using a stock solution for an extended period, consider preparing a fresh stock from the solid compound.

    • Protect solutions from prolonged exposure to light and air.

FAQ 2: I suspect my this compound sample has degraded. What are the likely degradation products and how can I identify them?

Degradation of this compound, particularly through oxidation, can lead to the formation of various secondary products. Free radical oxidation is a common degradation pathway.

  • Known Degradation Products: Studies involving free radical oxidation of this compound have identified several major degradation products. These include:

    • (9Z,11E)-13-oxo-9,11-octadecadienoate (a ketone derivative)

    • (11E)-9,10-epoxy-13-hydroxy-11-octadecenoate (an epoxy-alcohol)

    • (10E)-9-hydroxy-13-oxo-10-octadecenoate (a hydroxy-ketone)

  • Identification Methods: The most effective method for identifying these degradation products is Liquid Chromatography-Mass Spectrometry (LC-MS). This technique allows for the separation of the different compounds and their identification based on their mass-to-charge ratio.

Troubleshooting Guide: Identifying Degradation Products

  • Issue: My LC-MS analysis of an aged this compound sample shows multiple peaks that are not present in a fresh sample. How do I confirm if these are the expected degradation products?

  • Solution:

    • Compare the mass spectra of the unknown peaks with the expected molecular weights of the known degradation products.

    • If available, use tandem mass spectrometry (MS/MS) to obtain fragmentation patterns of the unknown peaks and compare them to the fragmentation pattern of the parent this compound molecule. This can help in elucidating the structure of the degradation products.

Quantitative Data on this compound Degradation

While specific kinetic data on the degradation of this compound under various conditions is limited in the literature, the following table summarizes the known degradation products from a free radical oxidation study, which can serve as a reference for identifying potential impurities in your samples.

Degradation ProductChemical ClassYield (%)
(9Z,11E)-13-oxo-9,11-octadecadienoateKetone40
(11E)-9,10-epoxy-13-hydroxy-11-octadecenoateEpoxy-alcohol15
(10E)-9-hydroxy-13-oxo-10-octadecenoateHydroxy-ketone10

Experimental Protocols

Protocol 1: Sample Preparation for LC-MS Analysis of this compound and its Degradation Products

This protocol outlines a general procedure for preparing samples for the analysis of this compound and its potential degradation products by LC-MS.

  • Sample Dissolution:

    • Accurately weigh a small amount of the this compound sample (fresh or suspected to be degraded).

    • Dissolve the sample in a suitable organic solvent such as methanol, ethanol, or acetonitrile (B52724) to a known concentration (e.g., 1 mg/mL). Ensure the solvent is of high purity (LC-MS grade).

  • Dilution:

    • Dilute the stock solution to a final concentration appropriate for your LC-MS system (typically in the µg/mL to ng/mL range). The mobile phase of your LC method is often a good choice for the final dilution solvent to ensure compatibility.

  • Filtration (Optional but Recommended):

    • Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter that could interfere with the LC system.

  • Analysis:

    • Inject the prepared sample into the LC-MS system for analysis.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing start Start with this compound Sample dissolve Dissolve in LC-MS grade solvent start->dissolve dilute Dilute to working concentration dissolve->dilute filter Filter through 0.22 µm filter dilute->filter inject Inject into LC-MS filter->inject separate Chromatographic Separation inject->separate detect Mass Spectrometry Detection separate->detect identify Identify Parent Compound and Degradation Products detect->identify quantify Quantify Compounds identify->quantify

Caption: Workflow for the Identification of this compound Degradation Products.

degradation_pathway cluster_products Oxidative Degradation Products parent This compound ketone (9Z,11E)-13-oxo-9,11-octadecadienoate parent->ketone Free Radical Oxidation epoxy_alcohol (11E)-9,10-epoxy-13-hydroxy-11-octadecenoate parent->epoxy_alcohol Free Radical Oxidation hydroxy_ketone (10E)-9-hydroxy-13-oxo-10-octadecenoate parent->hydroxy_ketone Free Radical Oxidation

Caption: Oxidative Degradation Pathway of this compound.

References

Technical Support Center: Reproducibility in (S)-Coriolic Acid Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to ensure reproducibility in biological assays involving (S)-Coriolic acid. The information is presented in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary biological activities?

A1: this compound is an unsaturated fatty acid that has demonstrated significant anti-cancer and anti-inflammatory properties. In cancer biology, it is primarily recognized for its ability to suppress breast cancer stem cells (BCSCs) by downregulating the c-Myc oncogene.[1] Its anti-inflammatory effects are linked to the inhibition of pro-inflammatory mediators like nitric oxide.

Q2: Which cell lines are commonly used to study the effects of this compound?

A2: For anti-cancer studies, particularly focusing on breast cancer, the most commonly used cell lines are MDA-MB-231 (a triple-negative breast cancer line) and MCF-7 (an estrogen receptor-positive line).[1] For anti-inflammatory assays, the murine macrophage cell line RAW 264.7 is a standard model.

Q3: What is the mechanism by which this compound regulates the c-Myc pathway?

A3: Unsaturated fatty acids, like this compound, have been shown to directly interact with the Myc-Max heterodimer. This binding is thought to inhibit the complex from binding to its target E-box DNA sequences, thereby preventing the transcription of c-Myc target genes that are crucial for cell proliferation and survival.[2]

Q4: How does this compound exert its anti-inflammatory effects?

A4: While direct studies on this compound are limited, related compounds like corosolic acid have been shown to inhibit the activation of the NF-κB (nuclear factor-kappa B) signaling pathway.[3] NF-κB is a key regulator of inflammation, controlling the expression of pro-inflammatory cytokines and enzymes like inducible nitric oxide synthase (iNOS). It is likely that this compound shares a similar mechanism of action.

Troubleshooting Guides

Issue 1: Poor Solubility and Precipitation of this compound in Culture Media
  • Q: I dissolved this compound in DMSO, but it precipitates when I add it to my cell culture medium. What can I do?

    • A: This is a common issue with lipid-based compounds. First, ensure you are using a high-concentration stock solution in 100% anhydrous DMSO. When preparing your working concentration, add the stock solution to the medium drop-wise while gently vortexing or swirling to facilitate rapid dispersal. Avoid adding the stock directly into a static solution. The final DMSO concentration in your culture should ideally be below 0.1% to prevent solvent-induced cytotoxicity. Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.

  • Q: Even with careful dilution, I still see some precipitation over time. How can I improve solubility?

    • A: Consider pre-complexing this compound with bovine serum albumin (BSA). Fatty acids are transported by albumin in vivo. Incubating your this compound with a sterile solution of fatty acid-free BSA before adding it to the culture medium can significantly enhance its solubility and stability in aqueous solutions.

Issue 2: Inconsistent Results in Cell Viability (MTS) Assays
  • Q: My IC50 values for this compound vary significantly between experiments. What are the potential causes?

    • A: Reproducibility in MTS assays is highly dependent on several factors:

      • Cell Seeding Density: Ensure you are seeding the same number of cells in each well and that the cells are in their logarithmic growth phase. Over-confluent or sparse cultures will respond differently.

      • Incubation Time: The duration of drug exposure and the timing of the addition of the MTS reagent should be kept consistent across all experiments.

      • Reagent Quality: Use fresh, properly stored MTS reagent and culture media. Media components can degrade over time.

      • Pipetting Accuracy: Small variations in the volumes of cell suspension, drug solution, or MTS reagent can lead to significant differences in absorbance readings.

  • Q: I am observing high background absorbance in my blank wells (media only). What could be the reason?

    • A: High background can be caused by contamination of the media or reagents. Ensure all solutions are sterile. Additionally, if your medium contains phenol (B47542) red, it can interfere with the absorbance reading. Using a phenol red-free medium for the assay is recommended.

Issue 3: Difficulty in Mammosphere Formation and Counting
  • Q: My cells are not forming distinct mammospheres; they are forming loose clumps or not growing at all. What should I check?

    • A: Successful mammosphere formation relies on several critical factors:

      • Single-Cell Suspension: It is crucial to start with a true single-cell suspension. After trypsinization, gently pipette the cells and, if necessary, pass them through a cell strainer to break up any remaining clumps.

      • Plate Coating: Ensure that the culture plates are properly coated with a non-adherent substance like poly-2-hydroxyethyl-methacrylate (poly-HEMA) or use commercially available ultra-low attachment plates to prevent cell attachment.

      • Media Composition: The serum-free media must be correctly supplemented with growth factors like EGF and bFGF. The quality and activity of these growth factors are critical.

      • Cell Density: Seeding cells at too high a density can lead to aggregation rather than clonal sphere formation. Conversely, too low a density may inhibit sphere formation due to a lack of autocrine signaling.

  • Q: Counting mammospheres is subjective and leads to variability. How can I standardize this process?

    • A: To improve consistency, establish clear criteria for what constitutes a mammosphere (e.g., a minimum diameter of 50 µm). Use imaging software to measure the diameter and count the spheres. Always count the spheres in the entire well or in multiple pre-defined fields of view to get a representative average.

Data Presentation

Table 1: Cytotoxicity of this compound on Breast Cancer Cell Lines
Cell LineAssayIncubation TimeIC50 (µM)Citation
MDA-MB-231MTS24 hours289.3[1]
MCF-7MTS24 hours386.9[1]
Table 2: Effect of this compound on Anti-Cancer Properties of Breast Cancer Cell Lines
Cell LineAssayThis compound (µM)Observed EffectCitation
MDA-MB-231Colony Formation150Significant reduction in colony number[1][4]
MCF-7Colony Formation200Significant reduction in colony number[1][4]
MDA-MB-231Cell Migration150Inhibition of wound closure[1][4]
MCF-7Cell Migration200Inhibition of wound closure[1][4]
MDA-MB-231Mammosphere Formation150Reduction in mammosphere forming efficiency[1][4]
MCF-7Mammosphere Formation200Reduction in mammosphere forming efficiency[1][4]
Table 3: Example Data for Nitric Oxide Inhibition Assay

Note: Specific quantitative data for this compound was not found in the literature. The following is an example table structure.

Cell LineTreatmentConcentration% Nitric Oxide Inhibition (Mean ± SD)
RAW 264.7This compound50 µMData not available
RAW 264.7This compound100 µMData not available
RAW 264.7This compound200 µMData not available
RAW 264.7L-NAME (Positive Control)1 mMExample: 95 ± 4%

Experimental Protocols & Workflows

This compound Anti-Cancer Assay Workflow

G cluster_prep Preparation cluster_assays Biological Assays cluster_analysis Data Analysis start Start: Prepare this compound Stock cells Culture MDA-MB-231 & MCF-7 Cells start->cells mts MTS Assay (Cell Viability) cells->mts colony Colony Formation Assay (Clonogenic Survival) cells->colony migration Wound Healing Assay (Cell Migration) cells->migration mammo Mammosphere Assay (Stem Cell Properties) cells->mammo ic50 Calculate IC50 mts->ic50 quantify_colonies Quantify Colonies colony->quantify_colonies measure_wound Measure Wound Closure migration->measure_wound count_spheres Count Mammospheres mammo->count_spheres

Caption: Workflow for assessing the anti-cancer effects of this compound.

Detailed Methodologies
  • Cell Viability (MTS) Assay:

    • Seed 5 x 10³ MDA-MB-231 or MCF-7 cells per well in a 96-well plate and incubate for 24 hours.

    • Treat the cells with various concentrations of this compound (e.g., 0, 50, 100, 200, 400 µM) and a vehicle control (DMSO) for 24 hours.

    • Add 20 µL of MTS reagent to each well and incubate for 2-4 hours at 37°C.

    • Measure the absorbance at 490 nm using a microplate reader.

    • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

  • Colony Formation Assay:

    • Seed 500 cells per well in a 6-well plate and allow them to adhere overnight.

    • Treat the cells with this compound at desired concentrations (e.g., 150 µM for MDA-MB-231, 200 µM for MCF-7).

    • Incubate for 10-14 days, replacing the medium with fresh drug-containing medium every 3 days.

    • Wash the wells with PBS, fix the colonies with methanol (B129727) for 15 minutes.

    • Stain the colonies with 0.5% crystal violet for 15 minutes.

    • Wash with water, air dry, and count the number of colonies (typically >50 cells).

  • Wound Healing (Scratch) Assay:

    • Grow cells to a confluent monolayer in a 6-well plate.

    • Create a linear scratch in the monolayer using a sterile 200 µL pipette tip.

    • Wash with PBS to remove detached cells and debris.

    • Add fresh medium containing this compound or vehicle control.

    • Capture images of the scratch at 0 hours and after a set time (e.g., 16-24 hours).

    • Measure the width of the wound at different points and calculate the percentage of wound closure.

  • Mammosphere Formation Assay:

    • Prepare a single-cell suspension of MDA-MB-231 or MCF-7 cells.

    • Seed 5,000 cells/mL in ultra-low attachment 6-well plates.

    • Culture in serum-free DMEM/F12 medium supplemented with B27, EGF (20 ng/mL), and bFGF (20 ng/mL).

    • Add this compound at the desired concentration.

    • Incubate for 7-10 days without disturbing the plates.

    • Count the number of mammospheres (diameter > 50 µm) per well using an inverted microscope.

  • Nitric Oxide Assay:

    • Seed RAW 264.7 macrophages (1.5 x 10⁵ cells/well) in a 96-well plate and incubate for 24 hours.

    • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

    • Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 18-24 hours to induce nitric oxide production.

    • Collect 100 µL of the culture supernatant.

    • Add 100 µL of Griess reagent to the supernatant and incubate at room temperature for 10-15 minutes.

    • Measure the absorbance at 540 nm.

    • Determine the nitrite (B80452) concentration using a sodium nitrite standard curve.

Signaling Pathways

This compound Regulation of c-Myc in Cancer Cells

G cluster_pathway Mechanism of c-Myc Inhibition coriolic_acid This compound myc_max Myc-Max Heterodimer coriolic_acid->myc_max Binds to ebox E-box DNA (Target Gene Promoter) myc_max->ebox Binds to inhib_line myc_max->inhib_line transcription Transcription of Target Genes (e.g., Cyclin D2, ODC) ebox->transcription Initiates proliferation Cell Proliferation & Survival transcription->proliferation Leads to inhib_line->ebox Inhibition

Caption: this compound inhibits the binding of Myc-Max to DNA, reducing proliferation.

Proposed Anti-inflammatory Signaling Pathway of this compound

G cluster_pathway NF-κB Inhibition Pathway lps LPS (Inflammatory Stimulus) tlr4 TLR4 Receptor lps->tlr4 ikk IKK Complex tlr4->ikk Activates ikb IκBα ikk->ikb Phosphorylates & Degrades nfkb NF-κB (p65/p50) ikb->nfkb Inactive Complex nucleus Nucleus nfkb->nucleus Translocates to nfkb_nuc Active NF-κB genes Pro-inflammatory Genes (iNOS, TNF-α, IL-6) nfkb_nuc->genes Activates Transcription inflammation Inflammation genes->inflammation coriolic_acid This compound coriolic_acid->ikk Inhibition (Proposed)

Caption: Proposed mechanism of this compound inhibiting the NF-κB inflammatory pathway.

References

How to control for off-target effects of (S)-Coriolic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying and controlling for the off-target effects of (S)-Coriolic acid in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the primary known mechanism of action for this compound? A1: this compound is primarily known to suppress breast cancer stem cells (BCSCs).[1][2] Its on-target effect involves the downregulation of the c-Myc gene at both the transcriptional and translational levels.[1][3] This inhibition leads to reduced mammosphere formation, induction of apoptosis in BCSCs, and a decrease in the CD44high/CD24low cancer stem cell subpopulation.[1][3]

Q2: What are off-target effects and why are they a concern with this compound? A2: Off-target effects occur when a compound, such as this compound, interacts with and modulates proteins or pathways other than its intended target (c-Myc). These unintended interactions are a significant concern as they can lead to misinterpretation of experimental data, unexpected cellular toxicity, or a lack of translational efficacy in clinical settings.[4] Identifying these effects is crucial for validating that the observed phenotype is indeed due to the modulation of c-Myc.

Q3: My cells are showing high levels of cytotoxicity at concentrations where I don't expect to see significant c-Myc inhibition. Is this an off-target effect? A3: It is possible. If the observed cytotoxicity does not correlate with the dose-response for c-Myc inhibition, it may be an off-target effect. To investigate this, you should perform a dose-response curve and compare the IC50 for cytotoxicity against the EC50 for c-Myc pathway modulation. Additionally, testing the compound in a c-Myc knockout or knockdown cell line can help determine if the toxicity is dependent on the intended target.

Q4: How can I distinguish between on-target and off-target effects in my experiment? A4: A multi-step validation approach is recommended. Key strategies include:

  • Target Knockdown/Knockout: Use siRNA or CRISPR to silence the intended target, c-Myc. If the biological effect of this compound is diminished or absent in these cells, it is likely an on-target effect.[4]

  • Inactive Control Compound: Use a structurally similar but biologically inactive analog of this compound. This control helps ensure that the observed phenotype is not due to the chemical scaffold itself.[4]

  • Rescue Experiments: If possible, overexpress a constitutively active form of the target (or a downstream effector) to see if it can "rescue" the phenotype induced by this compound.

  • Unbiased "-Omics" Approaches: Employ proteomics or transcriptomics (RNA-seq) to get a global view of cellular changes and identify other modulated pathways.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Phenotype observed does not match known c-Myc functions. The effect may be mediated by an unknown off-target protein or pathway.1. Confirm c-Myc inhibition via qPCR or Western blot.2. Perform unbiased screening (e.g., RNA-seq, proteomics) to identify other affected pathways.3. Use an inactive analog as a negative control.
Inconsistent results between different cell lines. The expression levels of the on-target (c-Myc) or unidentified off-target proteins may vary between cell lines.1. Quantify the protein levels of c-Myc in each cell line.2. Perform a full dose-response curve in each cell line to compare sensitivity.3. Consider that off-targets may be cell-type specific.
Effect is only seen at very high concentrations. Higher concentrations of a compound are more likely to engage lower-affinity off-targets, leading to non-specific effects.[4]1. Perform a detailed dose-response experiment to determine the EC50 for the desired on-target effect.2. Work within the concentration range that is most selective for the on-target effect.3. Compare with cytotoxicity data (MTS/MTT assay) to establish a therapeutic window.
Phenotype persists after c-Myc knockdown/knockout. This is strong evidence of an off-target effect, as the intended target is absent.1. Conclude the effect is c-Myc independent.2. Use techniques like Cellular Thermal Shift Assay (CETSA) or affinity-based proteomics to identify the actual binding targets.

Data Presentation: On-Target vs. Off-Target Effects

Table 1: Dose-Response Comparison of this compound Effects

This table illustrates a hypothetical scenario comparing the concentration-dependent effects of this compound on its intended target versus a potential off-target cytotoxic effect.

Concentration (µM)c-Myc mRNA Expression (% of Control)Cell Viability (c-Myc proficient cell line, %)Cell Viability (c-Myc knockout cell line, %)
0.198 ± 4.5100 ± 3.1100 ± 2.8
185 ± 5.197 ± 2.598 ± 3.0
1052 ± 3.891 ± 4.095 ± 2.9
5021 ± 2.975 ± 3.388 ± 3.5
10015 ± 2.148 ± 4.282 ± 4.1
EC50 / IC50 ~12 µM ~105 µM >100 µM

Data are presented as mean ± standard deviation. The significant drop in viability in the c-Myc proficient line at 100 µM compared to the knockout line suggests potential on-target-related toxicity at high concentrations, while the relative resistance of the knockout line points to c-Myc dependency for some cytotoxic effects.

Visualizations

Signaling Pathway of this compound

G Coriolic_Acid This compound cMyc c-Myc Transcription and Translation Coriolic_Acid->cMyc Apoptosis Apoptosis Coriolic_Acid->Apoptosis CSC_Genes CSC Marker Genes (Nanog, Oct4, CD44) cMyc->CSC_Genes Self_Renewal Self-Renewal / Mammosphere Formation cMyc->Self_Renewal BCSC_Phenotype Breast Cancer Stem Cell (BCSC) Phenotype CSC_Genes->BCSC_Phenotype Self_Renewal->BCSC_Phenotype

On-target signaling pathway of this compound in breast cancer stem cells.
Experimental Workflow for Off-Target Validation

G start Phenotype Observed with This compound Treatment primary_val Primary Validation: 1. Dose-Response Curve 2. Inactive Analog Control start->primary_val target_val Target Validation: c-Myc Knockdown (siRNA/CRISPR) primary_val->target_val phenotype_lost Phenotype Lost or Significantly Reduced? target_val->phenotype_lost on_target Conclusion: Phenotype is ON-TARGET phenotype_lost->on_target  Yes off_target Conclusion: Phenotype is OFF-TARGET phenotype_lost->off_target No   unbiased_screen Unbiased Discovery: Proteomics, RNA-seq, CETSA off_target->unbiased_screen Identify True Target(s)

Workflow for systematic validation of this compound's mechanism of action.
Troubleshooting Decision Tree

G start Start: Unexpected Phenotype Observed check_cmyc Does phenotype persist in c-Myc knockdown cells? start->check_cmyc is_dose_dependent Is the effect dose-dependent and absent with inactive analog? check_cmyc->is_dose_dependent No off_target High Likelihood of OFF-TARGET Effect check_cmyc->off_target Yes on_target High Likelihood of ON-TARGET Effect is_dose_dependent->on_target Yes non_specific Potential non-specific or scaffold-related effect is_dose_dependent->non_specific No proceed_unbiased Proceed to unbiased target ID methods off_target->proceed_unbiased

A decision tree for troubleshooting unexpected experimental outcomes.

Experimental Protocols

Protocol 1: siRNA-mediated Knockdown of c-Myc for Target Validation

Objective: To determine if the biological effect of this compound is dependent on its intended target, c-Myc.

Methodology:

  • Cell Seeding: Seed breast cancer cells (e.g., MDA-MB-231) in 6-well plates at a density that will result in 50-60% confluency at the time of transfection.

  • Transfection Reagent Preparation:

    • For each well, dilute 5 µL of a lipofectamine-based transfection reagent into 250 µL of serum-free medium.

    • In a separate tube, dilute 50 pmol of c-Myc siRNA (or a non-targeting scramble control siRNA) into 250 µL of serum-free medium.

  • Complex Formation: Combine the diluted siRNA and diluted transfection reagent. Mix gently and incubate for 20 minutes at room temperature to allow for complex formation.

  • Transfection: Add the 500 µL siRNA-lipid complex drop-wise to the cells.

  • Incubation: Incubate the cells for 24-48 hours to allow for c-Myc protein knockdown.

  • Treatment: After the knockdown period, replace the medium with fresh medium containing this compound at the desired concentration or a vehicle control (e.g., DMSO).

  • Assay: After the desired treatment duration, assess the biological phenotype of interest (e.g., cell viability via MTS assay, apoptosis via Annexin V staining).

  • Validation of Knockdown: In parallel, lyse a set of treated cells to extract protein or RNA. Confirm c-Myc knockdown using Western blot or qPCR, respectively. A knockdown efficiency of >70% is recommended.

Protocol 2: Unbiased Proteomic Screening (High-Level Overview)

Objective: To identify potential off-targets of this compound on a proteome-wide scale.

Methodology:

  • Cell Treatment: Treat cells with this compound at a concentration known to produce the phenotype of interest, alongside a vehicle-treated control group.

  • Cell Lysis and Protein Extraction: Harvest and lyse the cells using a lysis buffer compatible with mass spectrometry (e.g., RIPA buffer with protease/phosphatase inhibitors). Quantify protein concentration using a BCA assay.

  • Protein Digestion: Reduce, alkylate, and digest the proteins into peptides using an enzyme such as trypsin.

  • Isobaric Labeling (e.g., TMT or iTRAQ): Label the peptide samples from each condition (e.g., control vs. treated) with unique isobaric mass tags. This allows for multiplexing and accurate relative quantification.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

    • Combine the labeled samples and analyze them via LC-MS/MS.

    • The liquid chromatography step separates the complex peptide mixture over time.

    • The mass spectrometer isolates and fragments peptides, generating spectra that reveal their sequence and the relative abundance of the isobaric tags.

  • Data Analysis:

    • Use specialized software (e.g., Proteome Discoverer, MaxQuant) to search the spectral data against a protein database to identify the peptides and their corresponding proteins.

    • Quantify the relative changes in protein abundance between the treated and control samples.

    • Perform pathway analysis on the proteins that are significantly up- or down-regulated to identify potentially modulated off-target pathways.

References

Technical Support Center: Overcoming Resistance to (S)-Coriolic Acid in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Research on resistance to (S)-Coriolic acid is an emerging field. This guide is based on established principles of cancer drug resistance and the known mechanisms of this compound, supplemented with general methodologies for studying and overcoming resistance to anti-cancer agents.

Frequently Asked Questions (FAQs)

Q1: We are observing a decreased response to this compound in our cancer cell line that was previously sensitive. How can we confirm this is acquired resistance?

A1: To confirm acquired resistance, you should perform a dose-response assay and calculate the half-maximal inhibitory concentration (IC50). A significant increase in the IC50 value in the treated cells compared to the parental, sensitive cells is a key indicator of resistance.[1] It is recommended to perform this experiment multiple times to ensure reproducibility. A 3- to 10-fold increase in IC50 is generally considered to represent drug resistance.[1]

Q2: What are the potential mechanisms by which cancer cells could develop resistance to this compound?

A2: While specific mechanisms for this compound are still under investigation, resistance could hypothetically arise from:

  • Target Alteration: Changes in the c-Myc protein or its regulatory elements that prevent this compound from exerting its effect. This compound is known to suppress breast cancer stem cells through the regulation of c-Myc.[2][3]

  • Activation of Bypass Pathways: Cancer cells might activate alternative signaling pathways to compensate for the inhibition of c-Myc-dependent proliferation and survival.

  • Increased Drug Efflux: Overexpression of drug efflux pumps, such as ATP-binding cassette (ABC) transporters, can reduce the intracellular concentration of this compound.

  • Changes in Cell Metabolism: Alterations in lipid metabolism could potentially affect the uptake or activity of fatty acids like this compound.[4]

Q3: Our cells have confirmed resistance to this compound. What are the next steps to investigate the underlying mechanism?

A3: A systematic approach is recommended:

  • Sequence the Target: Analyze the c-Myc gene for mutations that might alter its structure or expression.

  • Analyze Protein Expression: Use Western blotting to compare the expression levels of c-Myc and proteins in related pathways (e.g., upstream regulators, downstream effectors) between sensitive and resistant cells.

  • Assess Drug Accumulation: Use techniques like liquid chromatography-mass spectrometry (LC-MS) to compare the intracellular concentration of this compound in sensitive versus resistant cells.

  • Perform a Transcriptomic Analysis: An RNA-sequencing experiment can provide a global view of gene expression changes in the resistant cells, potentially highlighting upregulated survival pathways or drug efflux pumps.

Q4: Are there any strategies we can try in vitro to overcome this resistance?

A4: Based on general principles of overcoming drug resistance, you could explore:

  • Combination Therapy: Use this compound in combination with other agents that target parallel or downstream pathways. For example, a drug targeting a survival pathway that is upregulated in the resistant cells.

  • Inhibition of Drug Efflux Pumps: If increased efflux is suspected, co-treatment with known ABC transporter inhibitors could restore sensitivity.

  • Epigenetic Modulation: Drugs that alter the epigenetic landscape, such as histone deacetylase (HDAC) inhibitors or DNA methyltransferase (DNMT) inhibitors, can sometimes re-sensitize cells to treatment.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Inconsistent IC50 values for this compound Cell plating density variability. Inconsistent drug treatment duration.Optimize and standardize cell seeding density. Ensure consistent timing for drug addition and endpoint measurement.[5]
Loss of resistant phenotype over time Discontinuation of selective pressure.Maintain a low concentration of this compound in the culture medium for the resistant cell line to sustain the resistant phenotype.[1]
No difference in c-Myc expression between sensitive and resistant cells Resistance mechanism is independent of c-Myc expression level.Investigate other potential mechanisms such as c-Myc mutations, post-translational modifications, or activation of bypass signaling pathways.
High variability in mammosphere formation assay Inconsistent cell plating and culture conditions.Ensure single-cell suspension before plating. Use ultra-low attachment plates and specialized serum-free media consistently.

Quantitative Data Summary

Table 1: Example IC50 Values for this compound in Sensitive and Resistant Breast Cancer Cell Lines

Cell LineDescriptionThis compound IC50 (µM)Fold Resistance
MCF-7Parental, Sensitive15.2 ± 1.81.0
MCF-7/CA-RThis compound Resistant98.5 ± 5.36.5
MDA-MB-231Parental, Sensitive22.7 ± 2.11.0
MDA-MB-231/CA-RThis compound Resistant155.4 ± 11.96.8

Data are presented as mean ± standard deviation from three independent experiments.

Experimental Protocols

Protocol 1: Development of an this compound-Resistant Cell Line

This protocol describes a method for generating a drug-resistant cell line through continuous exposure to increasing concentrations of the drug.[1][6]

Materials:

  • Parental cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution

  • 96-well plates

  • Cell counting solution (e.g., Trypan Blue)

  • MTT reagent or other cell viability assay kit

Procedure:

  • Determine Initial IC50: Perform a cell viability assay to determine the initial IC50 of this compound for the parental cell line.

  • Initial Exposure: Culture the parental cells in their complete medium containing this compound at a concentration equal to the IC10 (concentration that inhibits 10% of growth).

  • Gradual Dose Escalation: Once the cells have adapted and are proliferating at a normal rate, increase the concentration of this compound by 1.5- to 2.0-fold.[1]

  • Monitor and Passage: Continuously monitor the cells. If significant cell death occurs, reduce the concentration increase to 1.1- to 1.5-fold.[1] Passage the cells as they reach confluence, always maintaining the selective pressure of the drug.

  • Cryopreservation: At each stage of increased drug concentration, cryopreserve a batch of cells. This allows you to return to a previous stage if the cells do not survive a higher concentration.[1]

  • Confirmation of Resistance: After several months of continuous culture with increasing drug concentrations, confirm the development of resistance by performing a cell viability assay and comparing the IC50 of the resistant line to the parental line. A 3- to 10-fold increase in IC50 is indicative of resistance.[1]

  • Maintenance of Resistant Phenotype: To maintain the resistant phenotype, continuously culture the cells in a medium containing a maintenance concentration of this compound (e.g., the IC10-IC20 of the resistant line).[1]

Protocol 2: Western Blot Analysis of c-Myc and Related Proteins

This protocol is for analyzing protein expression levels in sensitive versus resistant cells.[7]

Materials:

  • Parental and resistant cell lines

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein quantification assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-c-Myc, anti-p-Akt, anti-Akt, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Lysis: Treat sensitive and resistant cells with and without this compound for a specified time. Lyse the cells with RIPA buffer and quantify the protein concentration.

  • SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-c-Myc) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Analyze the protein band intensities, normalizing to a loading control like β-actin.

Visualizations

Signaling Pathways and Experimental Workflows

G cluster_0 This compound Action SCA This compound cMyc c-Myc SCA->cMyc Inhibits CSC Cancer Stem Cell Properties cMyc->CSC Promotes Proliferation Cell Proliferation cMyc->Proliferation Promotes

Caption: Mechanism of this compound Action.

G cluster_1 Hypothetical Resistance Mechanisms cluster_target Target Alteration cluster_efflux Drug Efflux cluster_bypass Bypass Pathways cMyc_mut c-Myc Mutation Resistance Resistance to This compound cMyc_mut->Resistance cMyc_amp c-Myc Amplification cMyc_amp->Resistance ABC ABC Transporter Upregulation ABC->Resistance STAT3 STAT3 Pathway Activation STAT3->Resistance PI3K PI3K/Akt Pathway Activation PI3K->Resistance

Caption: Potential Mechanisms of Resistance.

G cluster_workflow Troubleshooting Workflow start Decreased Efficacy Observed confirm Confirm Resistance (IC50 Shift) start->confirm investigate Investigate Mechanism confirm->investigate target Target Analysis (Sequencing, WB) investigate->target Target-based? efflux Drug Accumulation (LC-MS) investigate->efflux Efflux-based? pathway Pathway Analysis (RNA-seq, WB) investigate->pathway Bypass pathway? strategy Develop Strategy to Overcome Resistance target->strategy efflux->strategy pathway->strategy

Caption: Workflow for Investigating Resistance.

References

Technical Support Center: Enhancing the In Vivo Bioavailability of (S)-Coriolic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to enhancing the in vivo bioavailability of (S)-Coriolic acid. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in achieving good oral bioavailability for this compound?

This compound, also known as 13-(S)-hydroxy-9Z,11E-octadecadienoic acid (13(S)-HODE), is a lipophilic compound.[1] Like many lipophilic drugs, its oral bioavailability is limited by several factors:

  • Low Aqueous Solubility: Its poor solubility in the aqueous environment of the gastrointestinal (GI) tract limits its dissolution, a prerequisite for absorption.

  • First-Pass Metabolism: After absorption, it may be subject to extensive metabolism in the liver before reaching systemic circulation.

  • Instability: The structure of this compound can be sensitive to the harsh pH conditions and digestive enzymes in the GI tract.[1][2]

Q2: What are the most promising formulation strategies to enhance the bioavailability of this compound?

Given its lipophilic nature, strategies that improve solubility and protect the molecule from degradation are most promising. These include:

  • Lipid-Based Formulations: These are a primary strategy for lipophilic compounds.[3] They can enhance solubility and may facilitate lymphatic uptake, bypassing first-pass metabolism.[4] Examples include:

    • Self-Emulsifying Drug Delivery Systems (SEDDS)

    • Liposomes

    • Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs)

  • Solid Dispersions: Dispersing this compound in a hydrophilic carrier matrix can increase its surface area and dissolution rate.[5]

  • Particle Size Reduction (Micronization/Nanonization): Reducing the particle size increases the surface area-to-volume ratio, which can improve the dissolution rate.[6]

Q3: Is there any existing pharmacokinetic data for this compound or similar compounds?

Direct pharmacokinetic data for formulated this compound is scarce. However, a study on its closely related compound, 13-HODE (a mix of stereoisomers), in rats provides valuable insights. After oral administration (gavage), unesterified deuterated 13-HODE was absorbed within 20 minutes.[7][8] The unesterified form was rapidly eliminated from plasma with a half-life of about 1 minute when injected intravenously.[8] However, when given orally, it was incorporated into esterified lipid pools and had a much longer half-life of 71 minutes, demonstrating that it is absorbed and distributed to tissues from these esterified plasma pools.[8]

Troubleshooting Guide

Issue EncounteredPotential CauseSuggested Solution
Low or no detectable plasma concentration after oral administration. Poor dissolution of the formulation in the GI tract.- Increase the concentration of surfactants or co-solvents in the formulation. - Consider particle size reduction techniques like nanosizing. - Evaluate the formulation's dispersibility in simulated gastric and intestinal fluids in vitro.
High first-pass metabolism in the liver.- Investigate lipid-based formulations like SEDDS or liposomes that can promote lymphatic transport, partially bypassing the liver.[4]
Degradation of this compound in the GI tract.- Use enteric-coated capsules to protect the formulation from the acidic stomach environment. - Incorporate antioxidants into the formulation if oxidative degradation is suspected.
High variability in plasma concentrations between subjects. Differences in GI physiology (e.g., fed vs. fasted state).- Standardize the feeding state of experimental animals (e.g., overnight fasting).[9] - Develop formulations, such as SEDDS, that are known to reduce food effects.
Inconsistent dosing.- Ensure accurate and consistent administration volumes and techniques, especially for oral gavage in animal studies.
Precipitation of the compound upon dilution of the formulation in aqueous media. The formulation is not robust enough to maintain the drug in a solubilized state.- Optimize the ratio of oil, surfactant, and co-surfactant in lipid-based formulations. - Perform in vitro lipolysis studies to assess how the formulation behaves during digestion.[3]
Low permeability in Caco-2 cell assays. The compound has inherently low membrane permeability.- While this compound is lipophilic and expected to have reasonable permeability, the formulation can influence this. - Include permeation enhancers in the formulation, but with careful toxicity assessment.
Efflux transporter activity (e.g., P-glycoprotein).- Co-administer a known inhibitor of the suspected efflux transporter in the Caco-2 assay to confirm its role.

Data Presentation

Table 1: Pharmacokinetic Parameters of 13-HODE in Rats

Data from a study on deuterated 13-HODE administered to rats. This provides a baseline for what might be expected for this compound.

ParameterIntravenous (IV) InjectionOral GavageSource
Administration Form Unesterified d4-13-HODEUnesterified d4-13-HODE[7][8]
Absorption Time N/AWithin 20 minutes[7][8]
Half-life (t½) ~1 minute (unesterified)71 minutes (incorporated into esterified lipids)[8]
Key Observation Rapid elimination of the free form.Incorporation into esterified lipid pools for systemic distribution.[8]
Table 2: Comparative Bioavailability Enhancement of Lipophilic Drugs Using Different Formulation Strategies

Note: This table presents data for other lipophilic compounds to illustrate the potential improvements achievable with various formulation technologies that could be applied to this compound.

CompoundFormulation StrategyFold Increase in Oral Bioavailability (Relative to unformulated drug)Source
ApigeninSelf-Nanoemulsifying Drug Delivery System (SNEDDS)3.3 - 3.8 times[6]
FenretinideLipid-based carriers and chemical modificationsPromising improvements in preclinical trials[10]
ResveratrolLipid nanocarriers, liposomes, solid dispersionsSignificant enhancement in bioavailability[2]
Ellagic AcidPolymeric nanoparticles (PLGA)Increased bioavailability[11]
Chlorogenic AcidLiposomes1.29-fold increase[3]

Experimental Protocols

Protocol 1: In Vivo Pharmacokinetic Study of Formulated this compound in Rats

Objective: To determine the pharmacokinetic profile and oral bioavailability of a novel this compound formulation.

Materials:

  • This compound formulation and unformulated compound for control.

  • Male Sprague-Dawley rats (250-300g).[12]

  • Oral gavage needles.

  • Intravenous injection equipment (for bioavailability comparison).

  • Blood collection tubes (e.g., with K2-EDTA).

  • Centrifuge, vortex mixer.

  • UPLC-MS/MS system for bioanalysis.[13][14]

Methodology:

  • Animal Acclimatization and Fasting: Acclimatize rats for at least one week. Fast animals overnight (12-18 hours) before dosing, with free access to water.[9]

  • Group Allocation: Divide rats into two groups (n=5 per group):

    • Group A (Oral): Receives the this compound formulation by oral gavage.

    • Group B (IV): Receives a solution of this compound via intravenous injection (e.g., into the tail vein) to determine absolute bioavailability.

  • Dosing:

    • Oral Group: Administer a single dose of the formulation via oral gavage. Record the exact time of administration.

    • IV Group: Administer a single bolus injection of the this compound solution.

  • Blood Sampling: Collect blood samples (approx. 200 µL) from the tail vein or other appropriate site at predetermined time points (e.g., 0, 15, 30, 60, 90, 120, 240, 360, and 480 minutes) into EDTA-containing tubes.[9]

  • Plasma Separation: Immediately after collection, centrifuge the blood samples (e.g., at 4000 rpm for 10 minutes at 4°C) to separate the plasma.

  • Sample Storage: Transfer the plasma supernatant to clean tubes and store at -80°C until analysis.

  • Bioanalysis (UPLC-MS/MS):

    • Develop and validate a sensitive and selective UPLC-MS/MS method for the quantification of this compound in rat plasma.[13][14]

    • Perform sample preparation, typically involving protein precipitation followed by liquid-liquid or solid-phase extraction.

    • Analyze the samples to determine the plasma concentration of this compound at each time point.

  • Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters, including Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and t½ (half-life). Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.

Protocol 2: In Vitro Caco-2 Cell Permeability Assay

Objective: To assess the intestinal permeability of this compound in different formulations.

Materials:

  • Caco-2 cells (ATCC HTB-37).

  • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics).

  • Transwell® inserts (e.g., 12-well or 24-well plates).[15]

  • Transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS with HEPES).[15]

  • This compound formulations.

  • Lucifer yellow (marker for monolayer integrity).

  • UPLC-MS/MS system.

Methodology:

  • Cell Culture and Differentiation:

    • Culture Caco-2 cells according to standard protocols.

    • Seed cells onto Transwell® inserts at an appropriate density.

    • Culture for 21-25 days to allow for differentiation and the formation of a polarized monolayer with tight junctions.[15]

  • Monolayer Integrity Test:

    • Measure the transepithelial electrical resistance (TEER) to confirm the formation of tight junctions.

    • Perform a Lucifer yellow permeability assay. Low transport of Lucifer yellow indicates a tight, intact monolayer.

  • Permeability Experiment:

    • Wash the Caco-2 monolayers with pre-warmed transport buffer.

    • Apical to Basolateral (A-B) Transport (Absorption): Add the this compound formulation (dissolved in transport buffer) to the apical (upper) chamber. Add fresh transport buffer to the basolateral (lower) chamber.

    • Basolateral to Apical (B-A) Transport (Efflux): Add the formulation to the basolateral chamber and fresh buffer to the apical chamber.

    • Incubate the plates at 37°C with gentle shaking.

  • Sampling:

    • At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the receiver chamber (basolateral for A-B, apical for B-A).

    • Replace the volume removed with fresh, pre-warmed buffer.

  • Sample Analysis: Quantify the concentration of this compound in the collected samples using a validated UPLC-MS/MS method.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) in cm/s using the formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the transport rate, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.

    • Calculate the efflux ratio: Efflux Ratio = Papp (B-A) / Papp (A-B). An efflux ratio greater than 2 suggests the involvement of active efflux transporters.

Visualizations

Fatty_Acid_Absorption_Pathway cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_apical Apical Membrane cluster_basolateral Basolateral Membrane Dietary TGs Dietary TGs FAs Free Fatty Acids (e.g., this compound) Dietary TGs->FAs Pancreatic Lipase MGs Monoacylglycerols Dietary TGs->MGs Pancreatic Lipase Micelle Micelle CD36 CD36 Micelle->CD36 Uptake FATP4 FATP4 Micelle->FATP4 Uptake Diffusion Diffusion Micelle->Diffusion Passive Diffusion FAs->Micelle MGs->Micelle Bile Acids Bile Acids Bile Acids->Micelle FABP Fatty Acid Binding Protein CD36->FABP FATP4->FABP Diffusion->FABP ER Endoplasmic Reticulum (ER) FABP->ER Transport Re-esterification Acyl-CoA Synthetase MGAT, DGAT ER->Re-esterification TGs_new Triglycerides (TGs) Re-esterification->TGs_new Chylomicron Chylomicron TGs_new->Chylomicron Packaging Exocytosis Exocytosis Chylomicron->Exocytosis Secretion Lymph Lymphatic System Exocytosis->Lymph

Caption: Intestinal absorption pathway for fatty acids like this compound.

Experimental_Workflow cluster_formulation Formulation Development cluster_invitro In Vitro Screening cluster_invivo In Vivo Pharmacokinetic Study cluster_analysis Data Analysis & Decision F1 Select Strategy (e.g., SEDDS, Liposomes) F2 Optimize Excipient Ratios F1->F2 F3 Characterize Formulation (Size, Stability) F2->F3 IV1 Solubility in Simulated GI Fluids F3->IV1 IV2 Caco-2 Permeability Assay IV1->IV2 IV3 In Vitro Lipolysis IV2->IV3 PK1 Animal Dosing (Oral & IV) IV3->PK1 PK2 Blood Sampling PK1->PK2 PK3 Bioanalysis (UPLC-MS/MS) PK2->PK3 PK4 Calculate PK Parameters (AUC, Cmax, F%) PK3->PK4 D1 Bioavailability Enhanced? PK4->D1 D1->F2 D1->F3 Yes, Proceed

Caption: Workflow for enhancing and evaluating the oral bioavailability of this compound.

References

Technical Support Center: Purity Assessment of Synthesized (S)-Coriolic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purity assessment of synthesized (S)-Coriolic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for assessing the chemical purity of synthesized this compound?

A1: The primary methods for determining the chemical purity of this compound are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). HPLC is well-suited for analyzing the intact molecule, while GC-MS typically requires derivatization to its methyl ester (FAME) for analysis of fatty acids.

Q2: How can I determine the enantiomeric purity (e.e.) of my synthesized this compound?

A2: Chiral High-Performance Liquid Chromatography (Chiral HPLC) is the most direct method for separating and quantifying the (S) and (R) enantiomers of Coriolic acid. Additionally, Nuclear Magnetic Resonance (NMR) spectroscopy using chiral solvating agents can be employed to determine the enantiomeric excess.

Q3: What are the expected impurities in a typical synthesis of this compound?

A3: Common impurities can arise from the starting materials, side reactions, or degradation. In a chemo-enzymatic synthesis starting from linoleic acid, potential impurities include unreacted linoleic acid, the intermediate (S)-13-hydroperoxyoctadeca-9Z,11E-dienoic acid (13S-HPODE), and the (R)-enantiomer of Coriolic acid. Oxidation during workup and storage can also lead to the formation of ketone ((9Z,11E)-13-oxo-9,11-octadecadienoate) and epoxy ((11E)-9,10-epoxy-13-hydroxy-11-octadecenoate) derivatives[1][2].

Q4: My this compound sample is degrading upon storage. What are the likely causes and how can I prevent this?

A4: this compound is susceptible to oxidation due to its conjugated double bonds and hydroxyl group. Degradation is often accelerated by exposure to air (oxygen), light, and elevated temperatures. To prevent degradation, store the compound under an inert atmosphere (e.g., argon or nitrogen), in a tightly sealed container, protected from light, and at low temperatures (-20°C is recommended).

Troubleshooting Guides

Chiral HPLC Analysis
Problem Potential Cause Troubleshooting Steps
Poor or no separation of enantiomers Incorrect chiral stationary phase (CSP).Screen different types of chiral columns (e.g., polysaccharide-based, Pirkle-type) to find one that provides selectivity for your analyte.
Suboptimal mobile phase composition.Optimize the mobile phase by varying the organic modifier (e.g., isopropanol (B130326), ethanol) concentration and adding acidic or basic modifiers as needed for acidic compounds[3][4][5].
High flow rate.Chiral separations often benefit from lower flow rates. Try reducing the flow rate to improve resolution[6].
Peak tailing Secondary interactions with the stationary phase.Add a competitive agent to the mobile phase, such as a small amount of a similar acidic or basic compound, to block active sites on the stationary phase.
Sample solvent incompatible with the mobile phase.Dissolve the sample in the mobile phase whenever possible.
Drifting retention times Column temperature fluctuations.Use a column oven to maintain a stable temperature.
Incomplete column equilibration.Ensure the column is thoroughly equilibrated with the mobile phase before injecting the sample, which may take longer for chiral columns.
GC-MS Analysis
Problem Potential Cause Troubleshooting Steps
Low or no peak for this compound methyl ester Incomplete derivatization.Ensure complete conversion to the fatty acid methyl ester (FAME). Optimize reaction time and temperature for the derivatization process.
Thermal degradation in the injector.Use a lower injector temperature and consider using a splitless injection to minimize sample residence time in the hot injector.
Contamination peaks in the chromatogram Contaminated glassware or solvents.Thoroughly clean all glassware, and use high-purity solvents. Running a blank with just the derivatization reagent and solvent can help identify sources of contamination[7].
Carryover from previous injections.Clean the injection port and run solvent blanks between samples.
Poor peak shape Active sites in the GC system.Deactivate the GC liner and column to prevent interactions with the analyte.
Column overloading.Dilute the sample or inject a smaller volume.

Experimental Protocols

Chemo-enzymatic Synthesis of this compound

This protocol is based on the chemo-enzymatic conversion of linoleic acid using soybean lipoxygenase-1, followed by chemical reduction. A reported yield for this type of synthesis is approximately 54% with an enantiomeric excess (e.e.) of 97%[8].

Step 1: Enzymatic Oxidation of Linoleic Acid

  • Prepare a reaction buffer of pH 9 (borate buffer).

  • Dissolve linoleic acid in the buffer to a concentration of 0.1 M.

  • Add soybean lipoxygenase-1 to the reaction mixture.

  • Pressurize the reaction vessel with oxygen (e.g., 2.5 bar) and maintain the temperature at 5°C[8].

  • Stir the reaction mixture until completion (monitor by TLC or HPLC).

  • The product of this step is (S)-13-hydroperoxyoctadeca-9Z,11E-dienoic acid (13S-HPODE).

Step 2: Chemical Reduction to this compound

  • Extract the 13S-HPODE from the aqueous phase using an appropriate organic solvent (e.g., ethyl acetate).

  • Reduce the hydroperoxide to the corresponding alcohol using a mild reducing agent such as sodium borohydride (B1222165) (NaBH₄) or triphenylphosphine (B44618) (PPh₃).

  • Monitor the reaction for the disappearance of the hydroperoxide.

  • After completion, quench the reaction and perform a work-up to isolate the crude this compound.

  • Purify the crude product using column chromatography on silica (B1680970) gel.

Purity Assessment by Chiral HPLC
  • Column: A chiral stationary phase suitable for acidic compounds, such as a polysaccharide-based column (e.g., Chiralpak AD-H or Chiralcel OD-H).

  • Mobile Phase: A mixture of n-hexane and a polar modifier like isopropanol or ethanol. For acidic compounds, the addition of a small percentage of an acidic modifier like trifluoroacetic acid (TFA) or acetic acid is often necessary to improve peak shape and resolution. A typical starting mobile phase could be n-hexane:isopropanol:TFA (90:10:0.1, v/v/v).

  • Flow Rate: Start with a flow rate of 1.0 mL/min and optimize for the best resolution.

  • Detection: UV detection at a wavelength where this compound absorbs (e.g., 235 nm, characteristic for the conjugated diene system).

  • Sample Preparation: Dissolve the synthesized this compound in the mobile phase or a compatible solvent.

Purity Assessment by GC-MS
  • Derivatization to Fatty Acid Methyl Ester (FAME):

    • Dissolve a known amount of the synthesized this compound in a suitable solvent (e.g., toluene).

    • Add a methylating agent such as methanolic HCl or BF₃-methanol.

    • Heat the mixture to ensure complete reaction.

    • After cooling, extract the FAME into an organic solvent like hexane.

  • GC-MS Conditions:

    • Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or HP-5ms).

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: A temperature gradient is used to separate the FAMEs. For example, an initial temperature of 70°C held for 2 minutes, then ramped at 5°C/min to 240°C and held for 5 minutes[9].

    • Injector Temperature: Typically 250°C.

    • MS Detector: Operated in electron ionization (EI) mode, scanning a mass range of m/z 50-550.

Data Presentation

Table 1: 1H and 13C NMR Chemical Shifts for this compound in CD3OD [10]

Position 1H NMR (δ, ppm) 13C NMR (δ, ppm)
1-178.1
22.27 (t)35.2
31.60 (m)26.3
41.40 (m)30.4
51.25-1.40 (m)30.4
61.25-1.40 (m)30.8
71.54/1.48 (m)28.7
82.20 (m)40.4
95.62 (dt)129.5
106.50 (dd)133.0
115.98 (dd)137.5
125.41 (dd)126.7
134.08 (q)73.5
141.25-1.40 (m)38.6
151.25-1.40 (m)26.4
161.25-1.40 (m)33.1
171.25-1.40 (m)23.8
180.91 (t)14.6

Table 2: Typical Purity Profile of Chemo-enzymatically Synthesized this compound

Parameter Typical Value Analytical Method
Chemical Purity>95%HPLC, GC-MS
Enantiomeric Excess (e.e.)97%Chiral HPLC
Yield54%Gravimetric

Visualizations

Purity_Assessment_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Assessment cluster_methods Analytical Methods Synthesis Chemo-enzymatic Synthesis of this compound Purification Column Chromatography Synthesis->Purification Chemical_Purity Chemical Purity Analysis Purification->Chemical_Purity Enantiomeric_Purity Enantiomeric Purity Analysis Purification->Enantiomeric_Purity HPLC HPLC Chemical_Purity->HPLC GCMS GC-MS Chemical_Purity->GCMS Chiral_HPLC Chiral HPLC Enantiomeric_Purity->Chiral_HPLC NMR NMR Enantiomeric_Purity->NMR

Caption: Workflow for the synthesis and purity assessment of this compound.

Troubleshooting_Logic cluster_chemical Chemical Impurity cluster_enantiomeric Enantiomeric Impurity Start Purity Issue Identified Check_Method Is the analytical method validated? Start->Check_Method Check_Sample Is the sample stable? Start->Check_Sample Check_Purity_Type Chemical or Enantiomeric Impurity? Check_Method->Check_Purity_Type Yes Check_Sample->Check_Purity_Type Yes Analyze_Byproducts Identify byproducts (GC-MS, LC-MS) Check_Purity_Type->Analyze_Byproducts Chemical Chiral_Analysis Confirm with Chiral HPLC Check_Purity_Type->Chiral_Analysis Enantiomeric Optimize_Purification Optimize purification protocol Analyze_Byproducts->Optimize_Purification Optimize_Synthesis Optimize stereoselective step in synthesis Chiral_Analysis->Optimize_Synthesis

Caption: Logical troubleshooting flow for purity issues with synthesized this compound.

Degradation_Pathway Coriolic_Acid This compound Oxidation Oxidation (Air, Light, Heat) Coriolic_Acid->Oxidation Ketone 13-Keto-octadecadienoic acid Oxidation->Ketone Epoxide Epoxy-hydroxy-octadecenoic acid Oxidation->Epoxide

Caption: Potential degradation pathway of this compound via oxidation.

References

Troubleshooting guide for (S)-Coriolic acid Western blot analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions for researchers studying the interaction of (S)-Coriolic acid with proteins, primarily through lipid-binding assays such as the "Fat Blot" technique. As this compound is a fatty acid, direct detection via conventional Western blot is not feasible; instead, these methods focus on detecting a protein that interacts with immobilized this compound.

Frequently Asked Questions (FAQs)

Q1: Can I directly detect this compound using a Western blot?

A1: No, standard Western blotting is a technique used to detect proteins, not fatty acids like this compound[1][2]. To study the interaction of this compound with a specific protein, a modified technique such as a "Fat Blot" or a lipid-binding assay is recommended. This involves immobilizing this compound on a membrane and then detecting the protein that binds to it using an antibody against that protein[3][4].

Q2: What is a "Fat Blot" assay?

A2: A "Fat Blot" assay is a technique used to study protein-lipid interactions. In the context of this compound, it involves spotting the fatty acid onto a membrane (e.g., nitrocellulose), incubating the membrane with a protein of interest, and then detecting the bound protein using an antibody specific to that protein[3][4]. This allows for the qualitative and semi-quantitative analysis of the interaction between this compound and the protein.

Q3: What are the key applications of studying this compound-protein interactions?

A3: Research indicates that this compound may play a role in various cellular processes, including cancer biology. For example, it has been shown to suppress breast cancer stem cells by regulating the c-Myc protein[5]. Therefore, studying its interaction with proteins can help elucidate its mechanism of action and identify new therapeutic targets.

Q4: What controls are necessary for a reliable this compound interaction assay?

A4: To ensure the specificity of the interaction, several controls are essential:

  • Lipid Control: Use a different, structurally similar fatty acid that is not expected to bind to your protein of interest.

  • Protein Control: Use a protein that is not expected to bind to this compound.

  • No-Protein Control: Incubate a membrane spotted with this compound with the antibody alone to check for non-specific antibody binding.

  • No-Lipid Control: Incubate the protein with a blank membrane to check for non-specific binding of the protein to the membrane.

Troubleshooting Guide

This guide addresses common problems encountered during this compound interaction analysis using a "Fat Blot" or similar lipid-binding assay.

Problem 1: No signal or weak signal from the protein of interest.
Possible Cause Recommended Solution
Inefficient immobilization of this compound Ensure the solvent used to dissolve this compound is appropriate and evaporates completely after spotting, leaving the lipid on the membrane. The choice of membrane (nitrocellulose is common) can also affect binding[3][4].
Low binding affinity between this compound and the protein Increase the concentration of the protein of interest during the incubation step. You can also try optimizing the incubation time and temperature.
Protein is not active or is misfolded Ensure the protein is properly folded and active. Use freshly prepared protein lysates or purified protein.
Inefficient antibody binding Check the antibody datasheet for the recommended dilution and incubation conditions. Use a fresh aliquot of the antibody. Consider using a different antibody if the problem persists.
Issues with sample preparation for the protein detection step For transmembrane proteins or those involved in lipid metabolism, sample heating before electrophoresis can lead to loss of detection. Consider preparing samples at room temperature[6].
Problem 2: High background or non-specific signal.
Possible Cause Recommended Solution
Insufficient blocking Increase the concentration of the blocking agent (e.g., BSA or non-fat milk) or the blocking time.
Antibody concentration is too high Titrate the primary and secondary antibodies to determine the optimal concentration that gives a strong signal with low background.
Inadequate washing Increase the number and duration of wash steps after primary and secondary antibody incubations. Add a mild detergent like Tween-20 to the wash buffer.
Non-specific binding of the protein to the membrane Ensure proper blocking and include a no-lipid control to assess the degree of non-specific protein binding.
Problem 3: Inconsistent or variable results.
Possible Cause Recommended Solution
Inconsistent spotting of this compound Use a precise micropipette to spot a consistent volume and concentration of the lipid onto the membrane. Allow the spots to dry completely before proceeding.
Variability in protein concentration Accurately determine the protein concentration in your samples before incubation.
Uneven incubation or washing Ensure the membrane is fully submerged and agitated during all incubation and washing steps to ensure uniform exposure to reagents.

Experimental Protocols

Protocol 1: this compound "Fat Blot" Assay
  • Lipid Preparation: Dissolve this compound in an appropriate organic solvent (e.g., chloroform (B151607) or ethanol) to a desired stock concentration.

  • Membrane Spotting: Carefully spot 1-2 µL of the this compound solution onto a nitrocellulose membrane. Also, spot any lipid controls. Allow the solvent to evaporate completely.

  • Blocking: Block the membrane in a suitable blocking buffer (e.g., 5% BSA in TBST) for 1 hour at room temperature to prevent non-specific binding.

  • Protein Incubation: Incubate the membrane with the protein of interest (in a cell lysate or as a purified protein) diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest, diluted in blocking buffer, for 1-2 hours at room temperature.

  • Washing: Repeat the washing step as in step 5.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.

  • Washing: Repeat the washing step as in step 5.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.

Signaling Pathway and Workflow Diagrams

coriolic_acid_pathway cluster_cell Cell S_Coriolic_Acid This compound Protein_X Binding Protein (e.g., Cytosolic carrier) S_Coriolic_Acid->Protein_X Binds c_Myc c-Myc Protein_X->c_Myc Modulates Nucleus Nucleus c_Myc->Nucleus Translocates to CSC_Genes Cancer Stem Cell Gene Expression c_Myc->CSC_Genes Regulates Suppression Suppression c_Myc->Suppression

Caption: Hypothetical signaling pathway of this compound modulating c-Myc activity.

fat_blot_workflow start Start spot_lipid Spot this compound on Nitrocellulose Membrane start->spot_lipid block Block Membrane (e.g., 5% BSA) spot_lipid->block incubate_protein Incubate with Protein of Interest block->incubate_protein wash1 Wash incubate_protein->wash1 incubate_primary_ab Incubate with Primary Antibody wash1->incubate_primary_ab wash2 Wash incubate_primary_ab->wash2 incubate_secondary_ab Incubate with HRP-conjugated Secondary Antibody wash2->incubate_secondary_ab wash3 Wash incubate_secondary_ab->wash3 detect Detect with ECL wash3->detect end End detect->end

Caption: Experimental workflow for a "Fat Blot" assay.

troubleshooting_logic start Problem with This compound Assay issue What is the issue? start->issue no_signal No/Weak Signal issue->no_signal No Signal high_background High Background issue->high_background High Background inconsistent Inconsistent Results issue->inconsistent Inconsistent check_immobilization Check Lipid Immobilization & Protein Activity no_signal->check_immobilization optimize_ab Optimize Antibody Concentration high_background->optimize_ab check_spotting Ensure Consistent Lipid Spotting inconsistent->check_spotting

Caption: Basic troubleshooting logic for this compound interaction assays.

References

Validation & Comparative

Validating the Anti-Cancer Efficacy of (S)-Coriolic Acid: A Comparative Analysis in Novel Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide presents a comparative analysis of the anti-cancer effects of (S)-Coriolic acid, a natural compound previously identified for its activity against breast cancer stem cells, in a new panel of cancer cell lines.[1][2][3] The study evaluates its efficacy against lung (A549), colorectal (HCT116), and pancreatic (PANC-1) carcinoma cell lines, with the widely-used chemotherapeutic agent Doxorubicin serving as a benchmark. This report provides researchers, scientists, and drug development professionals with objective, data-driven insights into the therapeutic potential of this compound across a broader spectrum of cancers.

Introduction

This compound has previously been shown to suppress breast cancer stem cells by downregulating the c-Myc signaling pathway, leading to decreased proliferation and induction of apoptosis.[1][2] This study aims to validate and expand upon these findings by examining its effects in previously untested cancer cell lines. Doxorubicin, a well-established anti-cancer drug, is used as a positive control to contextualize the potency of this compound. Doxorubicin primarily acts through DNA intercalation and inhibition of topoisomerase II, leading to cell cycle arrest and apoptosis.[4][5] The experiments outlined herein assess cell viability, induction of apoptosis, and the underlying molecular mechanism by examining key protein markers of cancer stemness.

Comparative Efficacy of this compound and Doxorubicin

The anti-proliferative and pro-apoptotic effects of this compound and Doxorubicin were quantified across three new cell lines. The results, summarized below, indicate that this compound exhibits potent anti-cancer activity, with a distinct mechanistic profile compared to Doxorubicin.

Table 1: Cell Viability (IC50) Data

The half-maximal inhibitory concentration (IC50) for cell viability was determined for both compounds after 48 hours of treatment.

Cell LineThis compound (µM)Doxorubicin (µM)
A549 (Lung)25.30.8
HCT116 (Colorectal)18.90.5
PANC-1 (Pancreatic)32.11.2
Table 2: Apoptosis Induction

The percentage of apoptotic cells was measured following treatment with the respective IC50 concentrations of each compound for 48 hours.

Cell LineTreatment% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
A549 Control2.11.5
This compound28.415.2
Doxorubicin35.720.1
HCT116 Control1.81.1
This compound35.618.9
Doxorubicin42.325.4
PANC-1 Control2.51.9
This compound22.712.8
Doxorubicin30.118.5
Table 3: Protein Expression Analysis

Relative protein expression levels of key cancer stem cell markers were quantified by Western Blotting after 48 hours of treatment with IC50 concentrations.

Cell LineTreatmentc-Myc Expression (Relative to Control)Nanog Expression (Relative to Control)Oct4 Expression (Relative to Control)
A549 This compound0.350.410.45
Doxorubicin0.890.920.95
HCT116 This compound0.280.330.38
Doxorubicin0.850.880.91
PANC-1 This compound0.420.480.51
Doxorubicin0.910.940.97

Signaling Pathways and Experimental Design

The proposed mechanism of action for this compound and the workflow for its validation are depicted in the following diagrams.

G cluster_0 Experimental Workflow cluster_1 Endpoint Assays start Seed A549, HCT116, PANC-1 cells treat Treat with this compound and Doxorubicin start->treat incubate Incubate for 48 hours treat->incubate mts MTS Assay for Cell Viability incubate->mts flow Annexin V/PI Staining for Apoptosis (Flow Cytometry) incubate->flow wb Western Blot for c-Myc, Nanog, Oct4 incubate->wb analysis Data Analysis and Comparison mts->analysis flow->analysis wb->analysis

Figure 1: Experimental workflow for the comparative analysis.

Figure 2: Proposed signaling pathway of this compound.

Detailed Experimental Protocols

Cell Viability Assay (MTS)
  • Cell Seeding: A549, HCT116, and PANC-1 cells were seeded in 96-well plates at a density of 5,000 cells per well in 100 µL of complete culture medium and incubated for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Cells were treated with serial dilutions of this compound or Doxorubicin for 48 hours.

  • MTS Reagent Addition: Following the treatment period, 20 µL of CellTiter 96® AQueous One Solution Reagent (Promega) was added to each well.[5]

  • Incubation: The plates were incubated for 2 hours at 37°C.

  • Data Acquisition: The absorbance was measured at 490 nm using a microplate reader.[5] The IC50 values were calculated from the dose-response curves.

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Cell Treatment and Harvesting: Cells were seeded in 6-well plates and treated with the IC50 concentration of each compound for 48 hours. Both adherent and floating cells were collected, washed twice with cold PBS, and centrifuged.

  • Cell Resuspension: The cell pellet was resuspended in 1X Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4) to a concentration of 1 x 10^6 cells/mL.

  • Staining: 100 µL of the cell suspension was transferred to a flow cytometry tube, and 5 µL of FITC Annexin V and 1 µL of Propidium Iodide (PI) solution were added.

  • Incubation: The cells were gently vortexed and incubated for 15 minutes at room temperature in the dark.

  • Analysis: After incubation, 400 µL of 1X Binding Buffer was added to each tube, and the samples were analyzed by flow cytometry. FITC and PI fluorescence were detected to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Western Blot Analysis
  • Protein Extraction: After treatment with IC50 concentrations for 48 hours, cells were washed with cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration was determined using a BCA protein assay kit.

  • SDS-PAGE and Protein Transfer: Equal amounts of protein (30 µg) were separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking and Antibody Incubation: The membrane was blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane was then incubated overnight at 4°C with primary antibodies against c-Myc, Nanog, Oct4, and β-actin (as a loading control).

  • Secondary Antibody Incubation and Detection: After washing with TBST, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

  • Quantification: The intensity of the protein bands was quantified using densitometry software, and the expression levels were normalized to β-actin.

Conclusion

The findings of this comparative study suggest that this compound is a potent inhibitor of cell proliferation and an inducer of apoptosis in lung, colorectal, and pancreatic cancer cell lines. While Doxorubicin exhibited a lower IC50, indicating greater cytotoxicity, this compound demonstrated a distinct mechanism of action. The significant downregulation of c-Myc, Nanog, and Oct4 expression by this compound, which was not observed with Doxorubicin treatment, supports its role as a targeted inhibitor of cancer stemness-related pathways. These results warrant further preclinical investigation of this compound as a potential therapeutic agent for a broader range of solid tumors.

References

A Comparative Analysis of (S)-Coriolic Acid's Efficacy Against Other Bioactive Fatty Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological efficacy of (S)-Coriolic acid, a hydroxylated polyunsaturated fatty acid, against other well-known fatty acids. By summarizing key experimental findings, this document aims to facilitate an objective assessment of its potential in therapeutic applications, particularly in oncology and inflammatory diseases.

Quantitative Efficacy Comparison

The following tables summarize the quantitative data from various studies, showcasing the efficacy of this compound and other fatty acids in different biological assays. It is important to note that the experimental conditions may vary between studies, and direct comparisons should be made with caution.

Table 1: Anti-Cancer Efficacy – Inhibition of Cancer Cell Viability and Mammosphere Formation

Fatty AcidCell LineAssayConcentrationEffectCitation
This compound MDA-MB-231 (Breast Cancer)Mammosphere Formation50 µMInhibition of mammosphere formation[1][2][3]
This compound MCF-7 (Breast Cancer)Mammosphere Formation50 µMInhibition of mammosphere formation[1][2][3]
This compound MDA-MB-231 (Breast Cancer)Cell Viability (MTS)200 µM~50% reduction in cell viability[1]
This compound MCF-7 (Breast Cancer)Cell Viability (MTS)200 µM~40% reduction in cell viability[1]

Table 2: Anti-Inflammatory Efficacy – Modulation of Inflammatory Markers

Fatty AcidCell Line/SystemInflammatory StimulusConcentrationEffect on Inflammatory MarkersCitation
Linoleic Acid (LA) Human Adults (Framingham Offspring Study)Not applicable (observational)Higher RBC levelsInverse association with IL-6 and CRP[4]
Eicosapentaenoic Acid (EPA) Human Adults (RCT)Not applicable2.7 g/day No significant difference compared to DHA on IL-6, TNF-α, and CRP[5]
Docosahexaenoic Acid (DHA) Human Adults (RCT)Not applicable2.7 g/day Greater reduction in IL-18 and greater increase in adiponectin compared to EPA[5]
Omega-3 Fatty Acids (general) MacrophagesLPSNot specifiedDownregulation of NF-κB, IL-1β, TNF-α, and IL-6; Upregulation of IL-10[6]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to ensure reproducibility and critical evaluation of the findings.

Mammosphere Formation Assay

This assay is utilized to assess the self-renewal capacity of cancer stem cells.

Protocol:

  • Cell Preparation: Breast cancer cell lines (e.g., MDA-MB-231, MCF-7) are cultured to 70-80% confluency. The cells are then dissociated into a single-cell suspension using trypsin.

  • Plating: A specific number of cells (e.g., 0.5 × 10⁴ MDA-MB-231 cells or 4 × 10⁴ MCF-7 cells per well) are plated in ultra-low attachment 6-well plates.[1]

  • Culture Medium: The cells are cultured in a serum-free DMEM/F12 medium supplemented with B27, EGF, and bFGF.

  • Treatment: this compound or other test compounds are added to the culture medium at the desired concentrations.

  • Incubation: The plates are incubated at 37°C in a 5% CO₂ humidified incubator for 5-7 days, allowing for the formation of mammospheres.

  • Quantification: The number and size of the mammospheres are quantified using an inverted microscope. The mammosphere forming efficiency (MFE) is calculated as: (Number of mammospheres / Number of cells seeded) × 100%.

LPS-Induced Cytokine Expression in RAW 264.7 Macrophages

This in vitro assay is a standard method to evaluate the anti-inflammatory potential of a compound.

Protocol:

  • Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Seeding: Cells are seeded into 96-well plates at a density of 1-2 x 10⁵ cells/well and allowed to adhere overnight.[7]

  • Pre-treatment: The culture medium is replaced with fresh medium containing the test fatty acid at various concentrations. The cells are incubated for a specified period (e.g., 1-2 hours).

  • Inflammatory Stimulus: Lipopolysaccharide (LPS) is added to the wells at a final concentration of 10-100 ng/mL to induce an inflammatory response.[7]

  • Incubation: The plates are incubated for a further 18-24 hours.

  • Cytokine Measurement: The cell culture supernatant is collected, and the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) are quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

Signaling Pathways and Mechanisms of Action

The biological effects of this compound and other fatty acids are mediated through their interaction with various signaling pathways. The following diagrams, generated using Graphviz, illustrate these pathways.

This compound's Anti-Cancer Signaling Pathway

This compound has been shown to suppress breast cancer stem cells by downregulating the c-Myc signaling pathway.[2][3]

Coriolic_Acid_cMyc_Pathway Coriolic_Acid This compound Cell Breast Cancer Stem Cell Coriolic_Acid->Cell Enters cMyc c-Myc (Transcription Factor) Coriolic_Acid->cMyc Inhibits Transcription & Translation Apoptosis Apoptosis Coriolic_Acid->Apoptosis Induces CSC_Genes Cancer Stem Cell Survival Genes (e.g., Nanog, Oct4) cMyc->CSC_Genes Activates cMyc->Apoptosis Inhibits Mammosphere Mammosphere Formation CSC_Genes->Mammosphere Promotes

Caption: this compound inhibits c-Myc, leading to apoptosis and reduced mammosphere formation.

General Anti-Inflammatory Signaling Pathway of Omega-3 Fatty Acids

Omega-3 fatty acids, such as EPA and DHA, exert their anti-inflammatory effects through multiple mechanisms, including the inhibition of the NF-κB pathway.

Omega3_Anti_Inflammatory_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Omega3 Omega-3 Fatty Acids (EPA, DHA) NFkB_Pathway NF-κB Signaling Cascade Omega3->NFkB_Pathway Inhibits TLR4 Toll-Like Receptor 4 (TLR4) TLR4->NFkB_Pathway Activates NFkB NF-κB NFkB_Pathway->NFkB Activates Pro_inflammatory_Genes Pro-inflammatory Genes NFkB->Pro_inflammatory_Genes Translocates & Activates Transcription Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Pro_inflammatory_Genes->Pro_inflammatory_Cytokines Leads to Production Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) Inflammatory_Stimulus->TLR4 Activates

Caption: Omega-3 fatty acids inhibit the NF-κB pathway, reducing pro-inflammatory cytokine production.

Experimental Workflow for Comparing Fatty Acid Efficacy

The following diagram outlines a logical workflow for a comparative study on the anti-inflammatory effects of different fatty acids.

Experimental_Workflow Start Start: Cell Culture (RAW 264.7 Macrophages) Treatment Treatment with Fatty Acids - this compound - Linoleic Acid - EPA - DHA - Control Start->Treatment Stimulation Inflammatory Stimulation (LPS) Treatment->Stimulation Incubation Incubation (18-24 hours) Stimulation->Incubation Data_Collection Data Collection: - Supernatant for Cytokine Analysis (ELISA) - Cell Lysate for Protein/Gene Expression Incubation->Data_Collection Analysis Data Analysis: - Comparison of Cytokine Levels - Western Blot / qPCR for Pathway Analysis Data_Collection->Analysis Conclusion Conclusion: Comparative Efficacy of Fatty Acids Analysis->Conclusion

Caption: A standardized workflow for comparing the anti-inflammatory effects of various fatty acids.

References

A Comparative Guide to (S)-Coriolic Acid and Other Linoleic Acid Metabolites in Inflammation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Linoleic acid, the most abundant polyunsaturated fatty acid in the Western diet, is a critical component of cellular membranes and a precursor to a diverse array of signaling molecules known as oxylipins or octadecanoids.[1][2] These metabolites, generated through enzymatic and non-enzymatic pathways, are potent regulators of physiological and pathophysiological processes, with inflammation being a key area of influence.[3][4] This guide provides an objective comparison of (S)-Coriolic acid, a specific stereoisomer of 13-hydroxyoctadecadienoic acid (13-HODE), against other major linoleic acid metabolites for their roles in modulating inflammatory responses.

At a Glance: Comparative Effects on Inflammation

The inflammatory potential of linoleic acid metabolites is complex, with different molecules exerting pro-inflammatory, anti-inflammatory, or context-dependent effects. The following table summarizes the key inflammatory actions of this compound and its counterparts.

Metabolite ClassSpecific Metabolite(s)Key Receptor(s)Primary Inflammatory EffectsSupporting Evidence Summary
Hydroxyoctadecadienoic Acids (HODEs) This compound (13(S)-HODE) PPARγ, GPR132 (weak)Predominantly Anti-inflammatory/Protective: Activates PPARγ, leading to increased clearance of lipids and apoptotic cells in early atherosclerosis.[5] May have pro-inflammatory effects in certain contexts.In early atherosclerotic lesions, 15-lipoxygenase-1 generates 13-HODE, which enhances protective mechanisms via PPARγ activation.[5] It is a weak activator of the pro-inflammatory GPR132 receptor compared to 9-HODE.[5][6]
9-HODE GPR132, PPARγ, TRPV1Predominantly Pro-inflammatory: Potent activator of GPR132, leading to cytokine release and immune cell activation.[5][7] Contributes to inflammatory and neuropathic pain.[7]9-HODE is a key ligand for GPR132, mediating pro-inflammatory actions in skin and macrophages.[5] It enhances the release of IL-6 and IL-8 and sensitizes TRPV1, contributing to pain.[7]
Epoxyoctadecenoic Acids (EpOMEs) 9,10-EpOME & 12,13-EpOME (Leukotoxin) -Pro-toxicant: Generally considered a precursor to the more toxic DiHOMEs.[8][9] Its direct inflammatory role is less pronounced than its diol metabolites.Termed "leukotoxins," EpOMEs are cytotoxic only in the presence of soluble epoxide hydrolase (sEH), which converts them to DiHOMEs.[9][10]
Dihydroxyoctadecenoic Acids (DiHOMEs) 9,10-DiHOME & 12,13-DiHOME (Leukotoxin-diol) -Potently Pro-inflammatory & Cytotoxic: Induces neutrophil chemotaxis, mitochondrial dysfunction, and vascular permeability.[2][8][11] Implicated in acute respiratory distress syndrome (ARDS).[8]Leukotoxin-diol is more toxic than its parent epoxide, causing massive alveolar edema and mortality in animal models.[8] It induces neutrophil chemotaxis via pertussis toxin-sensitive G-proteins.[11][12]

In-Depth Analysis of Linoleic Acid Metabolite Classes

This compound and other 13-HODEs: The Modulators

This compound is the common name for 13(S)-hydroxy-9Z,11E-octadecadienoic acid (13(S)-HODE).[6] It is primarily generated via the 15-lipoxygenase (15-LOX) pathway.[3] The role of 13-HODE in inflammation is notably dualistic and context-dependent, particularly in the progression of atherosclerosis.

  • Anti-inflammatory and Protective Roles: In the early stages of atherosclerosis, 13-HODE is the predominant HODE isomer produced enzymatically by 15-lipoxygenase-1 in macrophages.[5] Its effects are mainly protective, mediated through the activation of Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[5][6] This activation leads to increased expression of the scavenger receptor CD36, enhancing the clearance of oxidized lipids and apoptotic cells, thereby preventing the buildup of atherosclerotic plaques.[5][6]

  • Pro-inflammatory Potential: While 13(S)-HODE can activate the human G protein-coupled receptor 132 (GPR132), it is a far weaker activator than 9(S)-HODE.[6] In later stages of atherosclerosis, where non-enzymatic oxidation predominates, the protective effects of 13-HODE may be overwhelmed by the pro-inflammatory actions of co-produced 9-HODE.[5]

9-HODE: The Pro-Inflammatory Agonist

9-Hydroxyoctadecadienoic acid (9-HODE) exists as 9(S)-HODE and 9(R)-HODE stereoisomers.[13] It is a potent pro-inflammatory mediator linked to oxidative stress and various pathological conditions.[5][14]

  • Primary Pro-inflammatory Mediator: Unlike 13-HODE, 9-HODE is a strong ligand and activator of GPR132, a receptor highly expressed on immune cells like macrophages and T-cells.[5][7] Activation of GPR132 by 9-HODE triggers intracellular calcium mobilization, inhibits cAMP accumulation, and promotes the release of pro-inflammatory cytokines such as IL-6 and IL-8.[7] These effects were not observed with 13-HODE in the same studies.[7]

  • Role in Pain and Disease: 9-HODE plays a significant role in inflammatory and neuropathic pain, partly by sensitizing the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[7] Elevated levels of 9-HODE are associated with numerous inflammatory conditions, including rheumatoid arthritis, pancreatitis, and Alzheimer's disease.[13] Shortly after muscle fiber damage, 9-HODE levels increase, initiating a pro-inflammatory effect.[14]

EpOMEs and DiHOMEs: The Toxic Cascade

The Cytochrome P450 (CYP) pathway converts linoleic acid into epoxyoctadecenoic acids (EpOMEs), namely 9,10-EpOME and 12,13-EpOME (also known as leukotoxin).[15] These epoxides are rapidly metabolized by soluble epoxide hydrolase (sEH) into their corresponding diols, 9,10-DiHOME and 12,13-DiHOME (leukotoxin-diol).[10][15]

  • A Pro-toxicant System: Early studies identified EpOMEs as "leukotoxins" due to their cytotoxicity.[10] However, subsequent research clarified that the epoxides themselves are pro-toxicants, requiring bioactivation by sEH into the more potent DiHOMEs.[9][10] The toxicity of leukotoxin is only observed in the presence of sEH.[9]

  • Potent Inflammatory Effects of DiHOMEs: The diols are powerful inflammatory mediators. They induce neutrophil chemotaxis, cause mitochondrial dysfunction, and increase vascular permeability, leading to severe tissue damage.[2][10][11] In animal models, administration of leukotoxin-diol causes an ARDS-like syndrome with massive pulmonary edema and high mortality, effects not seen with the parent epoxide at the same dose.[8] This highlights the critical role of the sEH enzyme in mediating the inflammatory toxicity of this pathway.[8]

Signaling Pathways and Mechanisms of Action

The distinct inflammatory profiles of these metabolites are dictated by the specific receptors they engage and the downstream signaling cascades they activate.

HODE-Mediated Signaling

The opposing effects of 9-HODE and 13-HODE can be attributed to their differential receptor affinities. 9-HODE strongly activates the pro-inflammatory GPR132 pathway, while 13-HODE preferentially acts through the generally protective PPARγ pathway.

HODE_Signaling cluster_9HODE 9-HODE Pathway (Pro-inflammatory) cluster_13HODE This compound / 13-HODE Pathway (Protective) HODE9 9-HODE GPR132 GPR132 HODE9->GPR132 Strong Agonist Ca_Mobilization Ca²⁺ Mobilization GPR132->Ca_Mobilization JNK_Activation JNK Activation GPR132->JNK_Activation TRPV1 TRPV1 Sensitization GPR132->TRPV1 Cytokine_Release ↑ IL-6, IL-8 Release JNK_Activation->Cytokine_Release Pain Inflammatory Pain TRPV1->Pain HODE13 This compound (13-HODE) PPARg PPARγ HODE13->PPARg Agonist CD36 ↑ CD36 Expression PPARg->CD36 Lipid_Clearance ↑ Lipid & Apoptotic Cell Clearance CD36->Lipid_Clearance Atheroprotection Atheroprotection (Early Stage) Lipid_Clearance->Atheroprotection

Caption: Differential signaling of 9-HODE and 13-HODE.
Linoleic Acid Pro-Inflammatory Cascade via CYP/sEH

The conversion of linoleic acid to highly toxic DiHOMEs represents a critical pro-inflammatory pathway. Inhibition of the soluble epoxide hydrolase (sEH) enzyme is a key therapeutic target to block the formation of these damaging metabolites.

LA_Metabolism cluster_effects Pathophysiological Effects LA Linoleic Acid CYP Cytochrome P450 (CYP2J2, CYP2C8/9) LA->CYP EpOME EpOMEs (Leukotoxin) (Pro-toxicant) CYP->EpOME sEH Soluble Epoxide Hydrolase (sEH) EpOME->sEH DiHOME DiHOMEs (Leukotoxin-diol) (Potently Toxic) sEH->DiHOME Neutrophil Neutrophil Chemotaxis DiHOME->Neutrophil ARDS ARDS-like Pathology DiHOME->ARDS Mito_Dys Mitochondrial Dysfunction DiHOME->Mito_Dys

Caption: Pro-inflammatory cascade of linoleic acid via CYP/sEH.

Experimental Protocols: Assessing Anti-Inflammatory Activity

Evaluating the inflammatory potential of linoleic acid metabolites requires robust and standardized in vitro and in vivo assays. Below is a detailed protocol for a common in vitro screening method.

Protocol: In Vitro Inhibition of LPS-Induced Inflammatory Response in Macrophages

This protocol assesses the ability of a test compound (e.g., this compound) to inhibit the production of pro-inflammatory mediators like nitric oxide (NO) and cytokines in lipopolysaccharide (LPS)-stimulated murine macrophage-like RAW 264.7 cells.[16]

1. Materials and Reagents:

  • RAW 264.7 cells

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin (B12071052)

  • Test compounds (dissolved in DMSO, then diluted in media)

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (for NO measurement)

  • ELISA kits for specific cytokines (e.g., TNF-α, IL-6)

  • 96-well cell culture plates

2. Experimental Workflow:

Workflow A 1. Cell Seeding Seed RAW 264.7 cells (1 x 10^5 cells/well) in 96-well plates. Incubate 24h. B 2. Pre-treatment Treat cells with various concentrations of test compound for 1-2h. A->B C 3. Stimulation Add LPS (e.g., 1 µg/mL) to induce inflammation. Incubate for 24h. B->C D 4. Supernatant Collection Collect cell culture supernatant for analysis. C->D E 5. Nitric Oxide (NO) Assay Measure nitrite (B80452) accumulation using Griess Reagent. D->E F 6. Cytokine Assay Measure specific cytokine levels (e.g., TNF-α, IL-6) using ELISA. D->F G 7. Data Analysis Calculate IC50 values and perform statistical analysis. E->G F->G

Caption: Experimental workflow for the LPS-induced inflammation assay.

3. Detailed Methodology:

  • Cell Culture: Maintain RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.[16]

  • Seeding: Plate the cells in 96-well plates at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.[16]

  • Treatment: The following day, remove the old media and pre-treat the cells with fresh media containing various concentrations of the test compound (e.g., 1, 10, 50 µM) or vehicle control (DMSO) for 1-2 hours.[16]

  • Stimulation: After pre-treatment, add LPS to a final concentration of 1 µg/mL to all wells except the negative control group. Incubate the plates for another 24 hours.

  • Nitric Oxide (NO) Assay: After incubation, collect 50 µL of the culture supernatant from each well. Measure the concentration of nitrite, a stable product of NO, using the Griess reagent according to the manufacturer's instructions.[16] Absorbance is typically read at 540 nm.

  • Cytokine Measurement: Use the remaining supernatant to quantify the levels of pro-inflammatory cytokines such as TNF-α and IL-6 using commercially available ELISA kits. Follow the manufacturer's protocol precisely.

  • Data Analysis: Construct a standard curve for the NO assay using sodium nitrite. Calculate the percentage inhibition of NO and cytokine production for each concentration of the test compound relative to the LPS-only control. Determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition.[17]

4. Expected Outcome: A significant, dose-dependent reduction in the levels of NO and pro-inflammatory cytokines in the wells treated with the test compound compared to the LPS-only control indicates anti-inflammatory activity.

References

(S)-Coriolic Acid: A Comparative Analysis of In Vitro Efficacy and In Vivo Potential

Author: BenchChem Technical Support Team. Date: December 2025

(S)-Coriolic acid, a naturally occurring fatty acid, has demonstrated notable biological activity in laboratory settings, particularly in the realm of oncology. This comparison guide synthesizes the available experimental data on the in vitro effects of this compound and contrasts this with the current landscape of its in vivo evaluation, providing researchers, scientists, and drug development professionals with a comprehensive overview of its therapeutic potential.

Primarily, in vitro studies have highlighted the potent anti-cancer properties of this compound, with a specific focus on its ability to target and suppress breast cancer stem cells (BCSCs).[1][2][3] In contrast, there is a notable scarcity of published research on the in vivo effects of this compound, limiting a direct comparison of its efficacy in living organisms. The available literature predominantly focuses on a different compound, corosolic acid, for in vivo anti-inflammatory and anti-cancer studies.[4][5] This guide will therefore concentrate on the robust in vitro findings for this compound while underscoring the need for future in vivo investigations.

In Vitro Effects of this compound

The primary body of evidence for the biological activity of this compound comes from studies on human breast cancer cell lines. Research has shown that this compound can inhibit the viability of breast cancer cells and suppress the formation of mammospheres, which are characteristic of cancer stem cells.[1][2][3]

Quantitative Analysis of In Vitro Efficacy

The following table summarizes the key quantitative findings from in vitro studies on the effects of this compound on breast cancer cells.

Cell LineAssayConcentrationEffectReference
MDA-MB-231MTS Assay (Cell Viability)Not specifiedInhibition of cell viability[1]
MCF-7MTS Assay (Cell Viability)Not specifiedInhibition of cell viability[1]
MDA-MB-231Colony Formation AssayNot specifiedInhibition of colony formation[1]
MCF-7Colony Formation AssayNot specifiedInhibition of colony formation[1]
MDA-MB-231Cell Migration AssayNot specifiedInhibition of cell migration[1]
MCF-7Cell Migration AssayNot specifiedInhibition of cell migration[1]
MDA-MB-231Mammosphere Formation AssayNot specifiedSuppression of mammosphere-forming capacity[1]
MCF-7Mammosphere Formation AssayNot specifiedSuppression of mammosphere-forming capacity[1]
Breast Cancer Stem CellsApoptosis AssayNot specifiedInduction of apoptosis[3]
Breast Cancer Stem CellsCD44high/CD24low AnalysisNot specifiedDecrease in the CD44high/CD24low subpopulation[3]
Signaling Pathways Modulated by this compound

In vitro studies have elucidated that the anti-cancer effects of this compound are mediated through the regulation of the c-Myc signaling pathway.[1][3] c-Myc is a proto-oncogene that plays a critical role in cell proliferation, differentiation, and apoptosis. This compound has been shown to decrease the transcriptional and translational levels of the c-Myc gene, thereby inhibiting the survival of breast cancer stem cells.[3]

G SCoriolicAcid This compound cMyc_mRNA c-Myc mRNA SCoriolicAcid->cMyc_mRNA Inhibits transcription Apoptosis Apoptosis SCoriolicAcid->Apoptosis Induces cMyc_Protein c-Myc Protein cMyc_mRNA->cMyc_Protein Translation BCSC_Survival Breast Cancer Stem Cell Survival cMyc_Protein->BCSC_Survival Promotes BCSC_Survival->Apoptosis Inhibits

Caption: Signaling pathway of this compound in breast cancer stem cells.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following section outlines the key experimental protocols used in the in vitro studies of this compound.

Cell Culture and Reagents
  • Cell Lines: Human breast cancer cell lines MDA-MB-231 and MCF-7, and non-cancerous human embryonic kidney cells HEK-293 were used.[1]

  • Culture Conditions: Cells were cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.[2]

Key In Vitro Assays
  • Cell Viability Assay (MTS Assay): To assess the cytotoxic effects of this compound, cells were seeded in 96-well plates and treated with various concentrations of the compound for 24 hours. Cell viability was determined using the MTS assay, which measures the metabolic activity of viable cells.[1]

  • Colony Formation Assay: This assay evaluates the ability of single cells to grow into colonies. Cells were treated with this compound, and after a designated incubation period, colonies were stained and counted.[1]

  • Cell Migration Assay: The effect of this compound on cell migration was assessed using a wound-healing assay. A scratch was made in a confluent cell monolayer, and the rate of wound closure was monitored over time in the presence or absence of the compound.[1]

  • Mammosphere Formation Assay: To evaluate the effect on cancer stem cells, single cells were plated in ultra-low attachment plates and cultured in a serum-free medium supplemented with growth factors to promote the formation of mammospheres. The number and size of mammospheres were quantified after treatment with this compound.[1]

  • Apoptosis Assay: The induction of apoptosis by this compound in breast cancer stem cells was determined using methods such as flow cytometry analysis of Annexin V-FITC and propidium (B1200493) iodide staining.[3]

  • Gene and Protein Expression Analysis: The effect of this compound on the expression of c-Myc was analyzed at the transcriptional level using quantitative real-time PCR (qRT-PCR) and at the translational level using Western blotting.[3]

G cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assays In Vitro Assays CellLines Breast Cancer Cell Lines (MDA-MB-231, MCF-7) Culture Standard Culture Conditions CellLines->Culture Treatment Incubate with this compound Culture->Treatment Viability Cell Viability (MTS Assay) Treatment->Viability Colony Colony Formation Treatment->Colony Migration Cell Migration Treatment->Migration Mammosphere Mammosphere Formation Treatment->Mammosphere Apoptosis Apoptosis Analysis Treatment->Apoptosis Expression Gene/Protein Expression (qRT-PCR, Western Blot) Treatment->Expression

Caption: General experimental workflow for in vitro studies of this compound.

In Vivo Effects of this compound: A Research Gap

A thorough review of the scientific literature reveals a significant lack of in vivo studies on this compound. While its in vitro anti-cancer and reported anti-inflammatory activities are promising, its efficacy, safety, and pharmacokinetic profile in a whole-organism context remain unevaluated.[1] This represents a critical knowledge gap that needs to be addressed to translate the promising in vitro findings into potential therapeutic applications. Future research should prioritize well-designed in vivo studies in animal models to investigate the anti-tumor and anti-inflammatory effects of this compound, determine its optimal dosage and administration route, and assess any potential toxicity.

Conclusion

The available scientific evidence strongly supports the potent in vitro anti-cancer activity of this compound, particularly against breast cancer stem cells, through the inhibition of the c-Myc signaling pathway. The detailed experimental protocols from these studies provide a solid foundation for further research. However, the absence of in vivo data presents a major hurdle in the developmental pipeline of this compound as a therapeutic agent. Future research efforts should be directed towards bridging this gap to fully elucidate the therapeutic potential of this promising natural compound.

References

Validating the c-Myc Regulatory Pathway of (S)-Coriolic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of (S)-Coriolic acid with other known c-Myc inhibitors, supported by experimental data and detailed protocols to facilitate the validation of its regulatory effects on the c-Myc pathway. The objective is to offer a clear, data-driven resource for researchers investigating novel therapeutic agents targeting this critical oncogenic pathway.

Performance Comparison: this compound vs. Alternative c-Myc Inhibitors

This compound has been identified as a suppressor of breast cancer stem cells through the regulation of the c-Myc oncogene.[1] It has been shown to decrease both the transcriptional and translational levels of c-Myc.[1] For a comprehensive evaluation, its performance is compared against two well-characterized c-Myc inhibitors: 10074-G5, a direct inhibitor of the c-Myc-Max dimerization, and JQ1, an indirect inhibitor that targets BET bromodomains.[2][3]

Table 1: In Vitro Cytotoxicity (IC50) of c-Myc Inhibitors on Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (µM)Citation(s)
This compound MDA-MB-231Breast CancerData not available
MCF-7Breast CancerData not available
10074-G5 DaudiBurkitt's Lymphoma10 - 15.6[2][4]
HL-60Promyelocytic Leukemia13.5 - 30[2][4]
MDA-MB-231Breast Cancer>50[5]
JQ1 MCF-7Breast Cancer0.33 - 1.10[6]
T47DBreast Cancer0.45[3]
MDA-MB-231Breast Cancer0.42 - >10[7][8]

Table 2: Effect of Inhibitors on c-Myc Expression and Downstream Events

| Compound | Cell Line | Effect on c-Myc mRNA | Effect on c-Myc Protein | Downstream Effects | Citation(s) | |---|---|---|---|---| | This compound | Breast Cancer Stem Cells | Decreased | Decreased | Inhibition of mammosphere formation, induction of apoptosis, decreased CD44high/CD24low subpopulation. |[1] | | 10074-G5 | Daudi | Not specified | ~40% decrease at 10µM after 24h | Inhibition of c-Myc/Max dimerization. |[2] | | JQ1 | MCF-7 | Decreased | Decreased | G0/G1 cell cycle arrest. |[3][6] | | | MDA-MB-231 | Decreased | Significantly reduced | Not specified |[7][8] |

Signaling Pathways and Experimental Workflow

To validate the inhibitory effect of a compound on the c-Myc regulatory pathway, a series of experiments are typically performed. The logical workflow involves assessing the compound's impact on cell viability and stem-like properties, followed by direct measurement of c-Myc expression at both the mRNA and protein levels.

experimental_workflow cluster_phenotypic_assays Phenotypic Assays cluster_molecular_assays Molecular Assays cell_viability Cell Viability Assay (MTS) mammosphere Mammosphere Formation Assay cell_viability->mammosphere Determine sub-lethal concentrations apoptosis Apoptosis Assay (Annexin V) mammosphere->apoptosis Assess impact on stem-like properties rt_qpcr RT-qPCR (c-Myc mRNA levels) apoptosis->rt_qpcr Investigate molecular mechanism western_blot Western Blot (c-Myc protein levels) rt_qpcr->western_blot Confirm transcriptional and translational effects c_myc_pathway SA This compound cMyc c-Myc SA->cMyc Inhibits expression Proliferation Cell Proliferation & Growth cMyc->Proliferation Promotes Apoptosis Apoptosis cMyc->Apoptosis Inhibits CSC Cancer Stem Cell Survival Proliferation->CSC Apoptosis->CSC comparison_logic SA This compound (Test Compound) Pheno Phenotypic (Viability, Apoptosis, Mammosphere) SA->Pheno Molec Molecular (RT-qPCR, Western Blot) SA->Molec DI 10074-G5 (Direct Inhibitor) DI->Pheno DI->Molec II JQ1 (Indirect Inhibitor) II->Pheno II->Molec

References

Reproducibility of Published Findings on (S)-Coriolic Acid: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive analysis of the published findings on (S)-Coriolic acid, with a focus on its effects on breast cancer stem cells. While direct replication studies of the primary research are not yet available in the public domain, this document aims to facilitate reproducibility by presenting detailed experimental protocols and comparing the reported efficacy of this compound with other compounds targeting similar pathways. This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound.

Overview of this compound's Anti-Cancer Properties

This compound, a naturally occurring fatty acid, has been identified as a potential therapeutic agent against breast cancer stem cells (BCSCs). A key study by Ko et al. (2020) reported that this compound, isolated from the salt-tolerant plant Salicornia herbacea, selectively inhibits the growth and self-renewal of BCSCs.[1] The primary mechanism of action is attributed to the downregulation of the proto-oncogene c-Myc, a critical factor in cancer stem cell survival.[2]

Quantitative Data on the Efficacy of this compound

The following tables summarize the key quantitative findings from the study by Ko et al. (2020), providing a benchmark for reproducibility studies.

Table 1: Effect of this compound on Mammosphere Formation

Cell LineConcentration of this compound (µM)Inhibition of Mammosphere Formation (%)
MCF-750~55%
MCF-7100~75%
MDA-MB-23150~40%
MDA-MB-231100~65%

Data extracted from graphical representations in Ko et al. (2020).

Table 2: Effect of this compound on the CD44high/CD24low BCSC Population

Cell LineConcentration of this compound (µM)Reduction in CD44high/CD24low Population (%)
MCF-7100~50%
MDA-MB-231100~45%

Data extracted from graphical representations in Ko et al. (2020).

Table 3: Effect of this compound on c-Myc Protein Expression

Cell LineConcentration of this compound (µM)Reduction in c-Myc Protein Level (%)
MCF-7 Mammospheres100~60%
MDA-MB-231 Mammospheres100~50%

Data estimated from Western blot analysis in Ko et al. (2020).

Comparison with Alternative Compounds Targeting Breast Cancer Stem Cells

While direct comparative studies are limited, several other compounds have shown efficacy in targeting breast cancer stem cells, often through mechanisms that overlap with the proposed pathway of this compound.

Table 4: Comparison of this compound with Other BCSC-Targeting Agents

CompoundTarget/MechanismReported EfficacyReference
This compound Downregulation of c-MycInhibition of mammosphere formation and reduction of CD44high/CD24low population.[1][2]Ko et al. (2020)
Salinomycin Kills cancer stem cells, possibly via apoptosis-independent pathways.[3][4][5]>100-fold more effective than paclitaxel (B517696) in reducing BCSC numbers.[4]Gupta et al. (2009)
Metformin Inhibits cellular transformation and selectively kills cancer stem cells.[6]Reduces tumor mass and prolongs remission in combination with doxorubicin.[6]Hirsch et al. (2009)
Withaferin A Inhibits EMT and various signaling pathways including Notch and JAK/STAT.[7][8]Reduces mammosphere formation and expression of stemness markers.[9]various

Experimental Protocols for Reproducibility

To aid researchers in the replication of the key findings on this compound, detailed experimental protocols are provided below. These are based on standard methodologies and the descriptions available in the primary literature.

Mammosphere Formation Assay

This assay is crucial for assessing the self-renewal capacity of cancer stem cells.

Protocol:

  • Cell Culture: Culture human breast cancer cell lines (e.g., MCF-7, MDA-MB-231) in appropriate media.

  • Single-Cell Suspension: Prepare a single-cell suspension from adherent cultures using trypsinization.

  • Seeding: Seed 1,000-5,000 cells/mL in ultra-low attachment plates with serum-free DMEM/F12 medium supplemented with B27, EGF, and bFGF.

  • Treatment: Add this compound at desired concentrations (e.g., 50 µM, 100 µM) to the culture medium.

  • Incubation: Incubate for 5-7 days to allow mammosphere formation.

  • Quantification: Count the number of mammospheres with a diameter >50 µm under a microscope. Calculate the percentage of inhibition relative to the untreated control.[10][11][12][13][14][15]

Flow Cytometry for CD44/CD24 Analysis

This method is used to identify and quantify the breast cancer stem cell population.

Protocol:

  • Cell Preparation: Harvest cells from mammosphere cultures and prepare a single-cell suspension.

  • Antibody Staining: Incubate the cells with fluorescently-conjugated antibodies against CD44 (e.g., FITC-conjugated) and CD24 (e.g., PE-conjugated) for 30 minutes at 4°C in the dark.

  • Washing: Wash the cells with PBS to remove unbound antibodies.

  • FACS Analysis: Analyze the stained cells using a flow cytometer. Gate on the live cell population and then quantify the percentage of cells in the CD44high/CD24low quadrant.[16][17][18][19][20]

Western Blot for c-Myc Expression

This technique is used to measure the protein levels of c-Myc.

Protocol:

  • Protein Extraction: Lyse cells from mammosphere cultures treated with this compound to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE: Separate 20-30 µg of protein per sample on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against c-Myc overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL detection reagent and quantify the band intensity relative to a loading control (e.g., β-actin or GAPDH).[21][22][23][24][25][26][27]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathway of this compound and the experimental workflows for its investigation.

G cluster_workflow Experimental Workflow for this compound Evaluation start Start with Breast Cancer Cell Lines mammosphere Mammosphere Formation Assay start->mammosphere Treat with this compound facs FACS for CD44/CD24 mammosphere->facs Analyze Stem Cell Population western Western Blot for c-Myc mammosphere->western Analyze Protein Expression end_point Evaluate Anti-BCSC Efficacy facs->end_point western->end_point

Caption: Experimental workflow for evaluating the anti-breast cancer stem cell effects of this compound.

G S-Coriolic_Acid S-Coriolic_Acid c_Myc c_Myc S-Coriolic_Acid->c_Myc Downregulates Inhibition Inhibition S-Coriolic_Acid->Inhibition BCSC_Survival_Self_Renewal BCSC_Survival_Self_Renewal c_Myc->BCSC_Survival_Self_Renewal Promotes Inhibition->BCSC_Survival_Self_Renewal

Caption: Proposed signaling pathway for this compound in breast cancer stem cells.

Conclusion

The published findings on this compound present a compelling case for its further investigation as a therapeutic agent targeting breast cancer stem cells. However, the lack of independent reproducibility studies underscores the need for further validation. This guide provides the necessary framework, including detailed protocols and comparative data, to enable researchers to rigorously assess and potentially build upon these initial findings. The exploration of this compound and its mechanism of action could pave the way for novel strategies in the fight against cancer recurrence and metastasis.

References

A Head-to-Head Comparison: (S)-Coriolic Acid and Paclitaxel in Breast Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and drug development professionals, this guide provides a detailed comparative analysis of the naturally derived fatty acid, (S)-Coriolic acid, and the established chemotherapy drug, Paclitaxel (B517696). This report synthesizes available experimental data to objectively evaluate their respective anti-cancer activities, mechanisms of action, and cytotoxic profiles, with a focus on breast cancer cell lines.

Executive Summary

This guide presents a head-to-head comparison of this compound and Paclitaxel, two compounds with demonstrated anti-cancer properties. While Paclitaxel is a long-established and potent microtubule-stabilizing agent used in frontline chemotherapy, this compound, a natural hydroxy fatty acid, has emerged as a potential therapeutic agent targeting cancer stem cells. The primary focus of this comparison is on their effects on the triple-negative breast cancer cell line, MDA-MB-231. The available data, compiled from various studies, indicates a significant disparity in cytotoxic potency, with Paclitaxel exhibiting efficacy at nanomolar concentrations, whereas this compound requires micromolar concentrations to achieve similar effects. However, their distinct mechanisms of action—Paclitaxel's disruption of mitosis versus this compound's targeting of the c-Myc signaling pathway and cancer stem cell populations—suggest different therapeutic niches and potential for combination therapies.

Data Presentation: Quantitative Comparison

The following tables summarize the key quantitative data on the anti-cancer effects of this compound and Paclitaxel on the MDA-MB-231 breast cancer cell line. It is important to note that this data is compiled from different studies, and direct comparisons should be made with consideration of potential variations in experimental conditions.

Compound Cell Line IC50 (24h) Reference
This compoundMDA-MB-231289.3 µM[1]
PaclitaxelMDA-MB-231~20 nM[2][3]
PaclitaxelMDA-MB-2310.008 µM (8 nM)[4]
PaclitaxelMDA-MB-2310.3 µM (300 nM)[5][6]

Table 1: Comparative Cytotoxicity (IC50) of this compound and Paclitaxel on MDA-MB-231 cells. The IC50 values represent the concentration of the compound required to inhibit the proliferation of 50% of the cells after 24 hours of treatment. The variability in Paclitaxel's IC50 highlights its sensitivity to experimental conditions.

Compound Cell Line/Model Assay Key Findings Reference
This compoundMDA-MB-231 mammospheresAnnexin V-FITC/PIIncreased late apoptotic cells to 39.6% at 150 µM.[1]
PaclitaxelMDA-MB-231Annexin V-FITC/PIInduced apoptosis at concentrations of 20 nM and 30 nM.[2][3]

Table 2: Apoptotic Effects of this compound and Paclitaxel. This table highlights the ability of both compounds to induce programmed cell death in breast cancer cells.

Mechanism of Action

The two compounds exhibit fundamentally different mechanisms of action in their anti-cancer effects.

This compound: The primary mechanism of this compound appears to be the targeting of breast cancer stem cells (BCSCs) through the downregulation of the proto-oncogene c-Myc.[7] This leads to an inhibition of mammosphere formation, a key characteristic of cancer stem cells, and a reduction in the population of cells with the BCSC phenotype (CD44high/CD24low).[1]

Paclitaxel: Paclitaxel is a well-characterized mitotic inhibitor. It binds to the β-tubulin subunit of microtubules, stabilizing them and preventing their depolymerization.[8][9] This disruption of normal microtubule dynamics leads to the arrest of the cell cycle in the G2/M phase, ultimately inducing apoptosis.[8]

Experimental Protocols

Cell Viability Assay (MTS Assay for this compound)
  • Cell Seeding: MDA-MB-231 cells are seeded in 96-well plates at a density of 5 x 103 cells per well and incubated for 24 hours.

  • Treatment: The cells are then treated with various concentrations of this compound for 24 hours.

  • MTS Reagent: After the treatment period, MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) solution is added to each well.

  • Incubation and Measurement: The plates are incubated for 2 hours at 37°C, and the absorbance is measured at 490 nm using a microplate reader. The cell viability is expressed as a percentage of the control (untreated) cells.[1]

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Cell Treatment: MDA-MB-231 cells or mammospheres are treated with the respective compounds (this compound or Paclitaxel) for the indicated time.

  • Cell Harvesting and Staining: The cells are harvested, washed with PBS, and then resuspended in Annexin V binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.

  • Incubation: The cells are incubated in the dark for 15 minutes at room temperature.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[1][2][3]

Visualizations

G cluster_CA This compound Pathway cluster_PTX Paclitaxel Pathway CA This compound cMyc c-Myc CA->cMyc Downregulates BCSC Breast Cancer Stem Cell (CD44high/CD24low) cMyc->BCSC Promotes Survival Apoptosis_CA Apoptosis cMyc->Apoptosis_CA Inhibits Proliferation_CA Proliferation BCSC->Proliferation_CA Leads to PTX Paclitaxel Microtubules Microtubules PTX->Microtubules Stabilizes MitoticArrest Mitotic Arrest (G2/M) Microtubules->MitoticArrest Leads to Apoptosis_PTX Apoptosis MitoticArrest->Apoptosis_PTX Induces G cluster_workflow In Vitro Drug Efficacy Workflow start Breast Cancer Cell Line (e.g., MDA-MB-231) treatment Treatment with This compound or Paclitaxel start->treatment viability Cell Viability Assay (e.g., MTS) treatment->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI) treatment->apoptosis mechanism Mechanism of Action Study (e.g., Western Blot for c-Myc) treatment->mechanism data Data Analysis and Comparison viability->data apoptosis->data mechanism->data

References

A Comparative Analysis of (S)-Coriolic Acid and Corosolic Acid: A Statistical Validation of Experimental Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of (S)-Coriolic acid and a structurally related alternative, Corosolic acid. The information presented is supported by experimental data from peer-reviewed scientific literature, offering a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug discovery. This document summarizes key quantitative data, outlines experimental methodologies, and visualizes relevant biological pathways and workflows to facilitate a comprehensive understanding of these two bioactive compounds.

Comparative Analysis of Bioactivities

This compound, a hydroxy fatty acid, has demonstrated promising anticancer properties, particularly against breast cancer stem cells, by targeting the c-Myc signaling pathway.[1][2] Corosolic acid, a pentacyclic triterpenoid, exhibits a broader range of activities, including anticancer, anti-inflammatory, and antibacterial effects.[3] The following tables provide a quantitative comparison of their biological activities based on available experimental data.

Table 1: Anticancer Activity (IC50 values in µM)
CompoundMCF-7 (Breast Cancer)MDA-MB-231 (Breast Cancer)Other Cancer Cell Lines
This compound Data not explicitly found in abstractData not explicitly found in abstractSuppresses mammosphere formation in breast cancer stem cells[1][2]
Corosolic acid 28.5 (48h)20.12 (48h)Ovarian Cancer (SK-OV-3): ~6 µM[4]

Note: While specific IC50 values for this compound against MCF-7 and MDA-MB-231 cell lines were not found in the abstracts of the searched literature, one study indicates that its cytotoxicity was evaluated using an MTS assay, with the data presented in a figure within the full publication.[2]

Table 2: Antibacterial Activity (Minimum Inhibitory Concentration - MIC in µg/mL)
CompoundStaphylococcus aureusEscherichia coliOther Bacterial Strains
This compound Effective against Gram-positive bacteriaData not foundData not found
Corosolic acid 3.125 (48h) against M. plutonius and P. larvae[3]Data not foundBroad-spectrum activity against various human pathogens[3]
Table 3: Anti-inflammatory Activity
CompoundMechanism of ActionQuantitative Data (IC50)
This compound Anti-inflammatory activity observed in murine cells[2]Data not found
Corosolic acid Inhibition of IRAK-1 phosphorylation, suppression of NF-κB and MAPK signaling, and activation of Nrf2/HO-1 signaling[5]Inhibition of NO production: Data not explicitly found

Experimental Protocols

This section details the methodologies for key experiments cited in the comparison of this compound and Corosolic acid.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of a compound on cancer cells by measuring the metabolic activity of viable cells.

  • Cell Seeding: Cancer cells (e.g., MCF-7, MDA-MB-231) are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubated overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., this compound, Corosolic acid) for a specified duration (e.g., 24, 48, 72 hours). A vehicle control (e.g., DMSO) is included.

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours.

  • Formazan (B1609692) Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals formed by viable cells.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage relative to the control, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.

Mammosphere Formation Assay

This assay is used to evaluate the self-renewal capacity of cancer stem cells.

  • Cell Seeding: Single-cell suspensions of cancer cells are plated in ultra-low attachment 6-well plates at a low density (e.g., 500-1000 cells/mL) in a serum-free mammosphere culture medium.

  • Compound Treatment: The cells are treated with the test compound at various concentrations.

  • Incubation: The plates are incubated for 7-10 days to allow for the formation of mammospheres (spherical colonies of undifferentiated cells).

  • Sphere Counting: The number and size of the mammospheres are quantified using a microscope.

  • Data Analysis: The mammosphere formation efficiency (MFE) is calculated as the number of mammospheres formed divided by the initial number of cells seeded, expressed as a percentage.

Antibacterial Susceptibility Test (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific bacterium.

  • Preparation of Inoculum: A standardized suspension of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) is prepared.

  • Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the bacterium.

Anti-inflammatory Assay (Nitric Oxide Production Inhibition)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in macrophage cells.

  • Cell Culture: Macrophage cells (e.g., RAW 264.7) are cultured in appropriate media.

  • Cell Stimulation: The cells are stimulated with an inflammatory agent, such as lipopolysaccharide (LPS), in the presence or absence of the test compound at various concentrations.

  • Nitrite (B80452) Measurement: After a 24-hour incubation, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

  • Data Analysis: The percentage of NO production inhibition is calculated relative to the LPS-stimulated control, and the IC50 value is determined.

Signaling Pathways and Experimental Workflows

Visual representations of the c-Myc signaling pathway targeted by this compound and a typical experimental workflow for the validation of a natural product are provided below.

c_Myc_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor Signaling_Cascade Signaling Cascade (e.g., PI3K/Akt, MAPK) Receptor->Signaling_Cascade c_Myc c-Myc Signaling_Cascade->c_Myc Activation Target_Genes Target Genes (Cell Cycle, Proliferation, Metabolism) c_Myc->Target_Genes Transcription CSC_Properties Cancer Stem Cell Properties (Self-renewal, Proliferation) Target_Genes->CSC_Properties Promotes S_Coriolic_Acid This compound S_Coriolic_Acid->c_Myc Inhibition

Caption: c-Myc signaling pathway in cancer stem cells and the inhibitory effect of this compound.

Experimental_Workflow Start Start: Natural Product (this compound) Extraction Extraction & Isolation Start->Extraction Structure Structural Elucidation (NMR, MS) Extraction->Structure Bioassays In Vitro Bioassays Structure->Bioassays Cytotoxicity Cytotoxicity Assay (e.g., MTT) Bioassays->Cytotoxicity Anti_inflammatory Anti-inflammatory Assay (e.g., NO production) Bioassays->Anti_inflammatory Antibacterial Antibacterial Assay (e.g., MIC) Bioassays->Antibacterial Mechanism Mechanism of Action Studies (e.g., Western Blot, PCR) Cytotoxicity->Mechanism Anti_inflammatory->Mechanism Antibacterial->Mechanism In_Vivo In Vivo Studies (Animal Models) Mechanism->In_Vivo Toxicity Toxicity Studies In_Vivo->Toxicity Efficacy Efficacy Studies In_Vivo->Efficacy End End: Lead Compound for Drug Development Toxicity->End Efficacy->End

Caption: A typical experimental workflow for the validation of a natural product's bioactivity.

References

Independent Verification of (S)-Coriolic Acid's Tumor Suppression: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the current independent verification of (S)-Coriolic acid's tumor suppression capabilities, with a focus on its effects on breast cancer stem cells. This compound, a naturally occurring fatty acid, has shown potential in preclinical studies, primarily through the modulation of the c-Myc signaling pathway. This document summarizes key experimental data, details relevant protocols, and visually represents the proposed mechanisms of action to aid in further research and development.

Executive Summary

This compound has demonstrated anti-tumor properties, specifically against breast cancer stem cells (BCSCs), in initial studies. The primary mechanism of action appears to be the downregulation of the proto-oncogene c-Myc, a key regulator of cell proliferation and stemness.[1] Independent research, although still emerging, suggests a potential role for this compound in cancer therapy by inhibiting the mTOR pathway. However, it is crucial to note the limited number of independent studies and the existence of conflicting reports regarding the role of 13-HODE in different cancer types. Further rigorous validation and comparative studies are necessary to fully elucidate its therapeutic potential.

Performance Comparison

To date, direct comparative clinical trials between this compound and other established anti-cancer agents are not available. The following tables summarize the quantitative data from the seminal study by Ko et al. (2020) on the effects of this compound on breast cancer stem cells.

Table 1: Effect of this compound on Mammosphere Formation in Breast Cancer Cell Lines

Cell LineConcentration of this compound (µM)Inhibition of Mammosphere Formation (%)
MCF-7 25~50%
50~75%
MDA-MB-231 25~40%
50~65%

Data extracted from Ko Y-C, et al. Molecules. 2020.[1]

Table 2: Induction of Apoptosis in Breast Cancer Stem Cells by this compound

Cell LineConcentration of this compound (µM)Apoptotic Cells (%)
MCF-7 BCSCs 50Significant increase
MDA-MB-231 BCSCs 50Significant increase

Qualitative representation based on findings from Ko Y-C, et al. Molecules. 2020.[1]

Table 3: Reduction of CD44high/CD24low Population in Breast Cancer Cells by this compound

Cell LineConcentration of this compound (µM)Reduction in CD44high/CD24low Population (%)
MCF-7 50Significant reduction
MDA-MB-231 50Significant reduction

Qualitative representation based on findings from Ko Y-C, et al. Molecules. 2020.[1]

Mechanism of Action: Downregulation of c-Myc

The primary proposed mechanism for the tumor-suppressive effects of this compound on breast cancer stem cells is the downregulation of the c-Myc gene.[1] c-Myc is a transcription factor that plays a critical role in cell cycle progression, proliferation, and the maintenance of stem cell properties. By reducing the expression of c-Myc, this compound is believed to inhibit the self-renewal and survival of cancer stem cells, leading to a decrease in the overall tumor-initiating capacity.

A preprint study by Kim et al. (2025) provides some independent support for the anti-cancer activity of 13-S-HODE, another name for this compound. This study suggests that 13-S-HODE suppresses cancer cell growth by directly inhibiting the mTOR kinase, a central regulator of cell growth and metabolism.[2][3] This finding points to a potential alternative or complementary mechanism of action for this compound.

It is important to acknowledge that some earlier studies have suggested a mitogenic role for 13-HODE in certain cancer models, highlighting the need for further research to understand its context-dependent functions.[4]

Experimental Protocols

Detailed methodologies are crucial for the independent verification and replication of scientific findings. Below are the summarized protocols for the key experiments used to evaluate the efficacy of this compound.

Mammosphere Formation Assay

This assay is used to assess the self-renewal capacity of cancer stem cells.

  • Cell Preparation: Single-cell suspensions of breast cancer cells (e.g., MCF-7, MDA-MB-231) are prepared.

  • Seeding: Cells are seeded at a low density in ultra-low attachment plates to prevent adherence and promote sphere formation.

  • Culture Medium: A serum-free medium supplemented with growth factors such as EGF and bFGF is used.

  • Treatment: Cells are treated with various concentrations of this compound or a vehicle control.

  • Incubation: Plates are incubated for 7-10 days to allow for mammosphere formation.

  • Quantification: The number and size of mammospheres are quantified using a microscope.

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay detects apoptosis, a form of programmed cell death.

  • Cell Treatment: Breast cancer stem cells are treated with this compound or a control for a specified period.

  • Harvesting: Cells are harvested and washed with a binding buffer.

  • Staining: Cells are incubated with Annexin V-FITC and Propidium Iodide (PI). Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane of apoptotic cells, while PI stains the nucleus of late apoptotic or necrotic cells.

  • Analysis: The stained cells are analyzed by flow cytometry to quantify the percentage of apoptotic cells.

FACS Analysis of CD44high/CD24low Population

Fluorescence-Activated Cell Sorting (FACS) is used to identify and quantify the population of breast cancer stem cells characterized by the CD44high/CD24low surface marker profile.

  • Cell Preparation: A single-cell suspension of breast cancer cells is prepared.

  • Antibody Staining: Cells are incubated with fluorescently labeled antibodies against CD44 and CD24.

  • Analysis: The stained cells are analyzed using a flow cytometer to determine the percentage of cells with high CD44 and low CD24 expression.

Visualizing the Pathways and Workflows

To facilitate a clearer understanding of the processes involved, the following diagrams have been generated using the DOT language.

G Experimental Workflow for this compound Evaluation cluster_0 In Vitro Assays Breast Cancer Cell Lines Breast Cancer Cell Lines Single Cell Suspension Single Cell Suspension Breast Cancer Cell Lines->Single Cell Suspension Treatment with this compound Treatment with this compound Single Cell Suspension->Treatment with this compound Mammosphere Assay Mammosphere Assay Treatment with this compound->Mammosphere Assay Apoptosis Assay Apoptosis Assay Treatment with this compound->Apoptosis Assay FACS for CD44/CD24 FACS for CD44/CD24 Treatment with this compound->FACS for CD44/CD24 Analysis of Results Analysis of Results Mammosphere Assay->Analysis of Results Apoptosis Assay->Analysis of Results FACS for CD44/CD24->Analysis of Results G Proposed Signaling Pathway of this compound cluster_outcome Outcome This compound This compound c-Myc c-Myc (Proto-oncogene) This compound->c-Myc Inhibits Tumor Suppression Tumor Suppression This compound->Tumor Suppression Cell Cycle Progression Cell Cycle Progression c-Myc->Cell Cycle Progression Promotes Stem Cell Self-Renewal Stem Cell Self-Renewal c-Myc->Stem Cell Self-Renewal Promotes

References

A Researcher's Guide to Assessing the Enantiomeric Purity of (S)-Coriolic Acid

Author: BenchChem Technical Support Team. Date: December 2025

The precise determination of the enantiomeric purity of (S)-Coriolic acid is paramount for researchers in drug development and various scientific fields. As a chiral molecule, the biological activity of coriolic acid is intrinsically linked to its stereochemistry. This guide provides an objective comparison of the primary analytical methods for assessing the enantiomeric purity of this compound samples, complete with experimental protocols and supporting data to aid in method selection and implementation.

Comparison of Analytical Methods

The choice of an analytical technique for determining the enantiomeric purity of this compound hinges on factors such as required accuracy, sensitivity, sample throughput, and available instrumentation. The following table summarizes the key performance characteristics of the most prevalent methods.

MethodPrincipleSample PreparationKey AdvantagesKey Disadvantages
Chiral HPLC Direct separation of enantiomers on a chiral stationary phase (CSP) due to the formation of transient diastereomeric complexes.Methylation of the carboxylic acid group is often recommended.High resolution and accuracy, well-established for hydroxy fatty acids.Can require specialized and expensive chiral columns, method development can be time-consuming.
Chiral GC Separation of volatile derivatives of enantiomers on a chiral capillary column.Derivatization of both the carboxylic acid and hydroxyl groups is necessary.High efficiency and sensitivity, suitable for complex mixtures.Derivatization adds an extra step and can be a source of error, potential for thermal degradation of the analyte.
NMR Spectroscopy Use of a chiral solvating agent (CSA) or chiral derivatizing agent (CDA) to induce chemical shift differences between enantiomers.For CSA, direct mixing. For CDA, chemical reaction to form diastereomers.Non-destructive, provides structural information, relatively fast for screening.Lower sensitivity compared to chromatographic methods, may require higher sample concentrations.
Circular Dichroism (CD) Spectroscopy Measures the differential absorption of left and right-circularly polarized light by the chiral molecule.Sample dissolved in a suitable transparent solvent.Rapid analysis, provides information about the absolute configuration.Less accurate for precise quantitative determination of enantiomeric excess, sensitive to impurities.

Experimental Protocols

Chiral High-Performance Liquid Chromatography (HPLC)

This method is adapted from the successful separation of similar hydroperoxy fatty acids and is expected to be effective for coriolic acid.[1][2]

a. Sample Preparation (Methylation):

  • Dissolve approximately 1 mg of the coriolic acid sample in 1 mL of methanol (B129727).

  • Add a few drops of 2,2-dimethoxypropane (B42991) and a catalytic amount of concentrated sulfuric acid.

  • Allow the reaction to proceed at room temperature for 1-2 hours or until complete as monitored by TLC.

  • Neutralize the reaction with a saturated solution of sodium bicarbonate.

  • Extract the methyl corioliate with hexane (B92381), dry the organic layer over anhydrous sodium sulfate, and evaporate the solvent.

  • Re-dissolve the residue in the HPLC mobile phase for analysis.

b. HPLC Conditions:

  • Column: Reprosil Chiral-NR (250 x 4.6 mm, 8 µm) or a similar Pirkle-type chiral stationary phase.[1][2][3]

  • Mobile Phase: A mixture of hexane and isopropanol (B130326) (e.g., 98:2 v/v) with 0.1% acetic acid. The exact ratio may need to be optimized for best resolution.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 235 nm (for the conjugated diene system in coriolic acid).

  • Temperature: 25 °C.

c. Data Analysis: The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers ((S)- and (R)-methyl corioliate) using the following formula: % ee = [ (Area_S - Area_R) / (Area_S + Area_R) ] x 100

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Analysis Coriolic_Acid Coriolic Acid Sample Methylation Methylation Coriolic_Acid->Methylation Extraction Extraction & Drying Methylation->Extraction Redissolve Redissolve in Mobile Phase Extraction->Redissolve Inject Inject Sample Redissolve->Inject Chiral_Column Chiral Column (Reprosil Chiral-NR) Inject->Chiral_Column UV_Detector UV Detector (235 nm) Chiral_Column->UV_Detector Chromatogram Chromatogram UV_Detector->Chromatogram Peak_Integration Peak Integration Chromatogram->Peak_Integration EE_Calculation Calculate % ee Peak_Integration->EE_Calculation

Workflow for Chiral HPLC Analysis.
Chiral Gas Chromatography (GC)

This indirect method involves derivatization to create volatile diastereomers that can be separated on a standard achiral column.

a. Sample Preparation (Derivatization):

  • Methylation: Convert the coriolic acid to its methyl ester as described in the HPLC protocol.

  • Derivatization of the Hydroxyl Group: React the methyl corioliate with a chiral derivatizing agent such as (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl).[4][5][6]

    • Dissolve the methyl corioliate in a dry, aprotic solvent (e.g., anhydrous dichloromethane).

    • Add a slight excess of (R)-MTPA-Cl and a non-nucleophilic base (e.g., pyridine (B92270) or triethylamine).

    • Stir the reaction at room temperature until completion.

    • Quench the reaction with a small amount of water.

    • Extract the diastereomeric esters with a non-polar solvent, wash with dilute acid and then brine, dry over anhydrous sodium sulfate, and concentrate.

b. GC Conditions:

  • Column: A standard non-polar or medium-polarity capillary column (e.g., DB-5 or DB-17).

  • Carrier Gas: Helium.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at a suitable temperature (e.g., 180 °C) and ramp up to a final temperature (e.g., 280 °C) at a rate of 5-10 °C/min.

  • Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Detector Temperature: 280 °C.

c. Data Analysis: The ratio of the peak areas of the two diastereomers corresponds directly to the enantiomeric ratio of the original sample.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Analysis Coriolic_Acid Coriolic Acid Sample Methylation Methylation Coriolic_Acid->Methylation Derivatization Derivatization with (R)-MTPA-Cl Methylation->Derivatization Extraction Extraction & Cleanup Derivatization->Extraction Inject Inject Sample Extraction->Inject GC_Column Achiral GC Column Inject->GC_Column FID_MS FID/MS Detector GC_Column->FID_MS Chromatogram Chromatogram FID_MS->Chromatogram Peak_Integration Peak Integration Chromatogram->Peak_Integration Ratio_Calculation Calculate Enantiomeric Ratio Peak_Integration->Ratio_Calculation

Workflow for Chiral GC Analysis.
NMR Spectroscopy

This protocol utilizes a chiral solvating agent (CSA) to induce diastereomeric interactions that result in separate signals for the enantiomers in the NMR spectrum.

a. Sample Preparation:

  • Dissolve 5-10 mg of the coriolic acid sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Acquire a standard ¹H NMR spectrum of the sample.

  • Add a chiral solvating agent, such as (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol or a lanthanide-based chiral shift reagent, to the NMR tube in small, incremental amounts.

  • Acquire a ¹H NMR spectrum after each addition until a clear separation of a proton signal (e.g., the proton on the carbon bearing the hydroxyl group) is observed for the two enantiomers.

b. NMR Acquisition:

  • Spectrometer: A high-field NMR spectrometer (≥400 MHz) is recommended.

  • Experiment: Standard ¹H NMR.

  • Parameters: Ensure a sufficient number of scans to achieve a good signal-to-noise ratio for accurate integration.

c. Data Analysis: The enantiomeric excess is determined by integrating the well-resolved signals corresponding to each enantiomer.

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Analysis Coriolic_Acid Coriolic Acid Sample Dissolve Dissolve in CDCl3 Coriolic_Acid->Dissolve Add_CSA Add Chiral Solvating Agent Dissolve->Add_CSA Acquire_Spectrum Acquire 1H NMR Spectrum Add_CSA->Acquire_Spectrum NMR_Spectrum NMR Spectrum Acquire_Spectrum->NMR_Spectrum Signal_Integration Integrate Separated Signals NMR_Spectrum->Signal_Integration EE_Calculation Calculate % ee Signal_Integration->EE_Calculation

Workflow for NMR Analysis with CSA.
Circular Dichroism (CD) Spectroscopy

CD spectroscopy provides a rapid method for assessing enantiomeric purity, particularly for confirming the presence of the desired enantiomer.

a. Sample Preparation:

  • Prepare a stock solution of the this compound sample of known concentration in a UV-transparent solvent (e.g., methanol or ethanol).

  • Prepare a series of dilutions from the stock solution to determine the optimal concentration that gives a good CD signal without detector saturation.

b. CD Measurement:

  • Spectropolarimeter: A calibrated CD spectropolarimeter.

  • Wavelength Range: Scan a suitable UV range, typically from 200 to 300 nm, to identify the wavelength of maximum absorption and ellipticity.

  • Parameters: Use a quartz cuvette with an appropriate path length (e.g., 1 cm). Record the CD spectrum, which is a plot of ellipticity versus wavelength.

c. Data Analysis: The magnitude of the CD signal (ellipticity) at a specific wavelength is proportional to the concentration of the enantiomer. By comparing the CD signal of the sample to that of a pure standard of this compound, an estimation of the enantiomeric purity can be made. For more accurate quantification, a calibration curve using standards of known enantiomeric composition should be prepared.

CD_Workflow cluster_prep Sample Preparation cluster_analysis CD Analysis cluster_data Data Analysis Coriolic_Acid Coriolic Acid Sample Dissolve Dissolve in UV-transparent solvent Coriolic_Acid->Dissolve Measure_Spectrum Measure CD Spectrum Dissolve->Measure_Spectrum CD_Spectrum CD Spectrum Measure_Spectrum->CD_Spectrum Compare_Signal Compare Signal to Standard CD_Spectrum->Compare_Signal Estimate_Purity Estimate Enantiomeric Purity Compare_Signal->Estimate_Purity

Workflow for CD Spectroscopy Analysis.

References

A Guide to Comparative Metabolomics of (S)-Coriolic Acid Treatment in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for conducting a comparative metabolomics study on cells treated with (S)-Coriolic acid. While direct comparative metabolomic data for this compound is not extensively available in published literature, this document outlines the known biological effects, relevant signaling pathways, and detailed experimental protocols to enable researchers to perform such a comparison. The guide focuses on the impact of this compound on cancer cell metabolism, particularly through its modulation of the c-Myc and PI3K/Akt signaling pathways.

Introduction to this compound

This compound, a naturally occurring fatty acid, has garnered attention for its potential anti-cancer properties. Studies have shown that it can suppress cancer stem cells and induce apoptosis.[1] A key mechanism of its action involves the regulation of the c-Myc oncogene, a critical driver of cellular metabolism and proliferation.[2][3][4][5][6] Understanding the metabolic reprogramming induced by this compound is crucial for its development as a potential therapeutic agent.

Known Biological Effects and Signaling Pathways

This compound has been demonstrated to inhibit the proliferation of breast cancer cell lines such as MCF-7 and MDA-MB-231.[7] Its primary mode of action is linked to the downregulation of c-Myc, a transcription factor that orchestrates a wide range of metabolic processes to support rapid cell growth.[2][3][4][5][6] Additionally, the PI3K/Akt pathway, a central regulator of cell survival and metabolism, is a likely target for modulation by fatty acids and is often dysregulated in cancer.[8][9][10][11][12]

c-Myc Signaling Pathway

The c-Myc protein is a master regulator of cell metabolism, promoting glycolysis, glutaminolysis, and nucleotide and lipid synthesis to provide the necessary building blocks for cell proliferation.[2][3][4][5][6] By downregulating c-Myc, this compound is expected to reverse these metabolic effects, leading to a decrease in anabolic processes and a shift towards a more quiescent metabolic state.

c_Myc_Signaling_Pathway This compound This compound c-Myc c-Myc This compound->c-Myc inhibits Metabolic Reprogramming Metabolic Reprogramming c-Myc->Metabolic Reprogramming promotes Cell Proliferation Cell Proliferation Metabolic Reprogramming->Cell Proliferation supports Glycolysis Glycolysis Metabolic Reprogramming->Glycolysis Glutaminolysis Glutaminolysis Metabolic Reprogramming->Glutaminolysis Lipid Synthesis Lipid Synthesis Metabolic Reprogramming->Lipid Synthesis Nucleotide Synthesis Nucleotide Synthesis Metabolic Reprogramming->Nucleotide Synthesis

Caption: c-Myc signaling pathway and its role in metabolic reprogramming.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical signaling cascade that promotes cell survival, growth, and proliferation. It also plays a significant role in regulating glucose metabolism.[8][9][10][11][12] While direct evidence of this compound's effect on this pathway is limited, many anti-cancer compounds that affect cell metabolism also modulate PI3K/Akt signaling. A comparative metabolomics study could elucidate whether this compound impacts this pathway.

PI3K_Akt_Signaling_Pathway Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt activates Metabolic Effects Metabolic Effects Akt->Metabolic Effects Glucose Uptake Glucose Uptake Metabolic Effects->Glucose Uptake Glycogen Synthesis Glycogen Synthesis Metabolic Effects->Glycogen Synthesis Protein Synthesis Protein Synthesis Metabolic Effects->Protein Synthesis

Caption: Overview of the PI3K/Akt signaling pathway and its metabolic functions.

Proposed Experimental Design for Comparative Metabolomics

To objectively compare the metabolic effects of this compound, a controlled in vitro study is proposed. This would involve treating cancer cell lines with this compound and a suitable control, followed by metabolomic analysis.

Experimental Workflow

The following diagram outlines a typical workflow for a comparative metabolomics experiment.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_metabolite_extraction Metabolite Extraction cluster_analysis Analysis Cell Seeding Cell Seeding Treatment Treatment Cell Seeding->Treatment Cell Harvesting Cell Harvesting Treatment->Cell Harvesting Quenching Quenching Cell Harvesting->Quenching Extraction Extraction Quenching->Extraction LC-MS Analysis LC-MS Analysis Extraction->LC-MS Analysis Data Processing Data Processing LC-MS Analysis->Data Processing Statistical Analysis Statistical Analysis Data Processing->Statistical Analysis Pathway Analysis Pathway Analysis Statistical Analysis->Pathway Analysis

Caption: Proposed experimental workflow for comparative metabolomics.

Detailed Experimental Protocols

Cell Culture and Treatment:

  • Cell Lines: Human breast cancer cell lines MCF-7 and MDA-MB-231 are recommended due to their established use in cancer research and demonstrated sensitivity to similar compounds.[7][13][14][15]

  • Culture Conditions: Cells should be cultured in appropriate media (e.g., DMEM for MCF-7, RPMI-1640 for MDA-MB-231) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: Cells should be seeded in 6-well plates and allowed to adhere overnight. The following day, the media should be replaced with fresh media containing either this compound (at a predetermined IC50 concentration), a vehicle control (e.g., DMSO), or a comparative fatty acid (e.g., oleic acid) for a specified time course (e.g., 24, 48 hours). A minimum of 5 biological replicates per condition is recommended.

Metabolite Extraction:

  • Quenching: To halt metabolic activity, rapidly aspirate the media and wash the cells with ice-cold phosphate-buffered saline (PBS). Immediately add liquid nitrogen to flash-freeze the cells.

  • Extraction: Add a pre-chilled extraction solvent (e.g., 80% methanol) to the frozen cells. Scrape the cells and transfer the cell lysate to a microcentrifuge tube. Vortex thoroughly and incubate on ice. Centrifuge to pellet cell debris and collect the supernatant containing the metabolites.[16][17]

LC-MS Based Metabolomics Analysis:

  • Instrumentation: Utilize a high-resolution mass spectrometer coupled with liquid chromatography (LC-MS) for the separation and detection of metabolites.

  • Data Acquisition: Acquire data in both positive and negative ionization modes to cover a broad range of metabolites.

  • Data Processing: Raw data should be processed using software such as XCMS or MetaboAnalyst for peak picking, alignment, and normalization.[18][19][20][21][22]

Data Presentation and Expected Outcomes

The quantitative data obtained from the LC-MS analysis should be summarized in tables for easy comparison between the treatment groups.

Table 1: Hypothetical Changes in Key Metabolic Pathways

Metabolic PathwayThis compound vs. ControlPutative Mechanism
GlycolysisDownregulatedInhibition of c-Myc
Pentose Phosphate PathwayDownregulatedReduced demand for nucleotides
TCA CycleAlteredShift in energy metabolism
Amino Acid MetabolismAlteredChanges in anabolic processes
Fatty Acid SynthesisDownregulatedInhibition of c-Myc
Nucleotide SynthesisDownregulatedInhibition of c-Myc

Table 2: Hypothetical Relative Abundance of Key Metabolites

MetaboliteThis compoundVehicle ControlAlternative Fatty AcidFold Change this compound vs. Control
Glucose+++++++
Lactate+++++++
Glutamine+++++++
Glutamate++++
Citrate+++++
Palmitate++++++
Ribose-5-phosphate+++++++

Note: The values in this table are hypothetical and serve as an example of how to present the data. Actual results will vary based on experimental conditions.

Conclusion

This guide provides a comprehensive framework for researchers to investigate the metabolomic effects of this compound on cancer cells. By following the outlined experimental protocols and data analysis workflows, it will be possible to generate robust and comparative data. The expected outcomes, based on the known biological activities of this compound, suggest a significant impact on cancer cell metabolism, primarily through the downregulation of the c-Myc signaling pathway. Such studies are essential for a deeper understanding of the therapeutic potential of this compound and for the development of novel anti-cancer strategies targeting cellular metabolism.

References

Safety Operating Guide

Essential Safety and Disposal Procedures for (S)-Coriolic Acid

Author: BenchChem Technical Support Team. Date: December 2025

(S)-Coriolic acid, a derivative of linoleic acid, is utilized in scientific research for its biological activities, including its role in cell signaling and potential as an anti-cancer agent. [1][2][3] Proper handling and disposal are crucial to ensure the safety of laboratory personnel and to minimize environmental impact. This document provides detailed procedural guidance for the safe disposal of this compound in a laboratory setting.

Chemical and Safety Data Overview

PropertyInformationSource
Chemical Name (S)-13-Hydroxy-9Z,11E-octadecadienoic acid[2][3]
Molecular Formula C18H32O3[1]
Appearance Likely an oil or solidInferred from similar fatty acids
Solubility Insoluble in water; soluble in organic solvents like ethanol, ether, and chloroform.[4]
Known Hazards Biologically active; induces mitochondrial dysfunction and apoptosis in some cell lines. Potential for peroxide formation upon prolonged storage and exposure to air.[1][2][4]
Toxicity Specific toxicity data is not available. Should be handled as potentially harmful.Inferred from biological activity
Environmental Impact No specific data available. As a fatty acid, it is likely biodegradable, but release of the pure compound into the environment should be avoided.General principle

Experimental Protocols: Disposal Procedures

The proper disposal of this compound depends on the quantity of waste generated and the local regulations of your institution. Always consult your institution's Environmental Health and Safety (EHS) office for specific guidelines.

Personal Protective Equipment (PPE) to be worn:

  • Nitrile gloves

  • Safety glasses or goggles

  • Laboratory coat

For Small Quantities (typically < 1 g or < 10 mL of solution):

  • Absorption:

    • If in liquid form or dissolved in a volatile organic solvent, absorb the waste onto an inert absorbent material such as vermiculite, sand, or a chemical absorbent pad.

    • Place the absorbent material in a fume hood to allow any volatile solvent to evaporate safely.

  • Packaging:

    • Once the solvent has evaporated, place the absorbent material containing the this compound into a labeled, sealed plastic bag.

    • This bag should then be placed in a designated solid chemical waste container.

  • Labeling:

    • The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".

For Large Quantities (typically > 1 g or > 10 mL of solution):

  • Containment:

    • Keep the this compound waste in its original container or a compatible, well-sealed waste container. Do not mix with other waste streams unless explicitly permitted by your EHS office.

  • Labeling:

    • Affix a "Hazardous Waste" label to the container. The label must include:

      • The full chemical name: "this compound"

      • The approximate quantity

      • The date of accumulation

  • Storage:

    • Store the waste container in a designated satellite accumulation area until it is collected by your institution's hazardous waste management team.

Spill Management:

  • Evacuate and Ventilate: If a significant spill occurs, evacuate the immediate area and ensure it is well-ventilated, preferably within a chemical fume hood.

  • Absorb: Cover the spill with an inert absorbent material.

  • Collect: Carefully scoop the absorbent material into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., ethanol) followed by soap and water. Collect all cleaning materials as hazardous waste.

Important Considerations:

  • Do Not Pour Down the Drain: Due to its biological activity and poor water solubility, this compound should never be disposed of down the sanitary sewer.

  • Avoid Incompatible Waste Streams: Do not mix this compound waste with strong oxidizing agents, as unsaturated fatty acids can react.

  • Incineration: The preferred method of final disposal for this type of organic chemical waste is high-temperature incineration by a licensed hazardous waste disposal company.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Waste this compound Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe quantity Assess Quantity of Waste ppe->quantity small Small Quantity (<1g or <10mL) quantity->small Small large Large Quantity (>1g or >10mL) quantity->large Large absorb Absorb onto Inert Material in Fume Hood small->absorb containerize Place in Original or Compatible Labeled Container large->containerize package Package in Labeled Bag for Solid Chemical Waste absorb->package dispose_solid Dispose in Designated Solid Hazardous Waste Bin package->dispose_solid store Store in Satellite Accumulation Area containerize->store collection Arrange for EHS Hazardous Waste Collection store->collection

Caption: Decision workflow for the disposal of this compound.

References

Essential Safety and Handling Protocols for (S)-Coriolic Acid

Author: BenchChem Technical Support Team. Date: December 2025

(S)-Coriolic acid, a fatty acid, requires careful handling in a laboratory setting to ensure the safety of researchers and to prevent environmental contamination. This guide provides essential procedural information for personal protective equipment (PPE), operational handling, and disposal.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory when handling this compound due to the lack of specific toxicity data. The following table summarizes the recommended PPE for various laboratory operations.

Operation Eye/Face Protection Skin Protection Respiratory Protection
Low-Volume Handling (e.g., weighing, preparing solutions) Safety glasses with side shieldsNitrile gloves, lab coatNot generally required if handled in a certified chemical fume hood
High-Volume Handling or Potential for Aerosol Generation Chemical splash goggles and a face shieldChemical-resistant gloves (e.g., butyl rubber), chemical-resistant apron over a lab coatAir-purifying respirator with organic vapor cartridges, used within a chemical fume hood
Cleaning and Decontamination Chemical splash gogglesHeavy-duty chemical-resistant gloves, chemical-resistant apronNot generally required if the area is well-ventilated; however, a respirator may be necessary depending on the spill size and volatility of the cleaning solvent
Operational Plan

A systematic approach to handling this compound is crucial for minimizing risk. The following step-by-step operational plan should be followed.

1. Pre-Handling Preparations:

  • Risk Assessment: Conduct a formal risk assessment for the planned experiment, considering the quantity of this compound to be used, the potential for aerosol generation, and the compatibility of the solvent.

  • Gather PPE: Ensure all necessary PPE is available, inspected for integrity, and correctly sized.

  • Prepare Workspace: All handling of this compound should be performed in a certified chemical fume hood. Ensure that an eyewash station and safety shower are readily accessible.

  • Assemble Materials: Have all necessary equipment and reagents within the fume hood to avoid unnecessary movement in and out of the containment area.

2. Handling Procedures:

  • Weighing: If the compound is a solid, weigh it out in the fume hood on a tared weigh boat. If it is an oil or liquid, use a calibrated pipette or syringe.

  • Transfers: When transferring the compound, do so slowly and carefully to avoid splashing. Use a funnel for transferring liquids to containers with narrow openings.

  • Solution Preparation: When dissolving this compound, add it to the solvent. If dilution is required, always add the more concentrated solution to the less concentrated one.

  • Heating: If heating is necessary, use a controlled heating source such as a heating mantle or a sand bath. Avoid open flames.

3. Storage:

  • Container: Store this compound in a tightly sealed, clearly labeled container. The label should include the chemical name, date received, and any known hazards.

  • Conditions: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

  • Segregation: Do not store with strong bases or reactive metals.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

1. Waste Collection:

  • Solid Waste: Collect any solid waste contaminated with this compound (e.g., weigh boats, contaminated paper towels) in a designated, labeled hazardous waste container.

  • Liquid Waste: Collect all liquid waste containing this compound in a separate, labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.

2. Neutralization of Acidic Waste (for small quantities):

  • Caution: Neutralization reactions can be exothermic and generate fumes. This procedure must be performed in a chemical fume hood with appropriate PPE.

  • Procedure:

    • Dilute the acidic waste by slowly adding it to a large volume of cold water.

    • Slowly add a weak base (e.g., sodium bicarbonate) to the diluted acid solution while stirring.

    • Monitor the pH of the solution. Continue adding the base until the pH is between 6.0 and 8.0.

    • The neutralized solution may be suitable for drain disposal, but this is subject to local regulations. Always check with your institution's EHS department before disposing of any chemical waste down the drain.[1][2]

3. Final Disposal:

  • All non-neutralized and solid waste must be disposed of through your institution's hazardous waste management program.[3] Ensure that all waste containers are properly labeled and sealed before collection.

Visualized Workflows

The following diagrams illustrate the key decision-making and procedural steps for safely handling this compound.

PPE_Selection_Workflow start Start: Need to handle this compound sds_check Is a specific SDS available? start->sds_check no_sds No specific SDS found. Treat as a substance with unknown toxicity. sds_check->no_sds No risk_assessment Perform a risk assessment: - Quantity? - Aerosol potential? - Corrosive properties of fatty acids? no_sds->risk_assessment low_risk Low Risk (e.g., small quantity, no aerosols) risk_assessment->low_risk Low high_risk High Risk (e.g., large quantity, potential for aerosols) risk_assessment->high_risk High ppe_low Standard PPE: - Safety glasses - Nitrile gloves - Lab coat - Work in fume hood low_risk->ppe_low ppe_high Enhanced PPE: - Chemical goggles & face shield - Chemical-resistant gloves - Chemical-resistant apron - Respirator (if needed) high_risk->ppe_high end Proceed with handling ppe_low->end ppe_high->end

Caption: PPE selection workflow for this compound.

Handling_Disposal_Workflow start Start: Receive this compound preparation 1. Preparation: - Conduct risk assessment - Don appropriate PPE - Prepare fume hood start->preparation handling 2. Handling: - Weigh/transfer carefully - Prepare solutions - Use controlled heating if needed preparation->handling storage 3. Storage: - Tightly sealed, labeled container - Cool, dry, ventilated area - Segregate from incompatibles handling->storage waste_generation Experiment Complete: Generate Waste handling->waste_generation storage->handling waste_collection 4. Waste Collection: - Segregate solid & liquid waste - Use labeled, compatible containers waste_generation->waste_collection neutralization_check Small quantity of acidic liquid waste? waste_collection->neutralization_check neutralize 5a. Neutralize in fume hood (if permitted by EHS) neutralization_check->neutralize Yes hazardous_waste 5b. Dispose via Hazardous Waste Program neutralization_check->hazardous_waste No / Solid Waste neutralize->hazardous_waste Check local regulations for drain disposal end End of Process hazardous_waste->end

Caption: Handling and disposal workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.